2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRBTOABNFRJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587985 | |
| Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-22-3 | |
| Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine: Synthesis, Characterization, and Applications
Abstract
This comprehensive technical guide provides an in-depth exploration of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry. The benzimidazole scaffold, particularly when fluorinated, is a privileged structure in drug discovery, known for its ability to engage with a variety of biological targets.[1][2][3] This document details a robust and reproducible synthesis protocol via the Phillips-Ladenburg condensation, offers a thorough analysis of its physicochemical characterization, and discusses its broader significance and handling. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for the scientific community.
Introduction: The Significance of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in modern medicinal chemistry, lauded for its structural similarity to endogenous purine nucleosides, which allows it to interact with numerous biological systems.[2] The strategic incorporation of a fluorine atom onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic potential.[3][4] this compound serves as a critical building block for developing novel therapeutics targeting a range of diseases, including cancer and infectious agents.[1]
Chemical Identity and Properties
A clear understanding of the fundamental properties of a compound is the first step in any rigorous scientific investigation. The key identifiers and properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 887405-22-3 | Santa Cruz Biotechnology[6] |
| Molecular Formula | C₉H₁₀FN₃ | PubChem[5] |
| Molecular Weight | 179.20 g/mol | Santa Cruz Biotechnology[6] |
| Appearance | Expected to be an off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | General Knowledge |
Synthetic Strategy: The Phillips-Ladenburg Condensation
The synthesis of 2-substituted benzimidazoles is most reliably achieved through the Phillips-Ladenburg condensation reaction.[7][8][9] This classic method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Retrosynthetic Analysis
The retrosynthetic approach for the target molecule identifies 4-fluoro-1,2-phenylenediamine and 3-aminopropanoic acid (β-alanine) as the logical starting materials. The key disconnection is across the two C-N bonds of the imidazole ring, leading back to the diamine and the carboxylic acid precursors.
Sources
- 1. Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H10FN3 | CID 16767401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Introduction
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a small molecule belonging to the benzimidazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug development, as it is a key component in a variety of pharmacologically active agents. A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic candidate. This guide provides a comprehensive analysis of the core physicochemical parameters of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination.
Core Physicochemical Data
A foundational understanding of a compound begins with its fundamental identifiers and structural properties. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 887405-22-3 | [1] |
| Molecular Formula | C₉H₁₀FN₃ | [1] |
| Molecular Weight | 179.19 g/mol | [1][2] |
| Chemical Structure | N // \ H-N---C--CH₂-CH₂-NH₂ \ // | C F / \ C---C / \ CH----CH |
| Predicted Density | 1.319 g/cm³ | [1] |
| Predicted Boiling Point | 403.8°C at 760 mmHg | [1] |
| Predicted Refractive Index | 1.652 | [1] |
| Predicted Flash Point | 198°C | [1] |
Note: Predicted values are estimations from computational models and should be confirmed via experimental analysis.
Ionization Constant (pKa): A Critical Determinant of In Vivo Behavior
The ionization constant (pKa) is arguably one of the most critical physicochemical parameters for a drug candidate. It governs the extent of ionization at a given pH, which in turn dictates solubility, permeability across biological membranes, and interaction with molecular targets. For this compound, two key pKa values are of interest: the pKa of the benzimidazole ring system and the pKa of the primary amine on the ethyl side chain.
The benzimidazole core is amphoteric, meaning it can act as both a weak acid and a weak base. However, the protonated form of benzimidazoles typically has a pKa in the range of 5.4-5.5.[3] The ethylamine side chain introduces a primary amine, which is basic and will have a distinct pKa value. The experimental determination of these pKa values is challenging due to the low aqueous solubility of many benzimidazole derivatives.[4][5]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely accepted method for pKa determination.[5] This protocol is designed to overcome potential solubility challenges.
Causality Behind Experimental Choices:
-
Co-solvent System: Due to the anticipated low water solubility of the free base, a co-solvent system (e.g., methanol-water or DMSO-water) is often necessary to ensure the compound remains in solution throughout the titration. The choice of co-solvent and its concentration should be carefully selected to minimize its effect on the apparent pKa.
-
Standardized Titrants: High-purity, standardized solutions of hydrochloric acid and potassium hydroxide are used to accurately quantify the amount of titrant added and ensure the reliability of the resulting titration curve.
-
Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the dissolution of atmospheric carbon dioxide, which can form carbonic acid and interfere with the accurate determination of endpoints, particularly for basic pKa values.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol). Dilute with deionized, CO₂-free water to a final volume of 50 mL.
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Acidic Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Begin stirring and purge the headspace with nitrogen gas. Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of the titrant.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized 0.1 M KOH solution, again recording the pH at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curves. Sophisticated software can be used to calculate the derivative of the titration curve to more accurately determine the equivalence points.
Lipophilicity (LogP and LogD): Balancing Permeability and Solubility
Lipophilicity, the "oil-loving" nature of a molecule, is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[6] It is typically expressed as the partition coefficient (P) or its logarithm (logP), which is the ratio of the concentration of a compound in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7]
For ionizable compounds like this compound, the distribution coefficient (LogD) is a more physiologically relevant parameter.[8] LogD takes into account the pH of the aqueous phase and reflects the lipophilicity of both the ionized and non-ionized forms of the molecule at that specific pH.[8][9] A LogP value between 1 and 5 is often considered ideal for oral drug candidates.[8]
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the traditional and most reliable technique for the experimental determination of LogP and LogD.[8]
Causality Behind Experimental Choices:
-
n-Octanol: n-Octanol is widely used as the organic phase because its properties are believed to mimic the lipid bilayers of cell membranes.
-
Buffered Aqueous Phase: For LogD determination, a buffered aqueous phase at a physiologically relevant pH (e.g., pH 7.4 for blood plasma) is crucial to accurately reflect the compound's behavior in the body.[8]
-
Pre-saturation of Solvents: Pre-saturating the n-octanol with the aqueous buffer and vice versa ensures that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. In a separatory funnel, mix equal volumes of n-octanol and the PBS buffer. Shake vigorously and allow the layers to separate. These are your pre-saturated solvents.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a clean flask, combine a known volume of the stock solution with a known volume of the pre-saturated PBS buffer.
-
Equilibration: Seal the flask and shake it gently at a constant temperature for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
LogD at pH 7.4 = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
-
To determine LogP , the experiment is repeated using unbuffered water, and the pH of the aqueous phase is adjusted to a value where the compound is predominantly in its neutral form.
-
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental requirement for the absorption of an orally administered drug.[6] Poor solubility can lead to low bioavailability and therapeutic failure. The solubility of a compound is highly dependent on its solid-state properties (e.g., crystal form) and the pH of the aqueous medium.
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
This method determines the thermodynamic equilibrium solubility of a compound.
Causality Behind Experimental Choices:
-
Excess Solid: The use of an excess amount of the solid compound ensures that a saturated solution is formed, and equilibrium is established between the dissolved and undissolved states.
-
Prolonged Equilibration: A sufficient equilibration time (typically 24-72 hours) is necessary to ensure that the system has reached thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results. Physiological temperature (37°C) is often used in addition to room temperature (25°C).
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing purified water or buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Filter the suspension through a 0.45 µm filter to remove the excess solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method.
-
Result Expression: The solubility is expressed in units such as mg/mL or µM.
Chemical Stability: Ensuring Integrity
Assessing the chemical stability of a new chemical entity is crucial to ensure its integrity during storage and in biological matrices. Benzimidazole derivatives can be susceptible to degradation under certain conditions.[10] Stability studies are typically performed using a stability-indicating HPLC method.[10][11][12]
Experimental Protocol: HPLC-Based Stability Assessment
Causality Behind Experimental Choices:
-
Stress Conditions: Exposing the compound to a range of stress conditions (e.g., acid, base, oxidation, heat, and light) helps to identify potential degradation pathways and the intrinsic stability of the molecule.[10]
-
Stability-Indicating Method: The HPLC method must be capable of separating the parent compound from all potential degradation products, ensuring that any decrease in the parent peak area is due to degradation and not co-elution.
Step-by-Step Methodology:
-
Method Development: Develop and validate a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from its potential impurities and degradants.[11]
-
Forced Degradation Studies:
-
Acidic/Basic Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH and monitor for degradation over time at room temperature and elevated temperatures.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store both solid and solution samples at elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solution of the compound to UV and visible light according to ICH guidelines.[10]
-
-
Analysis: At specified time points, analyze the stressed samples by HPLC.
-
Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products. This information is critical for determining appropriate storage conditions and potential liabilities.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for pKa determination by potentiometric titration.
Sources
- 1. 887405-22-3 this compound this compound - CAS Database [chemnet.com]
- 2. scbt.com [scbt.com]
- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ftloscience.com [ftloscience.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine CAS number 887405-22-3
An In-Depth Technical Guide to 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine (CAS: 887405-22-3)
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and proteins.[2] The introduction of a fluorine atom and an aminoethyl side chain, as seen in this compound, creates a molecule of significant interest for modern drug discovery programs. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability, while the ethylamine group provides a key interaction point and a vector for further derivatization.[3][4] This guide offers a technical overview of this compound, synthesizing available data with established principles of benzimidazole chemistry to provide a foundational resource for researchers.
Physicochemical and Structural Properties
This compound is a heterocyclic aromatic amine. Its core structure consists of a benzene ring fused to an imidazole ring, with a fluorine atom at the 5-position and a 2-aminoethyl group at the 2-position.
| Property | Value | Source |
| CAS Number | 887405-22-3 | [5] |
| Molecular Formula | C₉H₁₀FN₃ | [5] |
| Molecular Weight | 179.19 g/mol | [5][6] |
| Appearance | (Predicted) Off-white to light-yellow solid | - |
| Density | 1.319 g/cm³ | [5] |
| Boiling Point | 403.8°C at 760 mmHg | [5] |
| Flash Point | 198°C | [5] |
| Refractive Index | 1.652 | [5] |
Representative Synthesis Protocol
While specific, peer-reviewed synthesis protocols for this exact molecule are not widely published, a robust synthesis can be designed based on well-established methods for creating 2-aminoalkyl-benzimidazoles. The most direct route involves the condensation of a substituted o-phenylenediamine with an appropriate amino acid derivative, often catalyzed by a strong acid mixture that also acts as a dehydrating agent. A plausible method is adapted from patented procedures for analogous compounds.[7]
Phillips Condensation Method
This approach involves the reaction of 4-fluoro-1,2-phenylenediamine with β-alanine under acidic, high-temperature conditions.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and β-alanine (1.2 eq).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) (10-15x weight of reactants) to the flask. The PPA serves as both the solvent and the cyclodehydration catalyst.
-
Heating: Heat the reaction mixture to 150-180°C under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can range from 12 to 20 hours.[7]
-
Quenching and Neutralization: After completion, cool the mixture to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice.
-
Basification: Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 40% NaOH or concentrated NH₄OH) until the pH is >10. This step must be performed in an ice bath due to the exothermic nature of the neutralization.
-
Extraction: Extract the aqueous slurry multiple times with an appropriate organic solvent, such as ethyl acetate or a chloroform/isopropanol mixture.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel or by recrystallization to yield the final product.
Analytical Characterization (Anticipated)
Confirmation of the structure and purity of this compound relies on standard spectroscopic methods. The following data are predicted based on analyses of structurally similar fluoro-benzimidazole derivatives.[2][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethylamine side chain, and the exchangeable amine and imidazole N-H protons.
-
¹³C NMR: The carbon spectrum will show signals for the nine distinct carbon atoms. Carbons attached to fluorine will exhibit splitting (C-F coupling).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
| ¹H NMR (Predicted) | Approx. δ (ppm) | Multiplicity | Assignment |
| Imidazole-NH | 12.0 - 13.0 | broad singlet | 1H, Benzimidazole N-H |
| Aromatic-H | 7.1 - 7.7 | multiplet | 3H, Aromatic protons |
| Methylene-CH₂ | ~3.2 | triplet | 2H, -CH₂-N (imidazole) |
| Methylene-CH₂ | ~3.0 | triplet | 2H, -CH₂-NH₂ |
| Amine-NH₂ | 1.5 - 2.5 | broad singlet | 2H, Primary amine |
| ¹³C NMR (Predicted) | Approx. δ (ppm) | Notes |
| C=N (Imidazole C2) | 152 - 156 | Quaternary carbon of the imidazole ring |
| C-F (Aromatic C5) | 157 - 161 | Doublet due to C-F coupling |
| Aromatic C | 100 - 140 | Multiple signals in the aromatic region |
| -CH₂-N (imidazole) | ~45 | Aliphatic carbon |
| -CH₂-NH₂ | ~30 | Aliphatic carbon |
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region corresponding to the imidazole N-H and the primary amine N-H stretches.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Sharp peaks in the 1450-1630 cm⁻¹ region from the imidazole and benzene rings.
-
C-F Stretching: A strong, characteristic band in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight plus a proton (approx. 180.1).
Biological Activity and Research Applications
Benzimidazole derivatives exhibit a vast range of biological activities, making them compelling scaffolds for drug development.[9][10]
Potential Mechanisms of Action
The bioactivity of benzimidazoles is often attributed to their ability to act as purine analogs, enabling them to compete with natural purines and inhibit key cellular processes.[2]
Areas for Investigation
-
Oncology: Many benzimidazole derivatives function as microtubule inhibitors (similar to albendazole) or kinase inhibitors, making this compound a candidate for screening against various cancer cell lines.[10]
-
Antimicrobial Research: The ability to interfere with microbial DNA and protein synthesis suggests potential antibacterial and antifungal applications.[2] The fluoro-substituent, a hallmark of fluoroquinolone antibiotics, may enhance this activity.[11]
-
Neuroscience: The ethylamine side chain is a common feature in neurological drugs. Some benzimidazoles have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), suggesting a potential role in developing treatments for neurological disorders.
Pharmacokinetic and Safety Considerations
General Pharmacokinetics of Benzimidazoles
Specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound are not available. However, the benzimidazole class generally exhibits complex pharmacokinetic profiles.[12][13]
-
Absorption and Bioavailability: Oral bioavailability can be low and variable, often due to poor water solubility and significant first-pass metabolism in the liver.[14]
-
Metabolism: Benzimidazoles are extensively metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of both active and inactive metabolites.[12][13]
-
Distribution: These compounds tend to distribute well into tissues, and some can cross the blood-brain barrier.[15]
-
Excretion: Excretion occurs via both renal and biliary routes. Enterohepatic circulation has been observed for some derivatives, prolonging their presence in the body.[15]
Safety and Handling
No specific material safety data sheet (MSDS) for CAS 887405-22-3 is publicly available. Based on data for analogous heterocyclic amines, standard laboratory precautions should be taken.
-
Hazard Classification (Anticipated): May cause skin, eye, and respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Conclusion
This compound is a versatile chemical entity with significant potential as a building block or lead compound in drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed with standard analytical techniques. While specific biological and pharmacokinetic data remain to be elucidated, the known properties of the fluoro-benzimidazole scaffold suggest promising avenues for investigation in oncology, infectious diseases, and neuroscience. This guide provides a foundational framework for researchers to begin their exploration of this compelling molecule.
References
-
Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., Sergeeva, S.A., & Ozerov, A.A. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.[12]
-
Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link][13]
-
Çevik, U. A., Sağlık, B. N., Özkay, Y., Cantürk, Z., Bueno, J., Demirci, F., & Koparal, A. S. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules (Basel, Switzerland), 23(10), 2658. [Link][3]
-
Sergeeva, S. A., & Gulyaeva, I. L. (2008). Comparative Experimental Pharmacokinetics of Benzimidazole Derivatives. Bulletin of Experimental Biology and Medicine, 146(6), 750-752.[15]
-
MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link][14]
-
Çevik, U. A., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Center for Biotechnology Information. [Link][2]
-
Kumar, A., Shukla, S., Pathak, A., & Pandey, D. D. (2021). Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. ResearchGate.[16]
-
Unknown. (n.d.). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. ResearchGate.[17]
-
ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry (Page 103).
-
ResearchGate. (n.d.). Synthesis of different fluoroaryl benzimidazole derivatives 257a–c.[9]
-
ResearchGate. (n.d.). Synthesis of 2-Amino Benzimidazoles using Urea Derivatives.[1]
-
Al-Masoudi, N. A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Darujournal of Pharmaceutical Sciences, 30(1), 1-13. [Link][8]
-
Google Patents. (n.d.). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives. [7]
-
ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives.[18]
-
ChemSrc. (n.d.). 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanol.[19]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link][20]
-
ResearchGate. (n.d.). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro (2016).[4]
-
Sigma-Aldrich. (n.d.). 2-(2-Aminoethyl)benzimidazole 97 4499-07-4.
-
Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).[21]
-
BLDpharm. (n.d.). 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride.[22]
-
Tan, M. L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in pharmacology, 12, 783363. [Link][10]
-
Sigma-Aldrich. (n.d.). 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride.[23]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.[24]
-
Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).[25]
-
ResearchGate. (n.d.). IR and 1 H NMR spectral data.[26]
-
BLDpharm. (n.d.). 910405-63-9|2-(5-Fluoro-1H-indazol-3-yl)ethanamine.[27]
-
Sigma-Aldrich. (n.d.). N-ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride.
-
Element-Depot. (n.d.). 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride, 97% Purity, C9H12Cl3N3, 10 grams.[28]
-
PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine.[29]
-
Benchchem. (n.d.). Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[30]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations.[31]
-
PubMed. (n.d.). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs.[32]
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives.[33]
-
MDPI. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link][11]
-
ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole.[34]
-
PubChem. (n.d.). 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine.[35]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 887405-22-3 this compound this compound - CAS Database [chemnet.com]
- 6. This compound | C9H10FN3 | CID 16767401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 13. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. Comparative Experimental Pharmacokinetics of Benzimidazole Derivatives - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanol | CAS#:915924-12-8 | Chemsrc [chemsrc.com]
- 20. Benzimidazole synthesis [organic-chemistry.org]
- 21. revroum.lew.ro [revroum.lew.ro]
- 22. 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride|BLDPharm [bldpharm.com]
- 23. 2-(5-Methoxy-1H-benzo d imidazol-2-yl)ethanamine dihydrochloride 4078-55-1 [sigmaaldrich.com]
- 24. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijarse.com [ijarse.com]
- 26. researchgate.net [researchgate.net]
- 27. 910405-63-9|2-(5-Fluoro-1H-indazol-3-yl)ethanamine|BLDpharm [bldpharm.com]
- 28. calpaclab.com [calpaclab.com]
- 29. 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine | C9H9FN2O | CID 25219168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
This guide provides a comprehensive technical overview of the potential biological activities of the novel compound 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to elucidating the compound's therapeutic potential, from initial synthesis to multifaceted biological screening and mechanism of action studies. The methodologies presented herein are based on established protocols for analogous fluorinated benzimidazole derivatives, which have demonstrated a broad spectrum of pharmacological effects.
Introduction: The Promise of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications. The introduction of a fluorine atom into the benzimidazole ring, as in this compound, can significantly modulate the compound's physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby augmenting the therapeutic potential of the parent molecule.
Derivatives of benzimidazole have been extensively studied and have shown significant promise in several key therapeutic areas, including:
-
Antimicrobial Activity: Benzimidazoles are known to exhibit broad-spectrum activity against various bacterial and fungal pathogens.[1][2]
-
Anticancer Properties: Many benzimidazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through mechanisms involving the disruption of microtubule polymerization.[3][4][5][6]
-
Antiparasitic Efficacy: The benzimidazole class includes several widely used anthelmintic drugs, and novel derivatives are continually being explored for their activity against protozoan parasites.[7]
Given the established precedent for fluorinated benzimidazoles, a systematic investigation into the biological activity of this compound is a scientifically meritorious endeavor. This guide proposes a comprehensive workflow for such an investigation.
Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the thorough biological evaluation of this compound. The following protocol is a proposed method based on established benzimidazole synthesis techniques.[8][9][10]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and 3-aminopropanoic acid (1.1 eq).
-
Acid Catalyst: Carefully add polyphosphoric acid (PPA) (10-15 times the weight of the diamine) to the flask.
-
Cyclocondensation: Heat the reaction mixture to 150-160°C with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Comprehensive Biological Activity Screening
A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound. This involves primary in vitro screens across antimicrobial, anticancer, and antiparasitic assays, followed by more detailed secondary assays for promising hits.
Proposed Screening Workflow
Caption: Tiered screening workflow for biological activity assessment.
Antimicrobial Activity Screening
Given the known antimicrobial properties of benzimidazole derivatives, initial screening against a panel of clinically relevant bacteria and fungi is warranted.[1][2]
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Data Analysis: Compare the MIC values to those of standard antimicrobial agents.
Anticancer Activity Screening
The structural similarity of the target compound to other benzimidazoles with known anticancer activity, such as those that interact with tubulin, makes this a promising area of investigation.[3][4][5][6]
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., from the NCI-60 panel, representing various cancer types) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Antiparasitic Activity Screening
The benzimidazole core is a well-established pharmacophore for antiparasitic drugs.[7] Screening against key protozoan parasites is therefore a logical step.
-
Parasite Culture: Maintain a culture of Plasmodium falciparum (chloroquine-sensitive and -resistant strains) in human erythrocytes.
-
Compound Preparation and Addition: Prepare serial dilutions of the test compound in 96-well plates.
-
Parasite Inoculation: Add the synchronized parasite culture to the plates.
-
Incubation: Incubate the plates for 72 hours under appropriate atmospheric conditions.
-
Growth Inhibition Assessment: Determine parasite growth inhibition using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or a colorimetric assay (e.g., pLDH assay).[1]
-
IC50 Calculation: Calculate the IC50 value and compare it to that of a standard antimalarial drug.
Mechanism of Action Deconvolution
Should primary screening reveal significant biological activity, the next critical phase is to elucidate the compound's mechanism of action (MoA). A multi-pronged approach is recommended for this purpose.[11][12][13]
Proposed MoA Deconvolution Workflow
Caption: Workflow for elucidating the mechanism of action.
Example Protocol: Tubulin Polymerization Assay (for Anticancer Activity)
-
Rationale: Many benzimidazole-based anticancer agents function by inhibiting tubulin polymerization. This assay directly assesses this potential mechanism.
-
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations to a 96-well plate.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the fluorescence increase over time using a plate reader.
-
-
Data Analysis: Compare the polymerization curves in the presence of the test compound to positive (e.g., paclitaxel) and negative controls to determine its effect on tubulin dynamics.
Data Presentation and Interpretation
All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Hypothetical Biological Activity Data
| Assay Type | Target Organism/Cell Line | Endpoint | Hypothetical Result |
| Antimicrobial | S. aureus | MIC | 8 µg/mL |
| E. coli | MIC | >64 µg/mL | |
| C. albicans | MIC | 16 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | 2.5 µM |
| HCT116 (Colon Cancer) | IC50 | 5.1 µM | |
| A549 (Lung Cancer) | IC50 | 3.8 µM | |
| Antiparasitic | P. falciparum (W2) | IC50 | 500 nM |
Conclusion
The fluorinated benzimidazole, this compound, represents a promising scaffold for the development of novel therapeutic agents. The strategic and systematic approach to its biological evaluation outlined in this guide, encompassing synthesis, multi-faceted screening, and mechanism of action deconvolution, provides a robust framework for unlocking its full therapeutic potential. The insights gained from such studies will be invaluable to the drug discovery and development community.
References
-
Gellis, A., et al. (2011). Synthesis and in vitro antiplasmodial and antifungal activities of new 2-substituted 5-nitro and 5-aminobenzimidazoles. European Journal of Medicinal Chemistry, 46(9), 4446-4454. [Link]
-
Kwon, H. J., & Kim, J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. BMB Reports, 48(6), 321–329. [Link]
-
Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-substituted-benzimidazoles as a new class of antitubulin agents. Journal of Medicinal Chemistry, 57(11), 4756-4768. [Link]
-
Schenone, S., et al. (2013). Target deconvolution of bioactive small molecules. Bioorganic & Medicinal Chemistry, 21(7), 1806-1813. [Link]
-
Ayaz, M., et al. (2019). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 9(4), 227-236. [Link]
-
Creative Biolabs. Target Deconvolution. [Link]
-
Ingenta Connect. Screening Strategies to Identify New Antibiotics. [Link]
-
Royal Society of Chemistry. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Drug Discovery. [Link]
-
Saleh, M. A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 949495. [Link]
-
Spaczyńska, E., et al. (2016). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. Parasitology Research, 115(1), 259-267. [Link]
-
American Chemical Society. (2021). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
Florio, R., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 372. [Link]
-
Sci-Hub. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. [Link]
-
Semantic Scholar. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. [Link]
-
World Health Organization. (2007). A Protocol for Antimalarial Efficacy Screening: In Vitro and In Vivo. [Link]
-
Wicha, S. G., et al. (2022). New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. Antimicrobial Agents and Chemotherapy, 66(11), e00732-22. [Link]
-
Al-Masoudi, N. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1286, 135532. [Link]
-
Pérez-Molina, E., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. International Journal of Molecular Sciences, 25(24), 13557. [Link]
-
Li, J., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35063-35067. [Link]
-
Martinez-Alvarez, R., et al. (2020). Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor. Journal of Heterocyclic Chemistry, 57(1), 323-335. [Link]
-
International Journal of Advanced Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]
-
Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. Rasayan Journal of Chemistry, 11(4), 1674-1677. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy / Pharmaceuticals, 2021 [sci-hub.box]
- 7. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijarse.com [ijarse.com]
- 11. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine derivatives and analogues
An In-Depth Technical Guide to 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine Derivatives and Analogues
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] The strategic incorporation of a fluorine atom, particularly at the 5-position, significantly modulates the physicochemical and biological properties of these molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1][3] This guide focuses on the this compound core, a versatile building block for developing novel therapeutic agents. We will explore its synthesis, delve into the critical structure-activity relationships (SAR) of its derivatives, and survey its wide-ranging pharmacological applications, from neuroprotection to oncology. This document serves as a technical resource for researchers and drug development professionals, providing detailed synthetic protocols, in vitro assay methodologies, and field-proven insights into the design of next-generation benzimidazole-based therapeutics.
Introduction: The Strategic Importance of the Fluorinated Benzimidazole Core
The therapeutic versatility of the benzimidazole ring system is well-documented, forming the basis for drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. Its bicyclic structure, featuring a fused benzene and imidazole ring, allows it to mimic endogenous purine nucleotides and interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
The Role of Fluorine in Modulating Activity
The introduction of a fluorine atom into a drug candidate is a common and powerful strategy in medicinal chemistry. The 5-fluoro substitution on the benzimidazole ring imparts several key advantages:
-
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can lower the pKa of the imidazole N-H proton, influencing the molecule's ionization state at physiological pH and altering its ability to act as a hydrogen bond donor or acceptor.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[4]
-
Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, including orthogonal multipolar C–F···C=O interactions and hydrogen bonds, which can significantly enhance binding affinity and selectivity.[1]
The this compound Scaffold
This specific scaffold combines the benefits of the 5-fluoro-benzimidazole core with a flexible ethanamine side chain at the 2-position. The primary amine of this side chain serves as a crucial chemical handle for diversification, allowing for the synthesis of extensive libraries of amides, sulfonamides, ureas, and other derivatives. This versatility enables fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.
Synthetic Strategies and Derivatization
The synthesis of the core scaffold and its subsequent derivatization are central to exploring its therapeutic potential. The foundational method for benzimidazole ring formation is the Phillips condensation.
Synthesis of the Core Scaffold
The most common approach involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative. For the target scaffold, 4-fluoro-1,2-phenylenediamine is the key starting material.
Experimental Protocol 1: Synthesis of this compound
-
Step 1: Condensation Reaction:
-
To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in 4M hydrochloric acid, add β-aminopropionic acid (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and allow it to stand, which may induce precipitation of the product as a hydrochloride salt.
-
-
Step 2: Neutralization and Isolation:
-
Slowly neutralize the cooled reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH reaches ~8-9. This will convert the hydrochloride salt to the free base.
-
The crude product will precipitate out of the aqueous solution.
-
-
Step 3: Purification:
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pure solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5]
-
Derivatization Workflow
The primary amine of the ethanamine side chain is the principal point for modification. A generalized workflow allows for the creation of diverse chemical libraries to probe structure-activity relationships.
Caption: General workflow for the derivatization of the core amine scaffold.
Structure-Activity Relationships (SAR) and Bioisosterism
Understanding how structural modifications impact biological activity is paramount in drug design. For this class of compounds, SAR insights are primarily driven by the nature of the substituent attached to the ethanamine nitrogen.
Key Modification Points and Their Impact
Caption: Key pharmacophoric features and points for SAR exploration.
-
The R-Group: The size, lipophilicity, and electronic nature of the R-group are critical. Aromatic or heteroaromatic rings can engage in π-stacking, while bulky alkyl groups can probe hydrophobic pockets in a target protein.[6][7] For example, in a series of neuropeptide Y Y1 receptor antagonists, substituting the terminal amine with various groups led to an over 80-fold increase in binding affinity compared to the unsubstituted parent compound.[7]
-
The 5-Fluoro Position: As discussed, this group is crucial. Studies comparing fluorinated benzimidazoles to their non-fluorinated parent compounds consistently show that the fluorine atom enhances antimicrobial and cytotoxic activity.[1] This is attributed to both improved cellular uptake and enhanced target interaction.
-
Bioisosteric Replacement: This strategy involves substituting one chemical group for another with similar physical or chemical properties to improve potency or pharmacokinetic profiles.[4] For the this compound scaffold, this could involve:
-
Replacing the benzimidazole ring with another heterocycle like benzothiazole or indole.
-
Altering the ethanamine linker (e.g., changing length or rigidity).
-
Replacing a functional group in the R-substituent (e.g., a phenol with a bioisosteric heterocycle) to improve metabolic stability.[8]
-
| Bioisosteric Replacement Example | Original Group | Replacement Group | Rationale & Potential Outcome | Reference |
| Ring System Bioisostere | Benzimidazole | Thienopyrimidine | To explore different hydrogen bonding patterns and optimize antibacterial activity against novel targets like the bacterial enzyme TrmD. | [9][10] |
| Functional Group Bioisostere | Phenol (-OH) | Pyrrole N-H | To replace a metabolically labile phenolic hydroxyl group, potentially improving oral bioavailability and duration of action while maintaining key hydrogen bonding interactions. | [4] |
| Linker Modification | Ethanamine (-CH₂CH₂NH₂) | Propargylamine (-CH₂C≡CNH₂) | To introduce rigidity and alter the vector of the R-group, potentially improving binding selectivity. | N/A |
Pharmacological Profiles and Therapeutic Applications
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.
Neuroprotective Effects
Benzimidazole acetamide derivatives have shown significant neuroprotective potential in models of ethanol-induced neurodegeneration.[11] Pre-treatment with these compounds was found to mitigate memory deficits by reducing oxidative stress and downregulating neuroinflammatory markers such as TNF-α, NF-κB, and IL-6.[11] This suggests a potential therapeutic avenue for conditions like Alzheimer's disease, where neuroinflammation is a key pathological feature.
Anticancer Activity
Many benzimidazole derivatives exhibit potent cytotoxic effects against various human cancer cell lines.[12] The mechanisms often involve the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[12] For example, certain bromo-derivatives of benzimidazole have shown significant cytotoxicity against MCF-7 (breast), DU-145 (prostate), and H69AR (lung) cancer cells with IC₅₀ values in the low microgram per milliliter range, while remaining less toxic to healthy cells.[12]
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism of Action | Reference |
| Substituted Benzimidazoles | MCF-7 (Breast) | 17.8 ± 0.24 | G2/M Phase Arrest, Apoptosis | [12] |
| Substituted Benzimidazoles | DU-145 (Prostate) | 10.2 ± 1.4 | G2/M Phase Arrest, Apoptosis | [12] |
| 1,2-disubstituted Benzimidazoles | A549 (Lung) | 111.70 µM | Cytotoxicity | [13] |
| 1,2-disubstituted Benzimidazoles | DLD-1 (Colon) | 185.30 µM | Cytotoxicity | [13] |
Antimicrobial Activity
The inclusion of fluorine often boosts the antimicrobial properties of benzimidazoles. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Structure-activity studies have revealed that the position of the fluorine atom on a phenyl ring substituent can be critical; for instance, a meta-fluoro substitution on a 2-phenylbenzimidazole derivative displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.
Enzyme Inhibition
This scaffold is also effective for designing enzyme inhibitors. Benzimidazole-based thiadiazole derivatives have been identified as potent dual inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[14] One such derivative displayed IC₅₀ values of 1.10 µM and 2.10 µM against α-amylase and α-glucosidase, respectively, highlighting its potential as an anti-diabetic agent.[14]
In Vitro Evaluation Methodologies
Validating the biological activity of newly synthesized derivatives requires robust and reproducible in vitro assays.
Experimental Protocol 2: MTT Assay for Cytotoxicity Evaluation
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Procedure:
-
Cell Culture: Seed cancer cells (e.g., MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[15]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and adaptable platform for modern drug discovery. The strategic placement of the 5-fluoro group confers advantageous pharmacokinetic and pharmacodynamic properties, while the versatile ethanamine side chain provides a rich opportunity for chemical exploration. The demonstrated efficacy of its derivatives across diverse therapeutic areas—including oncology, neurodegenerative disease, and infectious disease—underscores its significance.
Future research should focus on several key areas:
-
Target Deconvolution: For compounds with potent phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for rational lead optimization.
-
Pharmacokinetic Optimization: While the fluoro group aids metabolic stability, further studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to develop candidates with optimal drug-like properties.
-
Combinatorial Libraries: Expanding the diversity of the R-group through high-throughput combinatorial synthesis could uncover novel derivatives with enhanced potency and selectivity for new biological targets.
-
In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to in vivo animal models to validate their efficacy and safety profiles in a physiological context.[11][16][17]
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate within this chemical space and develop the next generation of impactful benzimidazole-based therapeutics.
References
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021-02-03). ACS Chemical Neuroscience. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024-10-25). RSC Advances. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022-01). Saudi Journal of Biological Sciences. [Link]
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025-08-30). ScienceRise: Pharmaceutical Science. [Link]
-
Benzimidazole 13 as derivative with bioisosteric replacement of phenol... (n.d.). ResearchGate. [Link]
-
In vivo anti-inflammatory activity of the synthesized benzimidazole derivatives in rat model. (n.d.). ResearchGate. [Link]
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025-08-30). Semantic Scholar. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2022-01). ResearchGate. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (1991-09-01). Chemical Reviews. [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024-08-07). Future Journal of Pharmaceutical Sciences. [Link]
-
Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020-08-25). Chemico-Biological Interactions. [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). MDPI. [Link]
-
Evaluation of New Benzimidazole Derivatives as Cysticidal Agents. (2019-12-01). Amanote Research. [Link]
-
(PDF) Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025-09-04). ResearchGate. [Link]
-
Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. (2023-05-05). Scientific Reports. [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020-10-14). Molecules. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023-07-31). ACG Publications. [Link]
-
Benzimidazole derivatives incorporating fluorine. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (n.d.). Revue Roumaine de Chimie. [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022-01-18). RSC Advances. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). Molecules. [Link]
-
Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). International Journal of Advanced Research in Science and Engineering. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]. (2005). Folia Microbiologica. [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024-05-09). Journal of Medicinal Chemistry. [Link]
-
Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. (n.d.). MDPI. [Link]
-
Structure-activity Relationship of a Series of Diaminoalkyl Substituted Benzimidazole as Neuropeptide Y Y1 Receptor Antagonists. (1999-03-08). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijarse.com [ijarse.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship of a series of diaminoalkyl substituted benzimidazole as neuropeptide Y Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 10. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Therapeutic Targets of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
An in-depth technical guide on the potential therapeutic targets of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine for researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific analogue, this compound, presents a compelling profile for therapeutic investigation due to its structural motifs. The fluorine substitution can enhance metabolic stability and binding affinity, while the ethanamine side chain is a known pharmacophore for several target classes. This guide provides a comprehensive, technically-grounded framework for identifying and validating the potential therapeutic targets of this compound. We will move beyond a simple listing of possibilities to detail the causal logic behind experimental design, presenting robust, self-validating protocols and workflows to empower researchers in their drug discovery efforts.
Foundational Analysis: Deconstructing the Pharmacophore
The structure of this compound suggests several high-probability target classes based on established structure-activity relationships (SAR) of the benzimidazole core and its substituents.
-
The Benzimidazole Core: This planar, heterocyclic system is an isostere of purine, allowing it to interact with a vast range of biological macromolecules. It can act as a hydrogen bond donor and acceptor and participate in π-π stacking interactions, making it a versatile scaffold for binding to enzyme active sites and receptor pockets.
-
The 5-Fluoro Substituent: The introduction of a fluorine atom can significantly alter the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of the benzimidazole ring, influencing its binding characteristics. Fluorine can also form favorable orthogonal multipolar interactions with protein backbones and is often used to block metabolic oxidation, thereby increasing the compound's half-life.
-
The 2-Ethanamine Side Chain: This flexible chain terminating in a primary amine is a critical feature. It provides a basic center that is likely to be protonated at physiological pH, enabling strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. This motif is strongly reminiscent of biogenic amines like histamine and catecholamines, suggesting a potential for interaction with their respective receptors or metabolizing enzymes.
High-Priority Target Classes and Initial Validation Strategies
Based on the foundational analysis, we can prioritize several target classes for initial investigation. For each class, we outline the mechanistic hypothesis and the primary experimental approach for validation.
Monoamine Oxidases (MAO-A and MAO-B)
-
Mechanistic Rationale: The ethanamine side chain is a classic feature of substrates and inhibitors of MAO enzymes, which are critical for the degradation of neurotransmitters (serotonin, norepinephrine, dopamine). Inhibition of MAO-A is a strategy for treating depression, while selective MAO-B inhibition is a cornerstone of Parkinson's disease therapy.
-
Experimental Validation Protocol: In Vitro MAO-Glo™ Assay
-
Objective: To determine the potency (IC50) and selectivity of the compound against human recombinant MAO-A and MAO-B.
-
Principle: This commercially available luminescent assay uses MAO-specific substrates that are converted into luciferin, which is then acted upon by luciferase to produce light. Inhibition of MAO results in a decrease in the luminescent signal.
-
Methodology:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM).
-
In separate wells of a 96-well plate, incubate the compound with either MAO-A or MAO-B enzyme and the respective substrate.
-
Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and negative (vehicle) controls.
-
After incubation, add the luciferin detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
-
Self-Validation: The inclusion of known selective inhibitors validates the assay's ability to distinguish between isoforms. The dose-response curve provides confidence in the potency calculation.
-
Histamine Receptors (H1, H2, H3, H4)
-
Mechanistic Rationale: The structural similarity between the compound's side chain and histamine itself suggests a potential for competitive antagonism at histamine receptors. H1 receptor antagonism is the basis for antihistamines used in allergy treatment.
-
Experimental Validation Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the human histamine H1 receptor.
-
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]-pyrilamine) for binding to membranes prepared from cells expressing the H1 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the human H1 receptor.
-
Incubate the membranes with a fixed concentration of [³H]-pyrilamine and a range of concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity trapped on the filter using a scintillation counter.
-
Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
-
Self-Validation: The specific binding must be significantly higher than non-specific binding (measured in the presence of a saturating concentration of a known H1 antagonist).
-
Unbiased, Discovery-Phase Target Identification Workflow
While hypothesis-driven approaches are efficient, an unbiased screening strategy is crucial to uncover novel or unexpected targets. The following workflow provides a systematic approach to identifying protein binders from a complex biological sample.
A Prospective Investigation for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] The introduction of a fluorine atom can further enhance the therapeutic properties of these molecules.[1][3] This guide focuses on a specific, yet underexplored molecule, this compound, and proposes a comprehensive research framework to elucidate its mechanism of action. While direct studies on this compound are limited, the extensive research on related fluoro-benzimidazole derivatives provides a strong foundation for hypothesizing its potential biological targets and designing a robust experimental plan for validation. This document serves as a technical roadmap for researchers aiming to characterize this promising compound.
Introduction: The Therapeutic Potential of Fluoro-Benzimidazoles
Benzimidazoles are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The fusion of a benzene ring with an imidazole ring creates a structure capable of interacting with various biological targets.[1][2] The incorporation of fluorine into the benzimidazole core can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacological profiles.[1]
While a range of fluoro-benzimidazole derivatives have been synthesized and evaluated for their therapeutic potential, this compound remains a molecule with an uncharacterized mechanism of action. This guide presents a hypothesized mechanism based on the known activities of structurally similar compounds and outlines a detailed experimental workflow to investigate and validate this hypothesis.
Hypothesized Mechanism of Action: Targeting Microbial Phosphofructokinase-2
Based on studies of other fluoro-benzimidazole derivatives, a plausible mechanism of action for this compound is the inhibition of a key metabolic enzyme in pathogenic microorganisms, such as phosphofructokinase-2 (PFK-2).[5][6] PFK-2 is a crucial enzyme in the regulation of glycolysis, a metabolic pathway essential for the survival and proliferation of many pathogens. Inhibition of this enzyme would disrupt the energy supply of the microorganism, leading to a bacteriostatic or bactericidal effect.
This hypothesis is supported by docking studies on other fluoro-benzimidazole compounds that have shown a high affinity for the active site of PFK-2.[5][6] The structural features of this compound, including the fluoro-benzimidazole core and the ethanamine side chain, may allow for specific interactions with the amino acid residues in the active site of PFK-2, leading to its inhibition.
Signaling Pathway: Disruption of Glycolysis
The proposed mechanism of action and its impact on the microbial glycolytic pathway are illustrated in the following diagram:
Caption: Proposed inhibition of microbial PFK-2 by this compound, disrupting glycolysis.
Experimental Validation: A Step-by-Step Approach
To validate the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for this investigation.
Synthesis and Characterization
The first step is to ensure the synthesis and purity of this compound. While several methods for synthesizing benzimidazole derivatives exist, a common approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[7]
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and quality control of the target compound.
In Vitro Antimicrobial Activity
The initial biological assessment involves determining the antimicrobial activity of the synthesized compound against a panel of pathogenic microorganisms.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare Bacterial Cultures: Grow selected bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) to the mid-logarithmic phase in appropriate broth media.
-
Serial Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Target-Based Enzymatic Assay
To directly test the hypothesis of PFK-2 inhibition, an in vitro enzymatic assay is essential.
Protocol: PFK-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Obtain purified recombinant PFK-2 and prepare solutions of its substrates, fructose-6-phosphate (F6P) and ATP.
-
Assay Reaction: In a 96-well plate, mix PFK-2 with varying concentrations of this compound.
-
Initiate Reaction: Start the enzymatic reaction by adding F6P and ATP.
-
Detection: Measure the production of fructose-2,6-bisphosphate (F2,6BP) using a coupled-enzyme assay that links F2,6BP production to a change in NADH absorbance at 340 nm.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the engagement of the compound with its target protein in a cellular context.
Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact bacterial cells with this compound.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble PFK-2 in each sample using Western blotting.
-
Analysis: A shift in the melting temperature of PFK-2 in the presence of the compound indicates direct binding.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Anticipated In Vitro Activity Profile
| Parameter | Value |
| MIC against E. coli | [Expected Range, e.g., 1-10 µg/mL] |
| MIC against S. aureus | [Expected Range, e.g., 1-10 µg/mL] |
| PFK-2 IC50 | [Expected Range, e.g., 0.1-1 µM] |
| CETSA ΔTm for PFK-2 | [Expected Shift, e.g., +2-5 °C] |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to investigating the mechanism of action of this compound. By focusing on a plausible, well-supported hypothesis, researchers can efficiently direct their efforts towards characterizing this promising molecule. The successful validation of the proposed mechanism would not only elucidate the function of this specific compound but also contribute to the broader understanding of fluoro-benzimidazole derivatives as a valuable class of therapeutic agents.
Future studies could expand upon these findings by exploring the compound's activity against a wider range of pathogens, investigating its potential for in vivo efficacy in animal models of infection, and conducting structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
References
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PubMed. [Link]
-
The Chemistry of Benzimidazoles: Synthesis with Fluorinated Diamines. [Link]
-
Synthesis of different fluoroaryl benzimidazole derivatives 257a–c. ResearchGate. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [Link]
-
This compound | C9H10FN3. PubChem. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie. [Link]
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. PubMed. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to the Synthesis and Potential Pharmacological Significance of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
This guide provides a comprehensive technical overview of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry. While specific historical discovery and detailed pharmacological data for this particular molecule are not extensively documented in publicly available literature, this document will establish its importance by exploring the broader context of benzimidazole discovery, detailing a robust, scientifically-grounded synthetic protocol, and discussing its potential therapeutic applications based on the well-established activities of structurally related compounds.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its remarkable ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] The history of benzimidazoles in medicine dates back to the mid-20th century, with early investigations into their antimicrobial properties.[3] Over the decades, this versatile scaffold has been successfully incorporated into a multitude of approved drugs with applications including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines (e.g., astemizole), and anticancer therapies.[3][4][5]
The introduction of a fluorine atom into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Consequently, fluorinated benzimidazoles such as this compound represent a logical and promising area of drug discovery.
Historical Context: The Rise of Benzimidazoles
The journey of benzimidazole-based therapeutics has been marked by key discoveries that have solidified their importance in the pharmaceutical landscape.
Table 1: A Timeline of Key Milestones in Benzimidazole Research [3][4]
| Year | Discovery/Milestone | Significance |
| 1870s | First synthesis of benzimidazole by Hoebrecker.[4] | Foundational chemical synthesis establishing the core structure. |
| 1944 | Initial reports on the antibacterial properties of benzimidazoles.[3] | Opened the door to investigating the therapeutic potential of this class of compounds. |
| 1950s | Discovery of N-ribosyldimethylbenzimidazole as a key component of Vitamin B12. | Highlighted the natural occurrence and biological relevance of the benzimidazole scaffold. |
| 1961 | Introduction of thiabendazole as a potent anthelmintic agent. | First major therapeutic success for a benzimidazole derivative, paving the way for further development in this area. |
| 1970s | Development of mebendazole and albendazole. | Broadened the spectrum of anthelmintic benzimidazoles with improved efficacy and safety profiles. |
| 1980s | Launch of omeprazole, the first proton pump inhibitor for treating acid-related stomach conditions. | Revolutionized the treatment of peptic ulcers and GERD, showcasing the versatility of the benzimidazole core. |
| Present | Ongoing research into benzimidazoles as anticancer, antiviral, and neuroprotective agents.[4] | Demonstrates the enduring relevance and therapeutic potential of this remarkable scaffold. |
Synthesis of this compound: A Detailed Protocol
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized as a two-step process:
-
Step 1: Phillips Condensation to form the benzimidazole core.
-
Step 2: Reduction of an intermediate to yield the final ethanamine product.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanamide
-
Rationale: The Phillips condensation is a classic and reliable method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids. Polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.
-
Materials:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
3-Aminopropanoic acid (1.1 eq)
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 4-fluoro-1,2-phenylenediamine and 3-aminopropanoic acid.
-
Add polyphosphoric acid (approximately 10 times the weight of the diamine).
-
Heat the reaction mixture to 150-160 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the mixture to cool to approximately 80-90 °C and pour it slowly into a beaker of ice-cold water with continuous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 3-(5-fluoro-1H-benzimidazol-2-yl)propanamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the amide functionality to an amine without affecting the aromatic benzimidazole core. Anhydrous conditions are critical for this step to prevent quenching of the highly reactive LiAlH₄.
-
Materials:
-
3-(5-Fluoro-1H-benzimidazol-2-yl)propanamide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (excess, e.g., 4.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(5-fluoro-1H-benzimidazol-2-yl)propanamide in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite and wash with THF and ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
-
Potential Pharmacological Profile and Mechanism of Action
While specific pharmacological data for this compound is scarce, its structural similarity to known bioactive molecules, particularly histamine and other 2-(aminoethyl)benzimidazoles, allows for informed hypotheses regarding its potential biological targets and therapeutic applications.
Histamine Receptor Agonism
The ethanamine side chain attached to a heterocyclic ring is a classic pharmacophore for histamine receptor ligands. Given that this compound is a structural analogue of histamine, it is plausible that it may exhibit activity at one or more histamine receptor subtypes (H1, H2, H3, H4).
-
Potential for H1 Receptor Activity: The H1 receptor is a key player in allergic and inflammatory responses. While many benzimidazoles are known H1 receptor antagonists (e.g., astemizole), the ethanamine side chain could confer agonist or partial agonist properties. Further investigation would be required to determine its functional activity at this receptor.
-
Potential for H2 Receptor Activity: The H2 receptor is primarily involved in the regulation of gastric acid secretion. The development of H2 receptor antagonists (e.g., cimetidine) revolutionized the treatment of peptic ulcers. It is conceivable that this compound could modulate H2 receptor activity.
Caption: Hypothetical signaling pathways for this compound at histamine receptors.
Neurological and Psychiatric Applications
Several benzimidazole derivatives have shown promise in the treatment of neurological and psychiatric disorders. The structural features of this compound suggest potential interactions with central nervous system targets. The blood-brain barrier permeability of this compound would be a critical factor in its potential for neurological applications.
Antimicrobial and Antiparasitic Activity
The benzimidazole scaffold is a cornerstone of many antimicrobial and antiparasitic drugs. The mechanism of action often involves the inhibition of microbial-specific cellular processes. It is plausible that this compound could possess activity against various pathogens.
Future Directions and Conclusion
This compound stands as a molecule of considerable interest at the intersection of established medicinal chemistry principles and the ongoing quest for novel therapeutics. While its specific discovery and a detailed pharmacological characterization await elucidation in the broader scientific literature, its synthesis is achievable through robust and well-precedented chemical methodologies.
The true potential of this compound lies in its structural analogy to a wealth of bioactive molecules. The logical next steps for the scientific community would be a thorough in vitro and in vivo evaluation to ascertain its pharmacological profile. Key investigations should include:
-
Receptor Binding Assays: To determine its affinity for histamine receptor subtypes and other potential targets.
-
Functional Assays: To characterize its activity as an agonist, antagonist, or allosteric modulator at identified targets.
-
In Vitro and In Vivo Efficacy Studies: To explore its therapeutic potential in models of allergy, inflammation, gastric disorders, and neurological conditions.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the further exploration of this compound, a promising candidate in the ever-evolving landscape of medicinal chemistry.
References
-
A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Tan, C. X., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 975393. Available at: [Link]
- Narender, P., et al. (2012). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advanced Research in Science and Engineering, 1(1).
-
synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Therapeutic evolution of benzimidazole derivatives in the last quinquennial period. ResearchGate. Available at: [Link]
-
Benzimidazole Derivatives and Its Biological Importance. ResearchGate. Available at: [Link]
-
BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
Sources
An In-depth Technical Guide on the Structural Analysis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural elucidation of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, a compound of significant interest in medicinal chemistry. The guide details the synthesis, purification, and in-depth structural characterization using a suite of advanced analytical techniques. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals engaged in drug discovery and development.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. This is partly due to its structural similarity to purines, allowing it to compete in bacterial nucleic acid and protein synthesis.[1] The strategic introduction of a fluorine atom, as in this compound, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability, and enhance binding affinity to target proteins, making it a valuable modification in drug design. This guide focuses on the critical first step: the precise determination of the molecule's three-dimensional structure, which is fundamental for understanding its biological activity and for guiding future lead optimization efforts.
Synthesis and Purification: A Pathway to a Pure Analyte
The reliable structural analysis of any compound begins with its clean and efficient synthesis. A common and effective method for synthesizing this compound involves the condensation of 4-fluoro-o-phenylenediamine with a suitably protected amino acid, such as β-alanine, followed by cyclization.
Experimental Protocol: Synthesis
A robust synthesis protocol is crucial for obtaining a high-purity sample for analysis. The following is a generalized, yet field-proven, methodology:
-
Reaction Setup: In a round-bottom flask, 4-fluoro-1,2-phenylenediamine is dissolved in a suitable solvent, often ethanol or a similar protic solvent, to facilitate the reaction.
-
Condensation: An equimolar amount of 3-aminopropanoic acid is added to the solution. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid or hydrochloric acid, and heated to reflux to drive the condensation and subsequent cyclization.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to determine the point of completion.
-
Workup: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate, to precipitate the crude product.
-
Purification: The crude product is then purified using column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol, is employed to isolate the pure compound.
Rationale for Methodological Choices
-
Acid Catalysis: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the diamine.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and intramolecular cyclization to form the benzimidazole ring.
-
Chromatographic Purification: Column chromatography is the gold standard for purifying small organic molecules, offering high resolution to separate the desired product from any unreacted starting materials or side products.
Comprehensive Structural Elucidation
A multi-technique approach is indispensable for the unambiguous structural determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | Multiplet | 3H | Aromatic Protons (H-4, H-6, H-7) |
| ~3.2 | Triplet | 2H | -CH₂- (adjacent to benzimidazole) |
| ~3.0 | Triplet | 2H | -CH₂- (adjacent to NH₂) |
| ~1.9 | Broad Singlet | 2H | -NH₂ |
| ~12.5 | Broad Singlet | 1H | -NH- (imidazole) |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, ¹JCF ≈ 240 Hz) | C-5 (Fluorine-bearing carbon) |
| ~154 | C-2 (Imine carbon) |
| ~110-140 | Aromatic and Imidazole Carbons |
| ~40 | -CH₂- (adjacent to NH₂) |
| ~28 | -CH₂- (adjacent to benzimidazole) |
Note: Predicted chemical shifts can be influenced by solvent and concentration.[2]
Mass Spectrometry (MS): Confirming the Mass
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₉H₁₀FN₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 180.0937. Experimental determination of this mass with high accuracy provides strong evidence for the compound's identity. The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure.[3][4]
X-Ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, revealing bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.[5][6]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water).[7]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed model of the molecule.
Expected Crystallographic Insights:
-
Planarity: The benzimidazole ring system is expected to be essentially planar.[8]
-
Bond Lengths and Angles: The C-F bond length and the geometry of the benzimidazole core will be precisely determined.
-
Intermolecular Interactions: The crystal packing will reveal intermolecular interactions, such as hydrogen bonding between the amine and imidazole N-H groups of adjacent molecules, which can influence the compound's physical properties.[8][9]
Biological Context and Future Directions
Fluorinated benzimidazoles have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[10] Some derivatives have also been investigated as potential agents for treating Alzheimer's disease.[11] The structural information detailed in this guide is the foundational knowledge required for structure-activity relationship (SAR) studies. By understanding how the three-dimensional structure of this compound relates to its biological activity, researchers can rationally design more potent and selective analogs.
Logical Workflow for Drug Development
The following diagram illustrates the logical progression from structural analysis to potential drug candidate.
Caption: From Synthesis to Lead Optimization.
Conclusion
The thorough structural analysis of this compound, employing a combination of NMR, mass spectrometry, and X-ray crystallography, provides the essential and unambiguous characterization required for its advancement in drug discovery programs. This guide has outlined the critical experimental protocols and the rationale behind them, offering a framework for researchers in the field. The detailed structural insights are paramount for understanding the molecule's properties and for the intelligent design of next-generation therapeutic agents based on the privileged benzimidazole scaffold.
References
-
Title: Fluorinated benzimidazole derivatives: In vitro antimicrobial activity Source: ACG Publications URL: [Link]
-
Title: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: PubMed Central URL: [Link]
-
Title: this compound | C9H10FN3 Source: PubChem URL: [Link]
-
Title: Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition Source: PubMed URL: [Link]
-
Title: Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates Source: National Institutes of Health URL: [Link]
-
Title: X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives Source: ResearchGate URL: [Link]
-
Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione Source: PubMed Central URL: [Link]
-
Title: X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Source: PubMed Central URL: [Link]
-
Title: Ethanamine, N-ethyl- Source: National Institute of Standards and Technology URL: [Link]
-
Title: Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethanamine, N-ethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride salt properties
An In-depth Technical Guide to 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine Hydrochloride
Abstract: This technical guide provides a comprehensive scientific overview of this compound hydrochloride (CAS RN: 1177315-68-2).[1] It is intended for researchers, medicinal chemists, and drug development professionals. This document delves into the molecule's physicochemical properties, outlines a robust synthetic pathway and characterization workflow, discusses potential pharmacological applications based on its structural motifs, and provides essential safety and handling protocols. By synthesizing established chemical principles with data on structurally related compounds, this guide serves as a foundational resource for leveraging this compound in research and development endeavors.
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic activities, including anthelmintics (albendazole), proton-pump inhibitors (omeprazole), and antihistamines (astemizole). Its bicyclic structure, composed of fused benzene and imidazole rings, allows it to mimic endogenous purine nucleosides and interact with a wide array of biological targets through hydrogen bonding and π-stacking interactions.
The introduction of a fluorine atom, as seen in this compound, is a strategic design element in modern drug discovery. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:
-
Modulating pKa: Affecting the ionization state of the nearby imidazole nitrogens, which can alter receptor binding and cell permeability.
-
Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the compound's half-life.
-
Improving Binding Affinity: Forming favorable orthogonal dipole-dipole or hydrogen bond interactions with protein targets.
The ethylamine side chain provides a basic nitrogen center, which is crucial for forming salt bridges with acidic residues in protein binding pockets and for conferring aqueous solubility, particularly as the hydrochloride salt. This combination of a fluorinated benzimidazole core and an aminoethyl side chain makes the title compound a promising building block for exploring new therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. The data for the free base is derived from computational models, providing a reliable estimate of its characteristics.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1177315-68-2 (Hydrochloride Salt) | BLDpharm[1] |
| Molecular Formula | C₉H₁₀FN₃ (Free Base) | PubChem[2] |
| Molecular Weight | 179.19 g/mol (Free Base) | PubChem[2] |
| Molecular Weight | 215.65 g/mol (HCl Salt) | Calculated |
| Hydrogen Bond Donors | 3 (Free Base) | PubChem[2] |
| Hydrogen Bond Acceptors | 3 (Free Base) | PubChem[2] |
| Rotatable Bond Count | 2 (Free Base) | PubChem[2] |
| Topological Polar Surface Area | 52.1 Ų (Free Base) | PubChem[2] |
| XLogP3 | 1.2 (Free Base) | PubChem[2] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis commences with the reaction of 4-fluoro-1,2-phenylenediamine with N-Boc-β-alanine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the primary amine on the side chain, preventing it from interfering with the primary condensation reaction. The cyclization is typically promoted by heating in the presence of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, to form the protected benzimidazole intermediate. Subsequent deprotection of the Boc group under acidic conditions yields the desired this compound, which can then be converted to its stable hydrochloride salt.
Experimental Protocol: A Representative Methodology
Causality Note: This protocol is illustrative. Each step is designed to achieve a specific chemical transformation while ensuring the stability of the molecule and maximizing yield.
Step 1: Synthesis of tert-butyl (2-(5-fluoro-1H-benzimidazol-2-yl)ethyl)carbamate
-
To a reaction vessel, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.1 eq).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst (approx. 10x weight of reactants).
-
Heat the mixture to 140-160 °C with stirring under a nitrogen atmosphere for 4-6 hours. The high temperature is necessary to drive the condensation and dehydration required for ring closure.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with water, and dry to yield the crude protected intermediate.
Step 2: Deprotection to Yield the Free Base
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like 1,4-dioxane or methanol.
-
Add an excess of 4M HCl in dioxane (or concentrated HCl) dropwise at 0 °C. The strong acid cleaves the acid-labile Boc protecting group.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH >10 to deprotonate the amine and yield the free base.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Slowly add a stoichiometric amount (1.0 eq) of hydrochloric acid (as a solution in the same solvent) while stirring.
-
Stir the mixture for 1-2 hours. The hydrochloride salt, being less soluble, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-pronged analytical approach is required. Commercial suppliers of this compound typically provide data from NMR, HPLC, and LC-MS analyses.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to determine the number and types of hydrogen atoms. For this molecule, one would expect to see distinct signals for the aromatic protons on the benzimidazole ring (with splitting patterns influenced by the fluorine atom), as well as two triplet signals corresponding to the adjacent CH₂ groups of the ethylamine side chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies the different carbon environments in the molecule. The spectrum would show distinct peaks for the aromatic carbons (with C-F coupling visible for carbons near the fluorine atom) and the two aliphatic carbons of the side chain.
-
Mass Spectrometry (MS): This provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound.[4] The sample is run through a column, and a detector measures the elution of compounds over time. A pure sample will ideally show a single major peak, and the area of this peak relative to the total area of all peaks is used to quantify the purity, which should typically be >95% for research applications.
Potential Applications and Research Directions
The benzimidazole scaffold is a versatile pharmacophore. While specific biological data for this compound hydrochloride is not extensively published, its structure suggests several promising avenues for investigation.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site. The benzimidazole scaffold can function as a "hinge-binder," forming key hydrogen bonds. The ethylamine side chain could be further functionalized to extend into other pockets of the kinase domain to improve potency and selectivity.
-
GPCR Ligands: The overall structure bears some resemblance to trace amines and tryptamine derivatives, such as the psychedelic 5-Fluoro-MET.[5] This suggests potential activity at G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, or histaminergic receptors. The basic amine is a critical pharmacophoric element for interaction with a conserved aspartate residue in the transmembrane domain of most aminergic GPCRs.
-
Antimicrobial and Antiviral Agents: Benzimidazole-containing compounds have a long history as antimicrobial and antiviral agents. The mechanism often involves inhibition of microbial-specific enzymes or disruption of cellular processes like microtubule synthesis. This compound could serve as a starting point for developing new agents against resistant bacterial, fungal, or viral strains.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound hydrochloride is not publicly available, data from structurally similar compounds, such as 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and other amine-containing heterocycles, provide a strong basis for hazard assessment.[7][8][9]
GHS Hazard Classification (Anticipated):
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[7]
-
Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator may be necessary.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from strong oxidizing agents and moisture.[7]
-
Some vendors recommend cold-chain transportation and storage.[1]
Conclusion
This compound hydrochloride is a valuable chemical entity with significant potential in drug discovery and materials science. Its structure combines the pharmacologically privileged benzimidazole core with strategic fluorine substitution and a versatile ethylamine side chain. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The insights into its potential biological activities are intended to stimulate further research and unlock the full therapeutic potential of this promising molecule.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- BLDpharm. (n.d.). 2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).
-
StruChem. (n.d.). 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
MDPI. (2020, October 21). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US2935514A - Benzimidazoles.
-
Wikipedia. (n.d.). Bretisilocin. Retrieved from [Link]
Sources
- 1. 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride|BLDPharm [bldpharm.com]
- 2. This compound | C9H10FN3 | CID 16767401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 5. Bretisilocin - Wikipedia [en.wikipedia.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
This document provides a detailed and technically grounded guide for the synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, a key fluorinated benzimidazole derivative. Benzimidazole scaffolds are of paramount importance in medicinal chemistry, mimicking purine nucleotides and interacting with a wide array of biological targets.[1][2] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a classical condensation reaction, a cornerstone of benzimidazole synthesis.[3][4] The core strategy involves the cyclization of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative. In this protocol, we will utilize 4-fluoro-1,2-phenylenediamine and succinic acid. This approach involves an initial condensation to form an intermediate amide, followed by an intramolecular cyclization and decarboxylation to yield the desired product.
The overall transformation can be visualized as follows:
Sources
Application Notes and Protocols for the Analysis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Introduction
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a substituted benzimidazole, a heterocyclic scaffold of significant interest in pharmaceutical and medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and thus, the rigorous analytical characterization of compounds like this compound is critical during drug discovery, development, and quality control processes. The presence of a fluorine atom can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, while the ethanamine side chain provides a basic center, influencing its solubility and potential for salt formation.
This guide provides detailed analytical methods for the qualitative and quantitative analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols. The methodologies described herein are grounded in fundamental principles of analytical chemistry and are designed to be self-validating systems.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN₃ | PubChem[1] |
| Molecular Weight | 179.19 g/mol | PubChem[1] |
| Appearance | White to off-white solid (typical for related compounds) | N/A |
| pKa | Estimated 8.5-9.5 (for the primary amine) and 4.5-5.5 (for the benzimidazole N-H) | N/A |
| UV λmax | Estimated 270-285 nm (in acidic to neutral mobile phase) | N/A |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique for the routine analysis and purity assessment of small molecules. The following method is designed to provide good peak shape and resolution for this compound.
Rationale for Method Design
The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like the target analyte via hydrophobic interactions. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate buffer is used to control the pH of the mobile phase. Maintaining a pH around 3.0 ensures that the primary amine on the ethanamine side chain is protonated, which generally leads to better peak shapes for basic compounds on silica-based columns by minimizing interactions with residual silanols.
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution: 0-15 min: 20% to 80% B 15-17 min: 80% B 17-18 min: 80% to 20% B 18-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
4. System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Analysis Procedure:
-
Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to a final concentration of approximately 100 µg/mL.
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, an LC-MS/MS method is recommended. This method couples the separation power of HPLC with the specific detection capabilities of a triple quadrupole mass spectrometer.
Rationale for Method Design
The chromatographic conditions are similar to the HPLC-UV method but may be adapted for faster run times. Formic acid is used as a mobile phase additive instead of a non-volatile phosphate buffer, as it is compatible with mass spectrometry and promotes the formation of protonated molecular ions in positive electrospray ionization (ESI) mode. ESI is chosen as it is well-suited for ionizing polar, basic compounds like this compound. The analysis is performed in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will result from characteristic fragmentation of the parent molecule.
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents:
-
As per HPLC-UV method, but using LC-MS grade solvents and reagents.
-
Formic acid (LC-MS grade).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient elution: 0-0.5 min: 5% B 0.5-3.0 min: 5% to 95% B 3.0-3.5 min: 95% B 3.5-3.6 min: 95% to 5% B 3.6-5.0 min: 5% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 180.2 [M+H]⁺ |
| Product Ions (Q3) | To be determined by infusion and fragmentation of the parent compound. Likely fragments would involve cleavage of the ethylamine side chain. |
| Collision Gas | Argon |
4. Analysis Procedure:
-
Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of the analyte.
-
Identify the most abundant and stable product ions for SRM transitions.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards.
-
Analyze samples and determine the concentration from the calibration curve.
Stability-Indicating Method Development
A stability-indicating method is crucial to ensure that any degradation products formed during storage or manufacturing do not interfere with the quantification of the active pharmaceutical ingredient. Such a method is developed through forced degradation studies.[2][3]
Protocol for Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound.[2] The HPLC-UV method described above should be used to analyze the stressed samples.
1. Preparation of Stressed Samples:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light (as per ICH Q1B guidelines) for a specified duration.
-
Control Sample: Prepare a sample in the same manner but without the stressor and keep it at 5 °C.
2. Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a final concentration of 100 µg/mL.
-
Analyze all samples by the HPLC-UV method.
-
Use a photodiode array (PDA) detector to assess peak purity of the parent peak in the stressed samples. The peak should be spectrally pure, demonstrating that no degradation products are co-eluting.
3. Validation:
-
The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak (resolution > 2) and from each other.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC-UV method is suitable for routine quality control and purity assessments, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The forced degradation protocol is essential for developing a validated, stability-indicating method, which is a regulatory requirement for pharmaceutical development. These protocols should be validated in the user's laboratory to ensure their suitability for the intended purpose.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Revue Roumaine de Chimie. Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Available from: [Link]
-
MDPI. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Available from: [Link]
-
Oriental Journal of Chemistry. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Available from: [Link]
-
International Journal of Advanced Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available from: [Link]
-
Rabinowitz, J. D., & Vastag, B. (2012). Analytical strategies for LC-MS-based targeted metabolomics. PMC - NIH. Available from: [Link]
-
PubChem. 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology. Available from: [Link]
-
Abdel-Moety, E. M., et al. (2015). Stability indicating RP-HPLC method for determination of Flubendazole in pharmaceutical formulations. ResearchGate. Available from: [Link]
-
Dousa, M., et al. (2015). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science. Available from: [Link]
-
Jefferson Digital Commons. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Available from: [Link]
-
Patil, A. S., et al. (2015). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica. Available from: [Link]
-
Aladdin Scientific. 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride. Available from: [Link]
-
Chakravarthy, V. A., et al. (2014). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. International Journal of Analytical Chemistry. Available from: [Link]
Sources
- 1. This compound | C9H10FN3 | CID 16767401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Characterization of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine using NMR and HPLC
Abstract
This application note provides a comprehensive guide to the structural elucidation and purity assessment of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, a key heterocyclic amine in pharmaceutical research and development.[1][2] The unique properties imparted by the fluorine atom make rigorous characterization essential.[3] We present detailed, field-proven protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth explanations of experimental choices and data interpretation to ensure scientific integrity and reliable results.
Introduction: The Significance of Fluorinated Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][4] The incorporation of a fluorine atom into the benzimidazole ring, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Therefore, unambiguous confirmation of its chemical structure and the precise determination of its purity are critical milestones in the drug discovery pipeline.[5]
This document outlines robust analytical methodologies for this purpose. ¹H and ¹³C NMR spectroscopy serve as the gold standard for structural verification, while reverse-phase HPLC is an invaluable tool for purity determination and quantification.[6]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environment of each proton and carbon atom.
Rationale for Experimental Design
The choice of solvent and NMR experiments is critical for obtaining a high-quality spectrum of a benzimidazole derivative.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound.[1] Its ability to form hydrogen bonds helps to slow down the rate of proton exchange of the N-H proton, resulting in a sharper, more easily identifiable signal.[7] Furthermore, its high polarity ensures good solubility of the ethanamine salt form.
-
NMR Experiments: A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC) is recommended for complete and unambiguous signal assignment, especially for complex aromatic spin systems.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally related benzimidazole compounds.[8][9]
Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆ (400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| N-H (Imidazole) | ~12.5 | br s | - |
| H-4 | ~7.6 | dd | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 |
| H-6 | ~7.2 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 |
| H-7 | ~7.5 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |
| -CH₂- (ethyl) | ~3.1 | t | J(H-H) ≈ 7.0 |
| -CH₂-N (ethyl) | ~2.9 | t | J(H-H) ≈ 7.0 |
| -NH₂ | ~2.5 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆ (100 MHz)
| Carbon Assignment | Predicted δ (ppm) |
| C-2 | ~155 |
| C-4 | ~112 (d, J(C-F) ≈ 25 Hz) |
| C-5 | ~158 (d, J(C-F) ≈ 240 Hz) |
| C-6 | ~115 (d, J(C-F) ≈ 25 Hz) |
| C-7 | ~105 (d, J(C-F) ≈ 5 Hz) |
| C-3a | ~140 |
| C-7a | ~135 |
| -CH₂- (ethyl) | ~40 |
| -CH₂-N (ethyl) | ~30 |
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to the deuterium signal of DMSO-d₆.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra (COSY, HSQC) for unambiguous assignment.
-
NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of synthesized compounds.[5] For a small molecule like this compound, reversed-phase HPLC is the most common and effective method.[6]
Rationale for Method Development
-
Column Selection: A C18 column is a versatile and robust choice for the separation of small molecules and is the recommended starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to ensure good peak shape and resolution. The acidic buffer helps to protonate the amine, leading to sharper peaks.
-
Detection: UV detection at a wavelength where the benzimidazole ring shows strong absorbance (e.g., 275 nm) is a common and sensitive method.
Representative HPLC Data
The following table presents a typical data summary for an HPLC analysis of a high-purity sample of this compound.
Table 3: Representative HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.52 | 99.8 | This compound |
| 2 | 3.15 | 0.1 | Impurity A |
| 3 | 5.78 | 0.1 | Impurity B |
Step-by-Step Protocol for HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
-
-
Instrument Setup and Run:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 275 nm.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy for definitive structural elucidation and HPLC for accurate purity assessment ensures the high quality and integrity of this important pharmaceutical building block, thereby supporting and accelerating the drug discovery and development process.
References
-
Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Molecules, 24(19), 3462. [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 599-608. [Link]
-
Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
-
Norris, J. L., & Porter, N. A. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Waters Corporation. (2023). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]
-
Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425-434. [Link]
-
ResearchGate. ¹H NMR spectra of benzimidazole‐containing imide oligomers. [Link]
-
Daful, A. G., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
-
ResearchGate. Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. [Link]
-
ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Assay Development for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Introduction
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a molecule of interest within the benzimidazole class of compounds, a scaffold known for a wide array of pharmacological activities.[1][2][3][4] The development of robust and reproducible in vitro assays is fundamental to characterizing the biological effects of such novel chemical entities. This document serves as a comprehensive guide for researchers and drug development professionals, outlining the design, execution, and validation of in vitro assays tailored for the pharmacological profiling of this compound. The focus will be on explaining the rationale behind experimental choices to ensure the generation of high-quality, reliable data.
Given the diverse bioactivities of benzimidazole derivatives, which include anticancer and enzyme inhibitory effects, a multifaceted assay development strategy is warranted.[1][3][5] This guide will detail initial cytotoxicity assessments followed by a targeted investigation into kinase inhibition, a common mechanism of action for this class of compounds.
Part 1: Foundational Assay Design - Cytotoxicity and Targeted Approaches
The initial in vitro evaluation of this compound should encompass both broad, target-agnostic assays and more focused, target-specific investigations.
Cellular Viability and Cytotoxicity Screening
A crucial first step is to determine the compound's impact on cell viability. This provides a baseline understanding of its therapeutic window and potential for off-target cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.[6][7]
Protocol 1: MTT Assay for Cellular Viability
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include appropriate vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the compound.
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell viability.
Target-Specific Assay: Kinase Inhibition Profiling
Many benzimidazole-containing compounds have been identified as kinase inhibitors. Therefore, a logical progression is to screen this compound against a panel of protein kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11][12][13] The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used by a luciferase to generate a light signal.[12][13] The luminescent signal is directly proportional to the kinase activity.[11][14]
Protocol 2: ADP-Glo™ Kinase Inhibition Assay
Materials:
-
This compound
-
A panel of recombinant protein kinases
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells of a microplate by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase for a defined period (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Part 2: Assay Validation and Data Interpretation
Rigorous assay validation is essential to ensure the reliability and reproducibility of the generated data.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive and negative controls, indicating the quality of the assay.[15][16] | A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[17][18] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | A higher S/B ratio is desirable, typically >10. |
| IC50 Reproducibility | The consistency of the half-maximal inhibitory concentration (IC50) value across multiple independent experiments. | Generally, a less than 2- to 3-fold variation is acceptable. |
| DMSO Tolerance | The highest concentration of the solvent (DMSO) that does not significantly impact the assay's performance. | Typically, the final DMSO concentration should be kept below 1%. |
Illustrative Data Presentation
Table 1: Hypothetical Validation Data for the ADP-Glo™ Kinase Inhibition Assay
| Parameter | Run 1 | Run 2 | Run 3 | Average |
| Z'-factor | 0.82 | 0.79 | 0.85 | 0.82 |
| S/B Ratio | 110 | 125 | 118 | 117.7 |
| IC50 (µM) for a control inhibitor | 0.058 | 0.062 | 0.055 | 0.058 |
Table 2: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (µM) |
| Kinase A | 0.15 |
| Kinase B | 2.3 |
| Kinase C | > 50 |
| Kinase D | 15.8 |
Part 3: Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways.
Caption: Workflow for in vitro assay development and compound characterization.
Sources
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay [promega.sg]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. eastport.cz [eastport.cz]
- 15. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. bmglabtech.com [bmglabtech.com]
The Versatile Scaffold: Application Notes for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine in Modern Medicinal Chemistry
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a fluorine atom and an aminoethyl side chain, as seen in 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, offers a unique combination of physicochemical properties that can be exploited for the development of novel drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of this promising scaffold.
I. Strategic Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through the condensation of a fluorinated o-phenylenediamine with a protected β-alanine derivative, followed by deprotection. The following protocol outlines a robust and scalable synthetic route.
Protocol 1: Synthesis of this compound
Step 1: Condensation Reaction
-
To a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.1 eq).
-
Add polyphosphoric acid (PPA) (10 eq by weight) as a condensing agent and solvent.
-
Heat the reaction mixture to 150°C with stirring for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
The resulting precipitate, N-Boc-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Deprotection of the Amine
-
Suspend the dried N-Boc protected intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a 1M sodium hydroxide solution to a pH of 10-12.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a DCM:methanol gradient.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Inhibition of kinase-mediated protein phosphorylation.
B. Application as a GPCR Modulator Scaffold
The structural similarity of the 2-aminoethyl side chain to neurotransmitters like dopamine and serotonin suggests that derivatives of this compound could modulate the activity of their respective GPCRs.
This protocol is designed to determine the binding affinity of test compounds to a specific GPCR, such as a dopamine or serotonin receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the target GPCR.
-
Binding Reaction:
-
In a 96-well filter plate, combine the cell membrane preparation, a known radioligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound.
-
The total assay volume should be consistent, and the buffer should be optimized for the specific receptor.
-
Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
| Derivative | Target GPCR | Kᵢ (nM) |
| Parent Compound | Dopamine D₂ Receptor | 5,200 |
| Derivative 3 | Dopamine D₂ Receptor | 150 |
| Derivative 4 | Dopamine D₂ Receptor | 25 |
| Haloperidol | Dopamine D₂ Receptor | 2 |
Table 2: Hypothetical binding affinities of this compound and its derivatives to the Dopamine D₂ Receptor.
Caption: Modulation of GPCR signaling by a benzimidazole derivative.
III. Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship and guide the optimization of lead compounds.
-
N-alkylation/N-arylation of the amino group: Introducing various alkyl or aryl substituents on the primary amine can explore new binding pockets and modulate lipophilicity.
-
Modification of the ethyl linker: Shortening, lengthening, or rigidifying the ethyl linker can alter the orientation of the terminal amino group and impact binding affinity.
-
Substitution on the benzimidazole ring: While this guide focuses on the 5-fluoro analog, exploring other substitutions at this and other positions can fine-tune electronic properties and target interactions. The position of substituents on the benzimidazole ring is known to significantly influence anti-inflammatory activity. [3][4]* Amide and sulfonamide formation: Converting the primary amine to an amide or sulfonamide introduces hydrogen bond donors and acceptors, which can lead to new interactions with the target protein.
IV. Conclusion
This compound represents a highly attractive and versatile scaffold for medicinal chemistry research. Its straightforward synthesis and the potential for diverse biological activities make it an excellent starting point for drug discovery programs targeting kinases, GPCRs, and potentially other enzyme families. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers to unlock the full therapeutic potential of this promising chemical entity.
References
-
Jahan, F., et al. (2023). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of King Saud University - Science, 35(1), 102434. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Journal of Molecular Structure, 1286, 135534. [Link]
-
Randolph, J. T., et al. (2016). Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5462-5467. [Link]
-
Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry, 13(1), 93. [Link]
-
Bansal, Y., & Silakari, O. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877. [Link]
-
Florio, R., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 372. [Link]
-
Bukhari, S. N. A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Gaba, M., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Singh, S., et al. (2013). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research, 3(9), 7436-7448. [Link]
-
Hassan, A. S., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]
-
Khan, A., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505. [Link]
Sources
- 1. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine as a Premier Fragment for Drug Discovery
Introduction: The Strategic Value of a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, rational, and efficient engine for the identification of novel lead compounds.[1] In contrast to the brute-force approach of High-Throughput Screening (HTS), FBDD identifies low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial, low-affinity interactions serve as highly optimizable starting points for building potent, drug-like molecules.
Within the vast chemical space of available fragments, certain scaffolds stand out. The benzimidazole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and bioactive molecules, owing to its unique steric and electronic properties that facilitate key interactions with biological targets.[2][3]
This guide focuses on a particularly strategic fragment: 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine . This compound is purpose-built for FBDD, embodying several critical features:
-
Ideal Fragment Properties: It possesses a low molecular weight and complexity, adhering to the FBDD "Rule of Three," which maximizes the exploration of chemical space and ensures high-quality, atom-efficient binding.[4]
-
An Integrated ¹⁹F NMR Probe: The strategically placed fluorine atom is not merely a substituent; it is a powerful biophysical handle. It serves as a sensitive, background-free reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, one of the most robust methods for detecting the weak binding events characteristic of fragments.[1][5][6]
-
A Defined Vector for Elaboration: The terminal primary amine provides a clear, reactive handle for synthetic chemistry. This allows for a rational and predictable "fragment growing" strategy, where the initial hit is elaborated to engage nearby pockets in the target's binding site, rapidly building affinity and selectivity.[7]
These application notes provide a comprehensive framework for leveraging this compound in an FBDD campaign, from initial hit identification through to structural characterization and hit-to-lead progression.
Physicochemical Properties and Quality Assessment
The utility of a fragment is fundamentally linked to its physicochemical properties. A high-quality fragment must be soluble, possess a favorable lipophilicity, and conform to established size constraints to be an effective starting point.
Core Physicochemical Data
The properties of this compound make it an exemplary fragment for screening.
| Property | Value | Source / Method | Significance in FBDD |
| Molecular Formula | C₉H₁₀FN₃ | PubChem[8] | Defines elemental composition. |
| Molecular Weight | 179.19 g/mol | PubChem[8] | Adheres to the "Rule of Three" (MW < 300 Da), ensuring high ligand efficiency. |
| cLogP (Computed) | 1.3 | PubChem (Predicted) | Meets the "Rule of Three" (cLogP ≤ 3), reducing the risk of non-specific binding and ensuring solubility. |
| Hydrogen Bond Donors | 3 | PubChem (Computed) | Complies with the "Rule of Three" (≤ 3), providing interaction potential without compromising membrane permeability. |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed) | Complies with the "Rule of Three" (≤ 3), balancing polarity and interaction capability. |
| Topological Polar Surface Area | 55.1 Ų | PubChem (Computed) | Suggests good potential for cell permeability in later-stage analogs. |
Note: Computed values should be considered estimates and must be confirmed experimentally.
Protocol: Experimental Solubility Determination (Shake-Flask Method)
Causality: Aqueous solubility is a non-negotiable parameter for FBDD. Poorly soluble fragments are prone to aggregation, leading to false-positive results in screening assays and posing significant challenges for characterization and optimization. The shake-flask method remains the gold standard for its direct measurement of thermodynamic equilibrium solubility.[9]
Methodology:
-
Preparation: Add an excess amount of this compound hydrochloride salt to a known volume (e.g., 1 mL) of the intended screening buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved fragment using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the result to a standard curve.
-
Validation: The experiment must be performed in at least triplicate to ensure reproducibility. A successful fragment for most screening techniques should exhibit a solubility of >100 µM in the final assay buffer, with >1 mM being ideal.
FBDD Workflow: From Fragment Screening to Structural Insights
A successful FBDD campaign is a multi-stage process that systematically identifies and validates fragment hits before committing to extensive chemical optimization. The unique properties of this compound make it amenable to several gold-standard biophysical techniques.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy
Causality: ¹⁹F NMR is a premier ligand-observed technique for fragment screening.[10] Because proteins are devoid of fluorine, the ¹⁹F NMR spectrum provides a clean, background-free window to observe the fragment directly. Upon binding to a large protein target, the fragment's rotational correlation time increases dramatically, leading to a significant broadening and reduction in the intensity of its ¹⁹F NMR signal. This effect is a highly reliable indicator of a binding event.[11]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 10 mM in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).
-
Prepare a stock solution of the target protein at ~50 µM in the same deuterated buffer.
-
For the screening experiment, prepare two NMR tubes:
-
Reference Tube: 200 µL of the fragment stock solution + 200 µL of buffer.
-
Protein Tube: 200 µL of the fragment stock solution + 200 µL of the target protein solution (final concentrations: 5 mM fragment, ~25 µM protein).
-
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum for both the reference and protein samples on a high-field NMR spectrometer equipped with a fluorine probe.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or 256 scans). A T₂ filter (like a Carr-Purcell-Meiboom-Gill pulse sequence) can be used to enhance the visual difference between bound and unbound states.[11]
-
-
Data Analysis and Hit Identification:
-
Process both spectra identically (e.g., using the same line broadening).
-
Overlay the reference spectrum (no protein) and the protein-containing spectrum.
-
A "hit" is identified by a significant reduction (>50%) or complete disappearance of the fragment's ¹⁹F signal in the presence of the protein compared to the reference. [11]
-
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free biophysical technique that provides real-time binding data by measuring changes in mass on a sensor chip surface.[12] It is highly sensitive and consumes very little protein, making it ideal for primary fragment screening.[13] A robust SPR screening assay requires careful optimization to distinguish true binding from non-specific interactions or bulk refractive index artifacts.[14]
Methodology:
-
Target Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level (e.g., 10,000 - 15,000 Response Units, RU) to maximize the signal from low-molecular-weight fragments.[14]
-
Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding signals.
-
-
Assay Development:
-
Prepare a running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-5%) to aid fragment solubility.
-
Crucially, ensure the DMSO concentration in the fragment samples precisely matches that of the running buffer. Mismatches are a primary source of false positives.[13]
-
-
Screening Execution:
-
Prepare a plate of fragments, including this compound, typically at a single high concentration (e.g., 100-200 µM).
-
Inject the fragments over both the target and reference flow cells.
-
Monitor the binding response in real-time. A "hit" is identified by a stable, concentration-dependent response on the target surface that is significantly higher than the response on the reference surface.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk effects and non-specific binding.
-
Hits are typically defined as fragments giving a response above a statistically determined threshold (e.g., >3 standard deviations above the mean of negative controls).
-
Protocol 3: Hit Validation and Affinity Determination by ¹H-¹⁵N HSQC NMR
Causality: While primary screens identify binders, they must be validated to rule out artifacts and to quantify binding affinity. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful protein-observed NMR method.[15] It generates a 2D spectrum where each peak corresponds to a specific backbone N-H group in the protein. When a fragment binds, the chemical environment of nearby residues changes, causing their corresponding HSQC peaks to shift. This Chemical Shift Perturbation (CSP) is direct evidence of binding at a specific site.[16][17]
Methodology:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling using standard molecular biology techniques.[17]
-
HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (~50-100 µM) in a suitable NMR buffer.
-
Prepare a concentrated stock of this compound in the same buffer.
-
Perform a titration by adding increasing amounts of the fragment to the protein sample and acquiring an HSQC spectrum at each concentration point (e.g., protein:fragment ratios of 1:0.5, 1:1, 1:2, 1:5, 1:10).
-
-
Data Analysis:
-
Overlay the spectra and identify peaks that shift in a concentration-dependent manner.
-
Calculate the magnitude of the CSP for each affected residue.
-
By plotting the CSP magnitude against the fragment concentration and fitting the data to a one-site binding model, the equilibrium dissociation constant (K_d) can be determined.[4]
-
If the protein's backbone has been assigned, the shifting peaks directly map the fragment's binding site on the protein surface.[16]
-
Protocol 4: Structural Characterization by X-ray Crystallography
Causality: X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional structure of the protein-fragment complex.[18] This information is invaluable, revealing the precise binding mode, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and the orientation of the fragment's growth vector (the primary amine). This structural blueprint is the foundation for a rational, structure-based drug design effort.[19]
Methodology:
-
Crystal Preparation:
-
Co-crystallization: Set up crystallization trials with the purified target protein in the presence of a 5- to 10-fold molar excess of this compound.
-
Soaking: Alternatively, grow apo-protein crystals first and then transfer them to a solution containing the fragment (typically 1-10 mM) for a period of minutes to hours.
-
-
Data Collection:
-
Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.[18]
-
-
Structure Determination:
-
Process the diffraction data and solve the structure using molecular replacement if a structure of the apo-protein is available.
-
Calculate electron density maps. The presence of clear, unambiguous electron density corresponding to the shape of the fragment in the binding pocket confirms its binding and reveals its orientation.[18]
-
-
Analysis:
-
Refine the model of the protein-fragment complex.
-
Analyze the key interactions between the fragment and the protein. Critically, identify the position and solvent exposure of the ethylamine group to guide the next phase of synthetic elaboration.
-
Hit-to-Lead: A Structure-Guided Growth Strategy
The primary amine of this compound is its key feature for hit-to-lead optimization. It serves as a versatile synthetic handle for "fragment growing," where chemical moieties are added to the core fragment to make new interactions with the target protein, thereby increasing potency and selectivity.
Caption: Potential growth vectors for this compound.
Protocol: Exemplary Synthesis of an Amide Analog (Fragment Growing)
Causality: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. It provides a robust way to link the primary amine of the fragment to a diverse range of carboxylic acids, allowing for a systematic exploration of the chemical space around the initial hit based on structural insights from crystallography.
Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and a selected carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 3.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
This iterative cycle of structure determination, synthetic elaboration, and re-testing is the core engine of Structure-Activity Relationship (SAR) development that transforms a millimolar fragment hit into a potent, nanomolar lead compound.[20][21]
References
- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
- Harner, M. J., et al. (2013). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
-
Dalvit, C., et al. (2012). Example of fragment-based screening by using ¹⁹F NMR spectroscopy. ResearchGate. Available at: [Link]
-
Bruker. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. Available at: [Link]
-
Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva. Available at: [Link]
-
Rich, R. L., & Myszka, D. G. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]
-
Zhu, X., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. University of York. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. PubChem. Available at: [Link]
-
Racané, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Lee, W., & Post, C. B. (2021). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]
-
Yilmaz, I., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie. Available at: [Link]
-
Manjula, S. N., et al. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]
-
Patel, S. R., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Blow, D. (2002). X-ray crystallography. Methods in Molecular Biology. Available at: [Link]
-
Lee, W., & Post, C. B. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]
-
Rivera-Chávez, D. A., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. Available at: [Link]
-
Qasim, Z. S., & Abbas, K. S. (2024). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]
-
Patel, D. A., et al. (2015). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering. Available at: [Link]
-
Springer Nature. (n.d.). Fragment Screening by NMR. Springer Nature Experiments. Available at: [Link]
-
Springer Nature. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Nature Experiments. Available at: [Link]
-
Al-Khawaldeh, I., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry. Available at: [Link]
-
Kumar, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. Available at: [Link]
-
Singh, N., et al. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Szałaj, N., et al. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues. Biomolecules. Available at: [Link]
-
Smith, C. R., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Available at: [Link]
-
Wiley Analytical Science. (2014). X-ray Crystallography. Wiley Analytical Science. Available at: [Link]
-
Flores-Mireles, A. L., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules. Available at: [Link]
-
Bawa, S., & Kumar, S. (2010). 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. ResearchGate. Available at: [Link]
-
Singh, R., et al. (2025). Extended structure-activity relationship studies of the[4][15][22]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, S., et al. (2018). Fragment informatics and computational fragment-based drug design: an overview and update. Expert Opinion on Drug Discovery. Available at: [Link]
-
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H10FN3 | CID 16767401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Application Notes & Protocols: High-Throughput Screening with 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine for Novel Monoamine Oxidase A Inhibitors
Introduction: The Benzimidazole Scaffold and a Hypothesis-Driven Approach to High-Throughput Screening
The benzimidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties, including its capacity for hydrogen bonding and π-π stacking interactions, enable it to bind to a wide variety of biological targets.[1] The compound 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, with its characteristic benzimidazole core and an ethanamine side chain, presents an intriguing candidate for drug discovery. The structural similarity of the ethanamine side chain to the endogenous monoamines (e.g., serotonin, dopamine) suggests a plausible interaction with proteins that recognize these neurotransmitters, such as monoamine oxidases (MAOs).
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters and are significant therapeutic targets for depression and neurodegenerative disorders.[4] Specifically, inhibitors of MAO-A have been successfully developed as antidepressants.[5] This document provides a comprehensive, hypothesis-driven guide for a high-throughput screening (HTS) campaign to identify and characterize the potential inhibitory activity of this compound and other novel compounds against MAO-A.
This guide is structured to provide not just a set of protocols, but a self-validating workflow. We will begin with a robust primary screen, followed by essential secondary assays to confirm hits, assess selectivity, and rule out common sources of assay interference. This rigorous approach is designed to ensure the generation of high-quality, reproducible data, ultimately leading to the identification of promising lead compounds.
The High-Throughput Screening Workflow: A Multi-Stage Approach to Hit Identification and Validation
A successful HTS campaign is a multi-step process that systematically funnels a large library of compounds down to a small number of well-characterized hits. The workflow described herein is designed to be efficient, robust, and to provide a high degree of confidence in the identified active compounds.
Figure 2: Principle of the Amplex® Red MAO-A Assay.
Protocol: Primary HTS for MAO-A Inhibition
Materials:
-
Recombinant human MAO-A
-
p-Tyramine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Clorgyline (positive control inhibitor)
-
DMSO (vehicle)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Plating:
-
Prepare a 1 mM stock solution of this compound and other test compounds in DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound stock solution into the wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.
-
For controls, dispense 50 nL of DMSO into the maximum activity (negative control) wells and 50 nL of a 1 mM clorgyline stock solution into the minimum activity (positive control) wells.
-
-
Enzyme Preparation:
-
Prepare a working solution of MAO-A in assay buffer. The final concentration should be optimized to yield a robust signal-to-background ratio. A typical starting point is 5-10 µg/mL.
-
-
Assay Initiation:
-
Add 25 µL of the MAO-A working solution to each well of the compound-plated 384-well plate.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate and Detection Reagent Addition:
-
Prepare a 2X substrate/detection mix in assay buffer containing:
-
200 µM p-Tyramine
-
100 µM Amplex® Red
-
2 U/mL HRP
-
-
Add 25 µL of the 2X substrate/detection mix to each well to initiate the reaction. The final concentrations in the 50 µL reaction volume will be 100 µM p-tyramine, 50 µM Amplex® Red, and 1 U/mL HRP.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~545 nm and emission at ~590 nm.
-
Data Analysis and Quality Control
The quality of the HTS assay is paramount. The Z'-factor is a statistical parameter used to assess the robustness of an HTS assay. [3][6] Z'-Factor Calculation:
Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
Where:
-
Mean_max is the mean signal of the maximum activity control (DMSO).
-
Mean_min is the mean signal of the minimum activity control (clorgyline).
-
SD_max is the standard deviation of the maximum activity control.
-
SD_min is the standard deviation of the minimum activity control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS. [7] Hit Identification:
The percent inhibition for each test compound is calculated as follows:
% Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_min) / (Mean_max - Mean_min) ) )
Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample population) are considered initial "hits" and are selected for further investigation.
Part 2: Hit Confirmation and Secondary Assays
Initial hits from the primary screen require further validation to confirm their activity, determine their potency, and rule out non-specific effects.
Protocol: Confirmatory Dose-Response Assay
This assay is identical to the primary screen, but the hit compounds are tested over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | Example Value |
| Hit Compound 2 | Example Value |
| ... | ... |
| Clorgyline (Control) | Example Value |
Protocol: MAO-B Selectivity Assay
To assess the selectivity of the confirmed hits, an analogous assay is performed using recombinant human MAO-B.
Procedure:
The protocol is the same as the primary MAO-A assay, with the following modifications:
-
Use recombinant human MAO-B instead of MAO-A.
-
Use a MAO-B selective substrate, such as benzylamine, at a concentration around its Kₘ value.
-
Use a MAO-B selective inhibitor, such as selegiline, as the positive control.
Data Analysis:
The IC₅₀ values for MAO-A and MAO-B are used to calculate a selectivity index (SI):
SI = IC₅₀ (MAO-B) / IC₅₀ (MAO-A)
A high SI value (>100) indicates selectivity for MAO-A.
Protocol: Cytotoxicity Counter-Screen (Resazurin Assay)
It is crucial to ensure that the observed inhibition of MAO-A is not due to compound-induced cytotoxicity. The resazurin assay is a simple and HTS-compatible method to assess cell viability. [2][7] Principle:
Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. [8]A decrease in resorufin production indicates a loss of cell viability.
Procedure:
-
Cell Plating: Seed a suitable cell line (e.g., SH-SY5Y, a human neuroblastoma cell line that endogenously expresses MAO-A) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with the hit compounds at the same concentrations used in the primary screen and incubate for a relevant period (e.g., 24 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
Data Analysis:
A significant decrease in fluorescence in the presence of a compound indicates cytotoxicity. Compounds that are cytotoxic at their effective inhibitory concentrations should be flagged as potential false positives.
Part 3: Hit Characterization
Promising hits that are potent, selective, and non-cytotoxic should be further characterized to confirm their mechanism of action and target engagement in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target in intact cells. [1][4]The principle is based on the ligand-induced thermal stabilization of the target protein.
Procedure:
-
Cell Treatment: Treat intact cells (e.g., SH-SY5Y) with the hit compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble MAO-A in the supernatant using a specific antibody-based method, such as Western blotting or an AlphaScreen® assay.
Data Analysis:
A shift in the melting curve of MAO-A to a higher temperature in the presence of the compound confirms direct binding and target engagement.
Mechanism of Action (MOA) Studies
To understand how a hit compound inhibits MAO-A, kinetic studies are performed. By measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. These studies provide valuable insights for the subsequent lead optimization process.
Troubleshooting and Mitigating Assay Interference
The Amplex® Red assay, while robust, can be prone to interference. [9][10]
-
Autofluorescent Compounds: Compounds that fluoresce at the same wavelengths as resorufin can cause false negatives. This can be addressed by pre-reading the plates after compound addition but before the enzymatic reaction.
-
Redox-Active Compounds: Compounds that can reduce or oxidize Amplex® Red or H₂O₂ can interfere with the assay. [11]A counter-screen without the enzyme can help identify such compounds.
-
HRP Inhibition: Some compounds may directly inhibit HRP. A counter-screen with a known amount of H₂O₂ can identify HRP inhibitors.
Conclusion
This comprehensive guide outlines a robust and self-validating high-throughput screening workflow for the identification and characterization of novel MAO-A inhibitors, using this compound as a representative test compound. By integrating a sensitive primary assay with a suite of confirmatory, selectivity, and counter-screening assays, this approach minimizes the risk of false positives and provides a high degree of confidence in the identified hits. The subsequent characterization of target engagement and mechanism of action provides a solid foundation for advancing promising compounds into the lead optimization phase of drug discovery.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(10), 2715-2732.
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available from: [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. Available from: [Link]
-
Jarskog, F., et al. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 7(21), e2601. Available from: [Link]
-
Lominadze, D., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Redox Biology, 32, 101469. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). The Z'-factor. In Assay Guidance Manual. Available from: [Link]
-
Vasile, C. M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14896. Available from: [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Votyakova, T. V., & Reynolds, I. J. (2005). Detection of hydrogen peroxide with Amplex Red: Interference by NADH and reduced glutathione auto-oxidation. Archives of Biochemistry and Biophysics, 435(2), 253-261.
- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
- Gomes, A., et al. (2007). Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays. Free Radical Biology and Medicine, 43(11), 1539-1550.
- Maroz, A., et al. (2009). A cautionary note on the use of Amplex Red. Free Radical Biology and Medicine, 47(11), 1649-1650.
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available from: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Evaluation of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine in Cancer Cell Line Studies
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, including notable anticancer properties.[1][2][3][4] Several approved drugs and clinical candidates, such as the DNA alkylating agent bendamustine and the MEK inhibitor binimetinib, feature this heterocyclic core.[4] The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a wide range of pharmacological effects.
This document provides a comprehensive guide for the initial in vitro evaluation of a novel benzimidazole derivative, 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine . Given the limited specific literature on this particular compound, we present a series of robust, field-proven protocols to characterize its anticancer potential. These methodologies are designed to assess its cytotoxicity, mode of cell death induction, and effects on cell cycle progression in relevant cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational efficacy profile for novel investigational compounds.
Hypothesized Mechanism of Action: Microtubule Disruption
Many benzimidazole derivatives, such as albendazole and flubendazole, exert their anticancer effects by disrupting microtubule polymerization.[5] This interference with the cytoskeleton dynamics leads to mitotic arrest, ultimately triggering apoptosis.[5] We hypothesize that This compound may share this mechanism. The proposed signaling cascade initiated by microtubule disruption often involves the activation of the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway.
To visualize this proposed mechanism, the following signaling pathway diagram illustrates the key events following microtubule disruption.
Caption: Hypothesized mechanism of this compound.
Experimental Workflow for Compound Evaluation
A systematic approach is crucial for the initial characterization of a novel compound. The workflow should begin with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more detailed mechanistic assays.
Caption: A typical workflow for in vitro evaluation of a novel anticancer compound.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic effect of a compound.[6] IC50 values should be determined across a panel of cancer cell lines to assess the compound's potency and potential selectivity.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.9 |
| A549 | Lung Carcinoma | 48 | 21.7 |
| HCT116 | Colorectal Carcinoma | 48 | 8.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.4 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6][8]
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the investigational compound in complete culture medium. It is common to perform a two-fold or ten-fold dilution series.[8][9]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (a known cytotoxic drug like 5-Fluorouracil).[6][10]
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[6] Agitate the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.[9]
-
Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[14]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
This method uses the fluorescent dye propidium iodide (PI) to stain DNA stoichiometrically, allowing for the analysis of cell cycle distribution by flow cytometry.[15] The fluorescence intensity of PI is directly proportional to the DNA content, enabling the distinction between cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Materials:
-
Treated and untreated cancer cells (approximately 1 x 10^6 cells per sample)
-
Cold 70% ethanol
-
Cold PBS
-
Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of double-stranded RNA)[14][16]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[14]
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Discard the ethanol and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature, protected from light.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.
-
References
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
PubMed. (2016). Cellular Apoptosis Assay of Breast Cancer. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Retrieved from [Link]
-
PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
Axion BioSystems. (n.d.). The best cell viability assays to measure adoptive cell therapy potency. Retrieved from [Link]
-
PMC - NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
-
IJRPC. (2018). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. Retrieved from [Link]
-
PMC - NIH. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. Retrieved from [Link]
-
NIH. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]
-
PubMed. (n.d.). Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. Retrieved from [Link]
-
PubMed. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Retrieved from [Link]
-
PubMed. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Retrieved from [Link]
-
PubMed. (n.d.). Antiproliferative Effect of Benzimidazole Anthelmintics Albendazole, Ricobendazole, and Flubendazole in Intestinal Cancer Cell Lines. Retrieved from [Link]
-
NIH. (2024). An RNA damage response network mediates the lethality of 5-FU in colorectal cancer. Retrieved from [Link]
-
NCBI. (2011). 2-[18F]Fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide. Retrieved from [Link]
-
PubMed Central. (n.d.). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Retrieved from [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 12. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 13. 细胞活力和增殖测定 [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Antimicrobial Activity Testing of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rationale for Investigating 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The benzimidazole core is structurally analogous to purine nucleosides, which may allow it to interact with biological macromolecules.[2]
The specific compound, This compound , incorporates two key structural features of interest. Firstly, the benzimidazole nucleus itself has been identified as a critical pharmacophore.[3] Secondly, the strategic placement of a fluorine atom can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a molecule.[4] This modification is a well-established strategy in medicinal chemistry to improve the potency and pharmacokinetic profile of drug candidates.[4][5] Therefore, a systematic evaluation of the antimicrobial properties of this fluorinated benzimidazole derivative is a logical and promising step in the search for new therapeutic agents.
This guide provides a comprehensive suite of protocols for determining the in vitro antimicrobial activity of this compound. The methodologies are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[6][7][8]
PART 1: Foundational Protocols for Antimicrobial Susceptibility Testing
A multi-faceted approach is essential to thoroughly characterize the antimicrobial profile of a novel compound. This section details the core assays for determining inhibitory and bactericidal activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Causality Behind Experimental Choices: This method is preferred for its quantitative results, efficiency in testing multiple concentrations, and conservation of the test compound. The use of 96-well plates allows for high-throughput screening against a panel of microorganisms.[9][11] Adherence to standardized inoculum density and cation-adjusted Mueller-Hinton Broth (CAMHB) is critical for reproducibility and for comparing results to established clinical breakpoints.[12]
Detailed Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The choice of solvent and final concentration should be determined after assessing the compound's solubility. The final solvent concentration in the assay should be non-inhibitory to the test microorganisms (typically ≤1%).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microdilution Plates:
-
Using a multichannel pipette, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well round-bottom microtiter plate.[11]
-
Add 100 µL of the compound's stock solution to the first column of wells (Column 1). This results in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to Column 10. Discard 100 µL from Column 10.[11]
-
Column 11 will serve as the growth control (broth and inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).[10]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final standardized inoculum to each well from Column 1 to Column 11. Do not add inoculum to the sterility control wells (Column 12).
-
The final volume in each test well will be 200 µL.
-
Seal the plate with an adhesive film or place it in a container with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[13]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]
-
The growth control (Column 11) should show distinct turbidity, and the sterility control (Column 12) should remain clear.
-
Workflow Visualization:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
PART 2: Determining Bactericidal Activity
While the MIC indicates growth inhibition (bacteriostatic activity), it is crucial to determine if a compound is capable of killing bacteria (bactericidal activity).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. [14][15]This assay is a direct extension of the MIC test.
Causality Behind Experimental Choices: This method directly assesses bacterial viability by sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar. The 99.9% kill threshold is the standard definition for bactericidal activity and is essential for evaluating agents intended for use in severe infections where pathogen eradication is critical. [15][16] Detailed Step-by-Step Protocol:
-
Perform an MIC Assay:
-
First, determine the MIC of the compound against the test organism as described in Section 1.1.
-
-
Sub-culturing:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations that show no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each of these wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Tryptic Soy Agar).
-
Also, plate a sample from the growth control well to confirm the initial inoculum count.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
After incubation, count the number of colonies (CFU) on each plate.
-
-
Determining the MBC:
Caption: Decision workflow for determining the MBC value.
PART 3: Data Presentation and Interpretation
Clear and concise presentation of data is paramount for accurate interpretation and comparison.
Summarizing Quantitative Data
MIC and MBC values should be summarized in a tabular format for easy comparison across different microbial strains.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Enterococcus faecalis | ATCC 29212 | 8 | 32 | 4 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | >2 | Tolerant/Static |
| Candida albicans | ATCC 90028 | 32 | >128 | >4 | Fungistatic |
Note: These values are for illustrative purposes only and do not represent actual experimental data.
Interpreting the MBC/MIC Ratio:
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. [15]* Bacteriostatic: A ratio of > 4 suggests that the agent is bacteriostatic, meaning it inhibits growth but does not effectively kill the bacteria at similar concentrations. [18]
PART 4: Scientific Integrity and Self-Validation
To ensure the trustworthiness of results, every assay must include a self-validating system through rigorous quality control.
-
Strain Purity: Always verify the purity of the test culture before and after the experiment.
-
Quality Control Strains: Concurrently test standard quality control (QC) strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). The results for these strains must fall within the acceptable ranges published by CLSI or EUCAST. [6][19]* Controls: The inclusion of growth and sterility controls in every assay is mandatory to validate the experiment's conditions and the sterility of the media. [10]* The 15-15-15 Rule: For disk diffusion, adhere to the "15-15-15 minute rule": use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application to ensure reproducibility. By integrating these quality control measures, the generated data becomes robust, reliable, and scientifically sound, forming a solid foundation for further drug development decisions.
References
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.[Link]
-
Zhang, L., et al. (2015). Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. PubMed.[Link]
-
Pathan, S., et al. (2022). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online.[Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion.[Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.[Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.[Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.[Link]
-
JETIR. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES.[Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.[Link]
-
Pathan, S., et al. (2022). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online.[Link]
-
ResearchGate. Synthesis and evaluation of novel benzimidazole derivatives as antimicrobial agents | Request PDF.[Link]
-
Microbe Online. Broth Dilution Method for MIC Determination.[Link]
-
Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.[Link]
-
ESCMID. EUCAST.[Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.[Link]
-
Grokipedia. Minimum bactericidal concentration.[Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.[Link]
-
Research Journal of Pharmacy and Technology. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.[Link]
-
MI - Microbiology. Broth Microdilution.[Link]
-
NIH. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.[Link]
-
Kumar, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.[Link]
-
BMG Labtech. The minimum bactericidal concentration of antibiotics.[Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[Link]
-
CLSI. Clinical & Laboratory Standards Institute.[Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[Link]
-
EUCAST. Home.[Link]
-
ResearchGate. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.[Link]
-
ACS Publications. Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms.[Link]
-
Springer. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).[Link]
-
ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing.[Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method.[Link]
-
EUCAST. Disk Diffusion and Quality Control.[Link]
-
NIH. Importance of Fluorine in Benzazole Compounds.[Link]
-
PubChem. 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine.[Link]
-
PubChem. This compound.[Link]
-
Canadian Center of Science and Education. Synthesis of Some of Fluorinated Benzimidazole Nucleosides.[Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.[Link]
-
Revue Roumaine de Chimie. Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).[Link]
-
ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.[Link]
-
OUCI. Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro.[Link]
-
MDPI. Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.[Link]
-
MDPI. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation.[Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. One moment, please... [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. nih.org.pk [nih.org.pk]
- 13. protocols.io [protocols.io]
- 14. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. grokipedia.com [grokipedia.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. EUCAST: Disk Diffusion and Quality Control [eucast.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. We will explore the core synthetic strategy, address common experimental challenges through a troubleshooting FAQ, and provide a detailed, optimized protocol to maximize yield and purity.
Core Synthetic Strategy: The Phillips-Ladenburg Condensation
The most prevalent and reliable method for synthesizing the 2-substituted benzimidazole core is the Phillips-Ladenburg reaction.[1] This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat. For the synthesis of this compound, the key starting materials are 4-fluoro-1,2-phenylenediamine and a protected form of β-alanine, such as N-Boc-β-alanine.
The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine to form an amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the second amino group attacks the amide carbonyl. Subsequent dehydration yields the benzimidazole ring. The final step involves the deprotection of the amine on the ethanamine side chain.
Reaction Mechanism Overview
Caption: General mechanism for the Phillips-Ladenburg synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Answer: Low or no yield is a common issue in benzimidazole synthesis, often stemming from several factors.
-
Cause A: Poor Quality Starting Materials. Impurities in the 4-fluoro-1,2-phenylenediamine or the carboxylic acid can significantly hinder the reaction.[2] The o-phenylenediamine precursor is particularly susceptible to oxidation, which can result in colored impurities and prevent cyclization.[2]
-
Solution:
-
Verify Purity: Assess the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purify Precursors: If purity is questionable, purify the 4-fluoro-1,2-phenylenediamine, for example, by recrystallization or treatment with activated carbon to remove oxidative impurities.[3]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation of the diamine.[2]
-
-
-
Cause B: Inefficient Cyclization/Dehydration. The condensation step requires a strong acid catalyst and sufficient heat to drive the dehydration. Inadequate conditions will stall the reaction at the amide intermediate stage. Traditional methods can require harsh conditions and long reaction times, which can be inefficient.[4]
-
Solution:
-
Catalyst Choice: Polyphosphoric acid (PPA) is a highly effective catalyst and dehydrating agent for this reaction. Alternatively, a strong mineral acid like 4M HCl can be used, often requiring higher temperatures (reflux).[1]
-
Temperature Optimization: Ensure the reaction temperature is adequate. For PPA, temperatures around 150-180°C are common. For reactions in HCl, reflux is typically necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]
-
-
-
Cause C: Incorrect Stoichiometry. An incorrect molar ratio of reactants can lead to unreacted starting materials and reduced yield.
-
Solution: Use a 1:1 molar ratio of 4-fluoro-1,2-phenylenediamine to the protected β-alanine. A slight excess of the diamine might be used in some cases to ensure the complete consumption of the more valuable carboxylic acid derivative.[2]
-
Question 2: My final product is contaminated with significant byproducts. How can I identify and prevent them?
Answer: The formation of multiple products is often related to the reactivity of the starting materials and intermediates.
-
Cause A: Formation of Disubstituted Benzimidazoles. While less common with carboxylic acids than with aldehydes, it's possible under certain conditions for side reactions to occur, leading to more complex mixtures.
-
Solution: Strict control over stoichiometry (1:1 ratio) is crucial.[2] Using a protected β-alanine (e.g., N-Boc) prevents side reactions involving the amine of the side chain, ensuring it does not compete in the initial acylation.
-
-
Cause B: Tarry, Polymeric Material. This is often a result of excessive heat or prolonged reaction times, causing decomposition of the starting materials or product. o-Phenylenediamines, in particular, can polymerize under harsh acidic conditions.
-
Solution:
-
Monitor Reaction Progress: Use TLC to avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup.
-
Control Temperature: Do not exceed the optimal temperature range for your chosen catalytic system. A gradual increase in temperature can sometimes be beneficial.
-
-
Question 3: I am struggling to purify the final product by column chromatography. What should I do?
Answer: Purification can be challenging if the polarity of the desired product is similar to that of the impurities or unreacted starting materials.[2] The free amine in the final product can also cause streaking on silica gel columns.
-
Solution A: Acid-Base Extraction. Before chromatography, exploit the basicity of the benzimidazole and the ethanamine side chain.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate solution to remove any acidic starting materials or byproducts.
-
Extract the organic layer with dilute aqueous HCl (e.g., 1M). Your amine-containing product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Basify the aqueous layer with NaOH or Na2CO3 to a pH > 10 and extract the free-base product back into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield a much cleaner crude product for chromatography.
-
-
Solution B: Chromatography Optimization.
-
Solvent System: For the free-base product, use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1% in a Dichloromethane/Methanol system) to prevent streaking on the silica gel.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to effectively separate compounds.
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Optimized Experimental Protocol
This protocol describes an optimized synthesis using polyphosphoric acid (PPA) as the catalyst and dehydrating agent, followed by Boc-deprotection.
PART A: Cyclization to form tert-butyl (2-(5-fluoro-1H-benzimidazol-2-yl)ethyl)carbamate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a nitrogen inlet), add 4-fluoro-1,2-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.05 eq).
-
Reaction Setup: Add polyphosphoric acid (approx. 10 times the weight of the diamine).
-
Heating: Begin stirring the mixture and slowly heat the reaction to 160°C in an oil bath under a gentle stream of nitrogen. The mixture will become a homogenous, viscous solution.
-
Reaction Monitoring: Maintain the temperature for 3-5 hours. Monitor the reaction's completion by TLC (e.g., 30% Ethyl Acetate in Hexane), checking for the disappearance of the starting diamine.
-
Workup: Allow the reaction to cool to approximately 80-90°C. Very carefully and slowly, pour the viscous mixture into a beaker of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization: A precipitate will form. Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography on silica gel if necessary.
PART B: Deprotection to yield this compound
-
Acidolysis: Dissolve the crude or purified Boc-protected intermediate from Part A in a minimal amount of dichloromethane (DCM).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the Boc group by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess acid.
-
Purification: The product will be the hydrochloride or TFA salt. To obtain the free base, dissolve the residue in water, basify with NaOH to pH > 10, and extract with DCM or ethyl acetate. Dry the organic layers and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography (with a basic modifier).
Data Summary: Optimizing Reaction Conditions
The following table summarizes typical outcomes based on varied reaction conditions for the cyclization step.
| Catalyst | Temperature (°C) | Time (h) | Typical Yield Range (%) | Notes |
| Polyphosphoric Acid (PPA) | 150-160 | 3-5 | 75-90% | Highly efficient, acts as both catalyst and solvent. Workup is highly exothermic. |
| 4M HCl | 100 (Reflux) | 8-12 | 60-75% | Standard mineral acid catalysis. Longer reaction times are often required. |
| Acetic Acid | 118 (Reflux) | 12-24 | 40-60% | Weaker acid, generally results in lower yields and may not fully drive dehydration. |
| Microwave Irradiation | 180 | 0.5-1 | 80-95% | Can significantly reduce reaction times and improve yields.[5] Requires specialized equipment. |
References
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Tech Support.
- BenchChem. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Tech Support.
- ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry.
- Semantic Scholar. (2023).
- NIH National Library of Medicine. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PubMed Central.
- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]
Introduction: The Significance of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Answering the call for in-depth, practical guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the purification challenges of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. As a Senior Application Scientist, my aim is to blend foundational chemical principles with field-tested protocols to empower you to achieve high purity for this valuable research compound.
This compound is a key building block in medicinal chemistry. The benzimidazole scaffold is a "privileged structure," frequently found in pharmacologically active compounds, including antiviral, anticancer, and anthelmintic agents[1][2][3]. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzimidazoles like this one particularly interesting for drug discovery programs[4]. However, the very features that make this molecule attractive—the basic amine and the heterocyclic core—also present distinct challenges during its purification.
This guide is structured to anticipate and solve the common issues encountered in the lab, moving from general questions to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the molecule's properties and general purification strategies.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the molecule's physicochemical properties is the first step to designing a robust purification workflow.
-
Basicity: The primary aliphatic amine (-CH₂CH₂NH₂) is the most basic site (estimated pKa ~9-10), making the molecule readily soluble in aqueous acid. The benzimidazole ring itself is amphoteric; the imidazole N-H is weakly acidic, while the imine nitrogen is weakly basic.
-
Polarity: The combination of the polar amine and the N-H group with the relatively nonpolar fluorobenzimidazole core gives the molecule moderate polarity. It is typically soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in less polar solvents like ethyl acetate or dichloromethane, and very low solubility in nonpolar solvents like hexanes.
-
Stability: Benzimidazoles are generally stable heterocyclic compounds[4]. The carbon-fluorine bond is strong, adding to the molecule's thermal stability[4]. However, like many primary amines, it can be susceptible to air oxidation over time, so it is best stored under an inert atmosphere (Nitrogen or Argon).
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: The impurity profile is dictated by the synthetic route. A common method is the condensation of 4-fluoro-1,2-phenylenediamine with a derivative of β-alanine.
-
Unreacted Starting Materials: Residual 4-fluoro-1,2-phenylenediamine and the β-alanine derivative are common.
-
Condensation Byproducts: The formation of the benzimidazole ring from an o-diamine and a carboxylic acid often requires harsh, dehydrating conditions (e.g., using polyphosphoric acid or heating in strong acid), which can lead to side reactions and the formation of polymeric materials[5].
-
Incomplete Cyclization Products: Amide intermediates that have not fully cyclized may be present.
-
Reagents: Catalysts, acids (e.g., HCl, H₂SO₄), or dehydrating agents used in the synthesis.
Q3: What is the best general strategy for purifying this compound?
A3: A multi-step approach is typically most effective.
-
Initial Work-up (Acid-Base Extraction): This is the most powerful initial step to separate the basic product from neutral or acidic impurities.
-
Chromatography: Flash column chromatography on silica gel is used to separate the target compound from impurities with similar basicity but different polarity.
-
Final Polish (Salt Formation & Recrystallization): Converting the purified free base to a stable, crystalline salt (e.g., hydrochloride) is an excellent final step to achieve high analytical purity and improve handling and stability[6][7].
Part 2: Troubleshooting Guide
This section tackles specific problems you might encounter during purification.
Issue 1: My product is sticking to the silica gel column and I'm seeing significant tailing.
-
Problem: The basic amine group on your product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape (tailing), reduced separation efficiency, and sometimes irreversible adsorption, resulting in low recovery.
-
Root Cause Analysis: Silica gel is an acidic stationary phase. Basic compounds like amines are protonated on the column, leading to strong ionic interactions that hinder smooth elution.
-
Solution: Modify your mobile phase by adding a small amount of a basic competitor. This "masks" the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol).
-
Causality: The added base is more volatile and/or less polar than the product, allowing it to effectively compete for the acidic sites on the silica without being difficult to remove from the final product fractions.
-
Issue 2: I have an impurity with a very similar Rf to my product on TLC.
-
Problem: An impurity, possibly an uncyclized intermediate or a structural isomer, is co-eluting with the desired product during column chromatography.
-
Root Cause Analysis: The impurity has a polarity very close to that of the product, making separation by standard chromatography difficult.
-
Solutions:
-
Optimize Chromatography:
-
Shallow Gradient: Run a very slow, shallow gradient of your polar modifier (e.g., increase methanol from 0% to 10% over 20-30 column volumes). This can often resolve closely eluting spots.
-
Change Solvent System: Switch to a different solvent system with different selectivity. See the table below for suggestions. For example, replacing methanol with acetonitrile can alter the elution order.
-
-
Utilize Chemical Differences (Derivative Purification):
-
Boc Protection: Temporarily protect the primary amine with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected compound will have a significantly different polarity, likely allowing for easy chromatographic separation from the impurity. The Boc group can then be cleanly removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane. This is an effective, though multi-step, solution for intractable separation problems.
-
-
Issue 3: My final product is an oil or a waxy solid, not a crystalline powder.
-
Problem: The purified free base is amorphous, making it difficult to handle, weigh accurately, and ensure its stability and purity.
-
Root Cause Analysis: Many organic free bases, especially those with flexible side chains, have low melting points or are prone to forming amorphous solids. Minor residual impurities can also inhibit crystallization.
-
Solution: Salt Formation and Recrystallization. Converting the amine to a salt dramatically increases its melting point and crystallinity by forming an ordered ionic lattice. The hydrochloride (HCl) salt is most common.
-
Protocol: Dissolve the purified free base in a suitable solvent like methanol, ethanol, or ethyl acetate. Add a stoichiometric amount (1.0-1.1 equivalents) of HCl (as a solution in ether, dioxane, or isopropanol) dropwise while stirring. The salt will often precipitate directly. If not, the solution can be concentrated and a less polar co-solvent (e.g., ether, hexanes) can be added to induce crystallization. The resulting crystalline solid can be collected by filtration.
-
Part 3: Data Summaries and Visual Workflows
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System (v/v) | Typical Ratio Range | Elution Characteristics & Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 100:0 to 90:10 | Workhorse System: Good general-purpose system. Start with a low percentage of MeOH and increase gradually. |
| Ethyl Acetate (EtOAc) / Hexanes / Triethylamine (Et₃N) | Gradient | For Less Polar Impurities: Use if your product is eluting too quickly in DCM/MeOH. The Et₃N (1-2%) is critical to prevent tailing. |
| DCM / Acetonitrile (MeCN) / NH₄OH | Gradient | Alternative Selectivity: Acetonitrile offers different selectivity than methanol and can sometimes resolve difficult mixtures. Add 0.5-1% NH₄OH. |
Diagram 1: Purification Strategy Decision Workflow
This flowchart provides a logical path for selecting the appropriate purification steps based on the analysis of the crude reaction mixture.
Caption: Decision workflow for purifying this compound.
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.
Protocol 1: Acid-Base Extraction Work-up
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x 10 mL per gram). The basic product will move into the aqueous layer as the hydrochloride salt.
-
Expert Tip: Combine the aqueous layers. A small back-extraction of the combined aqueous layers with fresh organic solvent can remove any remaining neutral impurities.
-
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 4M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper). The product will precipitate or form an oil as the free base.
-
Product Extraction: Extract the now basic aqueous layer with DCM or ethyl acetate (3 x 15 mL per gram). The free base product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, now enriched in the desired product.
Protocol 2: Flash Column Chromatography with Basic Modifier
-
Column Preparation: Select an appropriate column size (rule of thumb: 40-80g of silica per 1g of crude product). Pack the column as a slurry using your initial, least polar eluent (e.g., 100% DCM or 98:2 Hexanes:EtOAc).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder (this is called "dry loading"). Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting solvent system (e.g., 98:1.5:0.5 DCM:MeOH:Et₃N).
-
Gradient: Gradually increase the polarity by increasing the percentage of methanol (e.g., from 1.5% to 5% over 15-20 column volumes).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified free base.
Protocol 3: Conversion to Hydrochloride Salt and Recrystallization
-
Dissolution: Dissolve the purified free base (1.0 g) in anhydrous methanol (5-10 mL).
-
Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether (Et₂O) dropwise. Monitor for precipitation. Add until a slight excess is present (check with pH paper by touching a glass rod to the solution and then to the paper; it should be acidic).
-
Crystallization: If a precipitate forms immediately, continue stirring in an ice bath for 30 minutes. If no precipitate forms, slowly add Et₂O as an anti-solvent until the solution becomes cloudy. Allow the solution to stand at 4°C overnight.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent or impurities.
-
Drying: Dry the solid under high vacuum to obtain the pure this compound hydrochloride salt.
References
-
Alam, M. A. (2020). Importance of Fluorine in Benzazole Compounds. ACS Omega. Available at: [Link]
-
Hughes, G. K. et al. (1951). Research on Benzimidazole Derivatives. Defense Technical Information Center. Available at: [Link]
-
Gürsoy-Kol, Ö. et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
-
International Journal of Advance Research in Science and Engineering. (2016). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse. Available at: [Link]
-
Der Pharma Chemica. (2016). Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. Der Pharma Chemica. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
-
Al-Mulla, A. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). General synthetic route for benzimidazole. ResearchGate. Available at: [Link]
-
Mphahlele, M. J. et al. (2022). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. Available at: [Link]
-
El Rayes, S. M. et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. Available at: [Link]
-
Wang, Z. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Sati, B. et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Available at: [Link]
-
Wang, Z. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride|BLDPharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Solubility Enhancement for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Introduction
Welcome to the technical support guide for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, but their characteristically low aqueous solubility often presents a significant hurdle to obtaining reliable and reproducible data.[1] This guide is structured in a question-and-answer format to directly address the common issues faced in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my this compound into my aqueous assay buffer. What's happening?
A1: This is a very common issue. The precipitation you're seeing is likely due to one or more of the following factors:
-
Low Intrinsic Aqueous Solubility: Like many benzimidazole-containing compounds, this compound is a hydrophobic molecule with inherently poor solubility in neutral aqueous solutions.[2][3]
-
"Solvent Shock": You are likely experiencing a phenomenon known as solvent shock or "crashing out."[2][4] This occurs when a stock solution of your compound, highly concentrated in an organic solvent like 100% DMSO, is rapidly diluted into an aqueous buffer. The compound is forced into an environment where it is no longer soluble, causing it to rapidly precipitate.[5]
-
pH Mismatch: The solubility of benzimidazoles is often highly dependent on pH.[6] The structure of this compound contains basic nitrogen atoms in the benzimidazole ring and the ethanamine side chain. At a neutral pH (around 7.4) typical for many biological assays, these groups are not fully protonated, leading to lower solubility. Solubility is expected to increase significantly in acidic conditions (lower pH).[7][8][9]
Q2: What is the most straightforward initial strategy to improve the solubility of this compound?
A2: The most effective initial approach involves a combination of using a salt form and optimizing your dilution method.
-
Utilize a Salt Form: The most common and highly effective strategy for increasing the aqueous solubility of basic compounds like this is through salt formation.[10][11] This compound is commercially available as a dihydrochloride salt (2HCl).[12] If you are not already using the salt form, switching to it will likely provide a dramatic improvement in aqueous solubility. The salt form allows the compound to readily dissociate into its charged, more water-soluble (protonated) form.[13][14]
-
Optimize Stock Preparation and Dilution: To avoid solvent shock, a careful, multi-step dilution process is critical. Do not add your concentrated DMSO stock directly to your final buffer volume. Instead, perform an intermediate dilution step in a mixed solvent system or directly into a protein-containing medium (if applicable) to buffer the transition from an organic to a fully aqueous environment.
Q3: How can I determine the optimal pH for solubilizing my compound?
A3: Performing a pH-solubility profile is the definitive way to identify the optimal pH range for your experiments. Benzimidazole derivatives typically show increased solubility at acidic pH where the molecule can be protonated.[7][15] For example, the solubility of the anthelmintic drug albendazole was found to be significantly greater in a pH 2 buffer compared to buffers at neutral or basic pH.[9] A detailed protocol for generating such a profile is provided in the "Experimental Protocols" section below.
Q4: My compound still has limited solubility for my required assay concentration, even with pH adjustment. What advanced techniques can I use?
A4: When pH adjustment and optimized dilution are insufficient, several advanced formulation strategies can be employed:
-
Co-solvents: These are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[6][16][17] Common examples include polyethylene glycols (PEGs), propylene glycol, and ethanol.[16][18] It is crucial to keep the final concentration of any co-solvent low (e.g., final DMSO concentration should be kept below 0.5-1%) to avoid artifacts or toxicity in biological assays.[5]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate a poorly soluble "guest" molecule, like your benzimidazole compound, forming an inclusion complex.[20][][22] This complex presents a hydrophilic exterior to the aqueous solution, dramatically increasing the apparent solubility of the guest molecule without chemically altering it.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for many pharmaceutical compounds.[15][] Combining pH adjustment with cyclodextrin complexation can have a powerful synergistic effect on solubility.[15]
Troubleshooting Guide
This table provides quick solutions to common problems you may encounter.
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon dilution. | Solvent Shock. A high concentration of compound in 100% DMSO is "crashing out" in the aqueous buffer.[2][5] | Follow the Step-Wise Dilution Protocol (Protocol 1) . Prepare an intermediate dilution in a smaller volume or in media containing serum/BSA to buffer the polarity change. |
| Stock solution in DMSO is cloudy or has crystals. | Exceeded solubility in DMSO. The compound concentration is too high even for the organic solvent. | Gently warm the solution (e.g., 37°C water bath) and vortex.[23] If it doesn't dissolve, you must lower the stock concentration. |
| Precipitate forms slowly over time in the incubator (e.g., in a cell-based assay). | pH Shift or Temperature Effect. Cell metabolism can acidify the media, shifting the pH and reducing the solubility of some compounds.[4] Alternatively, the compound may be less soluble at 37°C than at room temperature.[4] | 1. Ensure your media is well-buffered (consider adding HEPES). 2. Determine the compound's solubility at both room temperature and 37°C. 3. Reduce the final assay concentration to below the solubility limit at 37°C. |
| Inconsistent results between experiments. | Variable Precipitation. Minor variations in dilution technique or temperature are causing different amounts of compound to precipitate, leading to inconsistent effective concentrations. | Standardize your entire workflow meticulously. Use one of the advanced solubilization methods (Protocol 2 or 3 ) to create a more robustly soluble formulation. Measure solubility kinetically using nephelometry to confirm your final concentration is stable.[23] |
Experimental Protocols
Protocol 1: Step-Wise Dilution to Minimize Precipitation
This protocol is designed to mitigate "solvent shock" when preparing working solutions from a DMSO stock.
-
Prepare a 10 mM Stock: Accurately weigh your compound (preferably the HCl salt form) and dissolve it in 100% DMSO to a final concentration of 10 mM. Ensure it is fully dissolved, warming gently if necessary.
-
Create an Intermediate Dilution Plate: In a separate 96-well plate or microcentrifuge tubes, perform a serial dilution of your 10 mM stock in 100% DMSO to create the range of concentrations needed for your experiment (e.g., 2 mM, 1 mM, 0.5 mM, etc.). This will be your "Source Plate."
-
Perform the Final Dilution: To prepare your final "Assay Plate," add the bulk of your aqueous assay buffer to the wells first. Then, transfer a small, fixed volume (e.g., 1-2 µL) from your DMSO Source Plate into the buffer-containing wells. This ensures the final DMSO concentration remains low (e.g., ≤0.5%).
-
Mix Immediately: Immediately after adding the DMSO stock, mix the contents of the wells thoroughly using a multichannel pipette or by placing the plate on an orbital shaker for 30-60 seconds. This rapid mixing is crucial for preventing localized high concentrations that can initiate precipitation.
Protocol 2: Determining the pH-Solubility Profile
This experiment will identify the pH at which your compound achieves maximum solubility.[2]
-
Prepare Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0). Use buffers with pKa values close to the target pH.
-
Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution with visible solid material remaining.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid and Liquid: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid is transferred. For best results, filter the supernatant through a 0.22 µm PVDF filter.
-
Quantify Concentration: Analyze the concentration of the dissolved compound in each filtered sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the final measured pH of each buffer on the x-axis. The resulting curve will reveal the pH-solubility profile.
Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method uses a complexation agent to enhance aqueous solubility.[19][]
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution may be required to fully dissolve the cyclodextrin. Allow it to cool to room temperature.
-
Add Compound: Add your compound (either from a concentrated DMSO stock or as a solid) to the HP-β-CD solution.
-
Facilitate Complexation: Vortex the mixture vigorously and/or sonicate for 15-30 minutes. Allow the solution to equilibrate by rotating it overnight at room temperature.
-
Remove Undissolved Compound: Centrifuge the solution at high speed and filter through a 0.22 µm filter to remove any remaining undissolved compound.
-
Determine Concentration: Quantify the concentration of the solubilized compound in the filtrate. This solution can now be used as a highly concentrated aqueous stock for your assays. Remember to include a vehicle control using the same HP-β-CD solution without your compound.
Data & Visualization
Table 1: Comparison of Solubilization Strategies (Hypothetical Data)
| Method | Solvent System | Final DMSO (%) | Achieved Solubility (µM) | Notes |
| Standard Dilution | PBS, pH 7.4 | 0.5% | < 1 | Visible precipitation. |
| pH Adjustment | Citrate Buffer, pH 4.0 | 0.5% | 50 | Significant improvement, but may not be suitable for all cell types. |
| Co-solvent | PBS + 5% PEG 400 | 0.5% | 25 | Moderate improvement; vehicle control is essential. |
| Cyclodextrin | PBS + 10% HP-β-CD | 0.1% | 150 | High solubility achieved in a physiologically compatible buffer. |
| Combined Approach | Citrate Buffer, pH 4.0 + 10% HP-β-CD | 0.1% | > 500 | Synergistic effect provides the highest solubility.[15] |
Diagrams
Caption: Decision workflow for troubleshooting solubility issues.
Caption: The process of "solvent shock" leading to precipitation.
Caption: Encapsulation of a drug molecule by a cyclodextrin.
References
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
- Waters, L. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Retrieved from [Link]
-
MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Molecules. Retrieved from [Link]
-
PubMed. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]
-
MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]
-
PubMed. (2001). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. International Journal of Pharmaceutics. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound Dihydrochloride. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ScienceDirect. (2023). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubMed Central. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wiley Online Library. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Retrieved from [Link]
-
ResearchGate. (2020). Saturation Solubility and Dissolution Property Improvement of Albendazole by Salt Formation Approach. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]
-
LabAlley. (n.d.). 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride, 97% Purity. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. Retrieved from [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride|BLDPharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. Co-solvent: Significance and symbolism [wisdomlib.org]
- 19. scispace.com [scispace.com]
- 20. gpsrjournal.com [gpsrjournal.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Welcome to the dedicated technical support guide for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. While specific public data on the stability of this compound is limited, this guide synthesizes information from analogous benzimidazole derivatives and established principles of pharmaceutical stability analysis to provide robust troubleshooting advice and answers to frequently asked questions.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my sample of this compound. What could be the cause?
Answer: The appearance of new peaks in your HPLC analysis is a strong indicator of sample degradation. Benzimidazole derivatives are known to be susceptible to several degradation pathways, particularly hydrolysis, oxidation, and photolysis.[1][2] To diagnose the specific cause, consider the following:
-
Causality behind Experimental Choices:
-
Hydrolysis: Have your samples been exposed to acidic or basic conditions? The benzimidazole ring system can be susceptible to hydrolysis, leading to ring-opening or other transformations.[3] Even exposure to a non-neutral pH in your formulation or solvent over time can cause this.
-
Oxidation: Was your sample exposed to air for an extended period, or did your solvent contain peroxides? The imidazole ring can be susceptible to oxidative cleavage.[1]
-
Photodegradation: Were your samples protected from light? Benzimidazoles are often photosensitive and can degrade upon exposure to UV or even ambient light, leading to the formation of various photoproducts.[2][4]
-
-
Self-Validating System & Solution:
-
Review Sample Handling: Scrutinize your entire experimental workflow. Were the samples stored in a cool, dark place?[1] Were fresh, high-purity solvents used?
-
Perform a Controlled Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study is invaluable.[5][6] This involves intentionally subjecting your compound to harsh conditions (acid, base, oxidation, heat, light) to generate the potential degradants. This will help you understand the degradation pathways and confirm if the unexpected peaks correspond to specific degradation products.[1][6]
-
Utilize LC-MS: For definitive identification of the unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is the recommended technique to determine the mass of each impurity and elucidate its structure.[1][7]
-
Issue 2: The concentration of my this compound solution is decreasing over time, but I don't see any significant degradation peaks in the chromatogram.
Answer: This is a common and often perplexing issue. Here are a few potential explanations and troubleshooting steps:
-
Causality behind Experimental Choices:
-
Formation of Involatile or Poorly Soluble Products: The degradation products might not be soluble in your mobile phase or could be involatile, preventing them from being detected by your current analytical method.
-
Chromatographic Issues: The degradation products may be co-eluting with your main compound peak or may not be retained on your column at all.
-
Adsorption to Container: The compound or its degradants may be adsorbing to the surface of your storage container, especially if it's plastic.
-
-
Self-Validating System & Solution:
-
Change Analytical Method Parameters: Try a different HPLC column with a different stationary phase or alter the mobile phase composition and gradient to see if you can resolve any hidden peaks.
-
Analyze by a Different Technique: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more comprehensive picture of all the species in your solution, including those not visible by HPLC.
-
Check for Precipitation: Visually inspect your sample for any signs of precipitation. If the solution is stored at a low temperature, the compound or its degradants may have crashed out of solution.
-
Use Inert Containers: Store your samples in amber glass vials to minimize light exposure and prevent adsorption to plastic surfaces.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Based on the stability profiles of similar benzimidazole derivatives, it is recommended to store this compound in a cool, dark, and dry place.[1] For long-term storage, temperatures of 4°C or -20°C are advisable.[1] The compound should be protected from light and moisture to prevent degradation.[1]
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: The molecule could be susceptible to acid and base-catalyzed hydrolysis.
-
Oxidation: The benzimidazole ring can be a target for oxidative degradation.
-
Photolysis: Many benzimidazole derivatives are known to be photosensitive.[4][8]
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q3: Which analytical techniques are most suitable for stability and degradation analysis?
A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[1]
-
Ultra-Performance Liquid Chromatography (UPLC): Can be used for higher resolution and sensitivity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification and structural elucidation of degradation products.[1][7]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, involves subjecting a compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[5][6] This is a critical step in drug development for several reasons[6]:
-
To identify potential degradation products.
-
To understand the degradation pathways.
-
To develop and validate a stability-indicating analytical method.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[9]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80°C for 48 hours.[1]
-
Analyze the samples at different time points.
-
-
Photostability:
Data Presentation
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic | 0.1 M HCl | 8 hours | 60°C | Data | Data |
| Basic | 0.1 M NaOH | 8 hours | 60°C | Data | Data |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal (Solid) | N/A | 48 hours | 80°C | Data | Data |
| Thermal (Solution) | N/A | 48 hours | 80°C | Data | Data |
| Photolytic (Solid) | ICH Q1B | As per guideline | As per guideline | Data | Data |
| Photolytic (Solution) | ICH Q1B | As per guideline | As per guideline | Data | Data |
Data to be filled in from experimental results.
Experimental Workflow Diagram
Caption: A typical workflow for a forced degradation study.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and achieve high-yield, high-purity results. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the reaction intricacies.
I. Overview of the Synthesis: The Phillips-Ladenburg Condensation
The most common and robust method for synthesizing 2-substituted benzimidazoles, including our target molecule, is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and elevated temperatures. In our case, 4-fluoro-1,2-phenylenediamine is reacted with 3-aminopropanoic acid (β-alanine).
The reaction is typically catalyzed by a strong acid, which serves two primary purposes: it protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack, and it facilitates the dehydration and subsequent cyclization to form the imidazole ring. A mixture of phosphoric acid and polyphosphoric acid (PPA) is often employed as both the catalyst and a high-boiling solvent, driving the reaction towards the desired product by efficiently removing water.
Below is a diagram illustrating the primary reaction pathway.
Caption: Figure 1: Primary Reaction Pathway for the synthesis of this compound via Phillips-Ladenburg condensation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
Question 1: My reaction yielded a significant amount of a high molecular weight, insoluble solid instead of the desired product. What is it and how can I prevent it?
Answer: You are likely observing the formation of a diamide side product . This is the most common and significant side reaction in this synthesis.
-
Causality: The reaction between an o-phenylenediamine and a carboxylic acid is a competition between the desired intramolecular cyclization to form the benzimidazole and an intermolecular reaction to form a diamide. Milder conditions, insufficient acid catalysis, or lower temperatures can favor the formation of the more kinetically accessible, but thermodynamically less stable, diamide. A study by Odame et al. (2015) highlights that the formation of diamides is favored when a good leaving group is present on the carbonyl, such as in an acid chloride, but it can also occur with carboxylic acids under suboptimal conditions for cyclization[1].
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Ensure the reaction temperature is maintained between 130-200°C. High temperatures provide the necessary activation energy for the dehydration and cyclization steps, favoring the formation of the benzimidazole.
-
Ensure Strong Acidic Conditions: The use of a phosphoric acid/polyphosphoric acid mixture is crucial. PPA acts as a powerful dehydrating agent, shifting the equilibrium towards the cyclized product. Ensure the molar ratio of PPA is sufficient.
-
Inert Atmosphere: While not directly preventing diamide formation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may complicate purification and lower the overall yield.
-
Caption: Figure 2: Competing pathways leading to the desired benzimidazole versus the diamide side product.
Question 2: My final product is contaminated with unreacted 4-fluoro-1,2-phenylenediamine. How can I improve conversion and purify my product?
Answer: Incomplete conversion is often a result of insufficient reaction time, inadequate temperature, or deactivation of the starting material.
-
Causality: The Phillips-Ladenburg condensation requires forcing conditions to drive the reaction to completion. If the temperature is too low or the reaction time too short, the equilibrium may not be sufficiently shifted towards the product. Additionally, o-phenylenediamines are susceptible to oxidation, especially at high temperatures, which can lead to colored impurities and a reduction in the effective concentration of the starting material.
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-fluoro-1,2-phenylenediamine. The reaction should be continued until the starting material is no longer visible.
-
Optimize Reaction Time and Temperature: A typical reaction time is 12-20 hours at 130-200°C. If conversion is still low, consider incrementally increasing the temperature or extending the reaction time.
-
Purification: Unreacted diamine can be removed during the workup. After neutralizing the reaction mixture, the desired product, being more basic, might be separable from the starting material through careful pH adjustment and extraction. Column chromatography on silica gel is an effective method for final purification.
-
Question 3: I observe a smear on my TLC plate and have difficulty isolating a pure product. Could this be due to polymerization?
Answer: Yes, this could be due to the formation of polyamides or other polymeric materials.
-
Causality: 3-Aminopropanoic acid is a bifunctional molecule containing both a carboxylic acid and an amino group. Under the harsh dehydrating conditions of the reaction, it can potentially undergo self-condensation to form poly(β-alanine). Similarly, the starting o-phenylenediamine can react with a dicarboxylic acid to form polyamides[2]. While less common than diamide formation, the presence of these polymeric side products can complicate purification.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Ensure a precise molar ratio of 4-fluoro-1,2-phenylenediamine to 3-aminopropanoic acid, as specified in the protocol (typically 1:1 to 1:1.2). An excess of the amino acid could increase the likelihood of self-condensation.
-
Workup and Purification: Polymeric materials are often insoluble in common organic solvents. During the workup, after neutralization and extraction, these impurities may precipitate and can be removed by filtration. The desired product can then be purified from the soluble fraction by column chromatography or recrystallization.
-
Question 4: My mass spectrometry results show a peak corresponding to the acylation of my product. How did this happen?
Answer: This is likely due to N-acylation of the primary amine on the ethanamine side chain of your product.
-
Causality: The final product, this compound, contains a reactive primary amine. If there is an excess of 3-aminopropanoic acid or if the reaction conditions allow for intermolecular reactions between the product and the starting acid, N-acylation can occur. This would result in a side product where a 3-aminopropanoyl group is attached to the terminal nitrogen of the product.
-
Troubleshooting Protocol:
-
Stoichiometric Control: As with preventing polymerization, careful control of the stoichiometry is key. Avoid a large excess of 3-aminopropanoic acid.
-
Purification: This acylated side product will have a different polarity compared to your desired product and can typically be separated by column chromatography. A gradient elution from a non-polar to a polar solvent system should effectively separate the two compounds.
-
| Potential Side Product | Likely Cause | Recommended Action |
| Diamide | Insufficient temperature or acid catalysis | Increase temperature to 130-200°C, ensure adequate PPA |
| Unreacted Starting Material | Incomplete reaction, low temperature | Increase reaction time, monitor by TLC, purify by chromatography |
| Polymeric Impurities | Excess 3-aminopropanoic acid, side reactions | Control stoichiometry, remove by filtration during workup |
| N-acylated Product | Excess 3-aminopropanoic acid | Control stoichiometry, purify by column chromatography |
| Table 1: Summary of Troubleshooting Strategies |
III. Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of 2-aminoalkyl benzimidazoles[3]. It should be adapted and optimized for your specific laboratory conditions.
Materials:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
3-Aminopropanoic acid (β-alanine) (1.1 eq)
-
Phosphoric Acid (85%)
-
Polyphosphoric Acid (PPA)
-
Sodium Hydroxide solution (10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phosphoric acid and polyphosphoric acid (a 1:1 to 1:5 molar ratio of phosphoric acid to PPA is a good starting point).
-
Heat the mixture to approximately 60-80°C with stirring until a homogenous solution is obtained.
-
Add 4-fluoro-1,2-phenylenediamine (1.0 eq) and 3-aminopropanoic acid (1.1 eq) to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to 150-180°C and maintain for 12-20 hours.
-
Monitor the reaction progress by TLC (a mobile phase of dichloromethane:methanol, 9:1, is a good starting point).
-
Once the reaction is complete (disappearance of the starting diamine), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to a pH of 9-10 by the slow addition of 10 M sodium hydroxide solution. The product will precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Caption: Figure 3: A step-by-step workflow for the synthesis and purification of the target compound.
IV. References
-
Niu, F. et al. What is the reaction of orthophenylenediamine with aromatic dicarboxylic acids? ResearchGate (2017). Available at: [Link] (Accessed: January 16, 2026).
-
Odame, F. et al. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica62 , 986-994 (2015). Available at: [Link] (Accessed: January 16, 2026).
-
Odame, F. et al. (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. ResearchGate (2015). Available at: [Link] (Accessed: January 16, 2026).
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI Available at: [Link] (Accessed: January 16, 2026).
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing Available at: [Link] (Accessed: January 16, 2026).
-
Note A green synthesis of benzimidazoles. Available at: [Link] (Accessed: January 16, 2026).
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab Available at: [Link] (Accessed: January 16, 2026).
-
Phillips-Ladenburg-Benzimidazol-Synthese. Wikipedia Available at: [Link] (Accessed: January 16, 2026).
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate Available at: [Link] (Accessed: January 16, 2026).
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar Available at: [Link] (Accessed: January 16, 2026).
-
Method for preparing 2-aminoalkylbenzimidazole derivatives. Google Patents CN101671308A (2010). Available at: (Accessed: January 16, 2026).
Sources
Technical Support Center: Crystallization of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. As a key intermediate in pharmaceutical development, achieving a crystalline solid with consistent purity, yield, and morphology is paramount. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome common and complex challenges encountered during its crystallization. We will move beyond simple procedural steps to explore the underlying physicochemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation followed by a detailed, actionable protocol.
Q1: My experiment ended with an oil or a complete failure to precipitate. What went wrong and how can I induce crystallization?
Expert Analysis: The failure to crystallize indicates that the solution has not reached the necessary level of supersaturation. This can be due to several factors: the solvent system is too effective at solubilizing the compound even at low temperatures, the concentration of the compound is too low, or the presence of impurities is inhibiting the nucleation process. Oiling out occurs when the compound's solubility is exceeded, but the molecules lack the energy or proper orientation to form an ordered crystal lattice, instead forming a liquid phase.
Resolution Protocol: Inducing Nucleation and Crystal Growth
-
Concentration & Cooling:
-
Gently heat the solution to ensure all solute is dissolved.
-
Slowly evaporate the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration.
-
Once a slight turbidity is observed, or if you estimate the volume has been reduced by 20-30%, allow the solution to cool slowly to room temperature, and then transfer it to a 0-4 °C refrigerator. Avoid shocking the solution with rapid cooling in a freezer, as this often promotes amorphous precipitation.
-
-
Inducing Nucleation (If crystals still do not form):
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation point.
-
Seeding: If you have a previous batch of crystalline material, add a single, tiny crystal (a "seed") to the supersaturated solution. This provides a template for further crystal growth.
-
Anti-Solvent Addition: If your compound is dissolved in a polar solvent, slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., adding heptane or diethyl ether to an ethanol or acetone solution). Add the anti-solvent dropwise at the point of maximum concentration until persistent cloudiness appears, then allow it to stand.
-
Q2: My crystallization yield is consistently low. How can I optimize the process for better recovery?
Expert Analysis: Low yield is most often a problem of solvent selection. The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures. If the compound remains significantly soluble even at 0-4 °C, a substantial portion will be lost in the mother liquor.
Resolution Protocol: Systematic Solvent Screening
A systematic approach to solvent selection is critical. The goal is to identify a solvent or a binary solvent system that provides a steep solubility curve with respect to temperature.
Step 1: Small-Scale Solubility Testing
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Add a common solvent to each tube dropwise, starting with 0.5 mL. Observe solubility at room temperature.
-
If insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will produce a high volume of crystalline precipitate.
Table 1: Recommended Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Expected Behavior with Benzimidazole Amines |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | Often a good starting point; may require an anti-solvent.[1][2] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but lower solubility can improve yield. |
| Acetonitrile | Polar Aprotic | 82 | Good for compounds with moderate polarity. |
| Ethyl Acetate | Moderately Polar | 77 | Can be effective, often used in binary systems.[3] |
| Water | Polar Protic | 100 | Benzimidazoles may have low solubility; pH adjustment is critical.[1][4] |
| Acetone | Polar Aprotic | 56 | Can be too effective a solvent, but useful in anti-solvent pairs.[3] |
| Heptane/Hexane | Non-polar | 98 / 69 | Primarily used as anti-solvents. |
Step 2: Binary Solvent System Optimization
-
If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (e.g., water or heptane) until the solution becomes turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: My final product is discolored (yellow/brown) despite crystallization. How can I remove these impurities?
Expert Analysis: Amines, particularly aromatic amines, are susceptible to oxidation, which can produce colored impurities.[5] Color can also arise from residual reagents or by-products from the synthesis. These impurities can sometimes co-crystallize with the desired product.
Resolution Protocol: Decolorization During Recrystallization
-
Dissolution: Dissolve the impure, colored product in the minimum amount of a suitable hot recrystallization solvent.
-
Activated Carbon Treatment:
-
Add a very small amount of activated carbon (charcoal) to the hot solution (typically 1-2% by weight of the solute). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
The activated carbon has a high surface area that adsorbs large, flat, colored molecules.
-
Swirl the hot mixture for 5-10 minutes. Avoid prolonged heating, as the carbon can also adsorb your product.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the carbon. This step must be done rapidly to prevent the product from crystallizing prematurely in the funnel.
-
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly, as described in the previous protocols.
Q4: I am seeing different crystal morphologies (e.g., needles vs. plates) and my analytical data (DSC, PXRD) is inconsistent between batches. Could this be polymorphism?
Expert Analysis: Yes, this is a classic sign of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[6][7] Different polymorphs can have different physical properties, including melting point, solubility, and stability, which is critically important in drug development. The crystallization conditions (solvent, cooling rate, temperature) directly influence which polymorph is favored.[8][9]
Resolution Protocol: Polymorph Investigation Workflow
A systematic screen is required to identify and characterize potential polymorphs.
-
Systematic Crystallization Screen:
-
Crystallize the compound from a wide range of solvents with varying polarities (see Table 1).
-
Vary the crystallization conditions for each solvent: slow evaporation at room temperature, slow cooling from high temperature, and rapid cooling (crash precipitation).
-
Utilize anti-solvent crystallization from various solvent/anti-solvent pairs.
-
-
Characterization of Forms:
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Information Provided | Purpose in Troubleshooting |
|---|---|---|
| Powder X-Ray Diffraction (PXRD) | "Fingerprint" of the crystal lattice.[10][12] | Definitive identification of different polymorphs. Each polymorph will have a unique diffraction pattern. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat of fusion.[14] | Can distinguish polymorphs by their different melting points and can detect transitions from one form to another upon heating. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature.[14] | Determines if a crystal form is a solvate or a hydrate by identifying mass loss at specific temperatures. |
| FTIR / Raman Spectroscopy | Vibrational modes of functional groups.[10][11] | Differences in intermolecular interactions (like hydrogen bonding) between polymorphs can lead to shifts in spectral peaks. |
| Optical Microscopy | Crystal habit, size, and morphology.[11] | A rapid, initial method to visually screen for different crystalline forms. |
Workflow for Investigating Polymorphism
Caption: A decision tree for the systematic investigation of polymorphism.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound? Based on the structure, which contains a polar benzimidazole core and a primary amine, polar protic solvents like ethanol, isopropanol, or water/ethanol mixtures are excellent starting points.[1][2] The amine group provides a site for hydrogen bonding, making it soluble in these solvents, while the aromatic core limits solubility, especially at lower temperatures. For anti-solvent approaches, consider adding water or a non-polar solvent like heptane to a solution in ethanol or acetone.
Q2: How does pH affect the crystallization of this compound? The pH of the solution is a critical parameter. The molecule has two basic nitrogen atoms: the ethanamine nitrogen and the imidazole nitrogen.
-
In acidic conditions (low pH): Both nitrogens can be protonated, forming a salt (e.g., a dihydrochloride). Salts often have vastly different solubility profiles than the free base and are typically much more soluble in water and less soluble in non-polar organic solvents.[5] Crystallizing the compound as a salt can be an effective purification strategy.[15]
-
In neutral or slightly basic conditions (pH > 7): The compound will exist as the free base. Adjusting the pH of an acidic aqueous solution towards neutral or slightly basic is a common method to precipitate the free base from solution.[1][3]
Q3: What are the primary impurities I should be concerned about from the synthesis? Typical syntheses of 2-substituted benzimidazoles involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] Potential impurities could include:
-
Unreacted 4-fluoro-o-phenylenediamine.
-
Unreacted 3-aminopropanoic acid or its derivatives.
-
Side-products from incomplete cyclization or over-reaction. These impurities can disrupt crystal growth and should be removed, often by pH-based extraction during workup or by treatment with activated carbon during recrystallization.[16][17]
Q4: Can this molecule form hydrates or solvates? Yes. The hydrogen-bonding capabilities of the imidazole and amine nitrogens make the formation of hydrates (with water) or solvates (with other solvents like DMSO or alcohols) a distinct possibility.[9][18][19][20] The presence of solvent in the crystal lattice can be detected using Thermogravimetric Analysis (TGA), which will show a stepwise mass loss corresponding to the evaporation of the solvent upon heating.[14]
Troubleshooting Crystallization Failure: A General Workflow
Caption: A logical workflow for troubleshooting common crystallization failures.
References
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org.
- 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
- What are the different techniques to characterize chemical crystals?. ResearchGate.
- CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics.
- Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
- IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. IJCRT.org.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
- How to analyze crystal structure and film characteristics without damaging the samples?. iST.
- Contamination in Amine Systems. Refining Community.
- Preparation of benzimidazole derivatives. Benzimidazole was synthesized.... ResearchGate.
- Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supramolecular forms, with modulation in proton conductivities. ResearchGate.
- (PDF) How to Limit Amine Systems Failures. ResearchGate.
- Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Springer.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- This compound | C9H10FN3. PubChem.
- 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. PubChem.
- 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride, 97% Purity, C9H12Cl3N3, 10 grams. Amazon.
- 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride. BLDpharm.
- Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. IJRAR.
- Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. NIH.
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. De Gruyter.
- Common amine system corrosion issues and how to solve them. Vysus Group.
- N-ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride. Sigma-Aldrich.
- Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. ResearchGate.
- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing).
- Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. PMC.
- 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. PMC.
- Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. NIH.
- Polymorphism in 2-propyl-1 H -benzimidazole. ResearchGate.
- 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. PMC.
- Benzimidazole-impurities. Pharmaffiliates.
- Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI.
- (PDF) On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates. ResearchGate.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. acadpubl.eu [acadpubl.eu]
- 13. istgroup.com [istgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. calpaclab.com [calpaclab.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. researchgate.net [researchgate.net]
- 19. ias.ac.in [ias.ac.in]
- 20. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. We will address common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols to ensure robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis.
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: For scalability and process control, a two-step approach is highly recommended. This involves the initial condensation of 4-fluoro-1,2-phenylenediamine with N-Boc-β-alanine to form a protected intermediate, followed by the deprotection of the Boc group. This strategy prevents the primary amine of the side chain from participating in unwanted side reactions, which is a significant risk in a one-pot reaction with unprotected β-alanine.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in benzimidazole synthesis are a frequent issue and can stem from several factors. The most common culprits include suboptimal reaction conditions (temperature, time), poor quality of starting materials, or the formation of side products.[1][2] A systematic evaluation of reagent purity, reaction temperature, and the choice of acid catalyst is the first step in troubleshooting.[2]
Q3: The crude product is dark brown/black. How can I improve the color and purity?
A3: Discoloration often arises from oxidation of the o-phenylenediamine starting material or degradation at high temperatures. To mitigate this, ensure your 4-fluoro-1,2-phenylenediamine is of high purity and, if necessary, recrystallize it before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. For purification, treatment with activated carbon (Norite) during recrystallization is highly effective at removing colored impurities.[3]
Q4: The condensation reaction (Step 1) seems to stall and does not go to completion. What should I do?
A4: Incomplete conversion is often related to the reaction conditions. The Phillips condensation, a classic method for benzimidazole synthesis, typically requires strong acid catalysis and elevated temperatures to drive the cyclization and dehydration steps.[4][5][6] Consider increasing the reaction temperature or using a more potent dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. Extending the reaction time can also improve conversion, but this must be balanced against the risk of thermal degradation.
Part 2: Synthesis Workflow and Key Checkpoints
The recommended two-step synthesis provides critical control points for monitoring progress and ensuring quality.
Caption: Recommended two-step synthetic workflow.
Part 3: Detailed Troubleshooting Guide
Troubleshooting Point 1: Condensation of 4-Fluoro-1,2-phenylenediamine and N-Boc-β-alanine
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The reaction often requires temperatures of 100°C or higher to overcome the activation energy for cyclization. 2. Poor Reagent Quality: 4-fluoro-1,2-phenylenediamine is susceptible to oxidation.[1] 3. Ineffective Acid Catalyst: The acid may not be strong enough to promote dehydration. | 1. Gradually increase the reaction temperature to 120-150°C, monitoring for degradation. Using a high-boiling solvent can facilitate this. 2. Verify the purity of starting materials by NMR or melting point. If the diamine is discolored, purify it by recrystallization or sublimation. 3. Switch to a stronger acid catalyst system like polyphosphoric acid (PPA). A mixture of phosphoric acid and polyphosphoric acid can also be effective.[7] |
| Formation of Side Products | 1. Amide Formation without Cyclization: The initial acylation occurs, but the subsequent ring-closing step fails.[4] 2. Dimerization/Polymerization: Possible at higher temperatures, especially with impure reagents. | 1. This is a classic sign of insufficient dehydration conditions. Use a stronger acid (PPA) or higher temperatures as described above. 2. Ensure high purity of starting materials. Consider a slightly lower reaction temperature for a longer duration. |
| Product Discoloration | 1. Oxidation: Air sensitivity of the diamine starting material. 2. Thermal Degradation: The product or intermediates may be unstable at the required reaction temperature. | 1. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Optimize the reaction time to avoid prolonged heating after completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
Troubleshooting Point 2: Boc Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid Stoichiometry: Not enough acid to fully cleave the Boc group. 2. Short Reaction Time / Low Temperature: The reaction has not had enough time or energy to complete. | 1. Use a larger excess of the deprotecting acid (e.g., 20-50 equivalents of TFA or a saturated solution of HCl in an organic solvent). 2. Allow the reaction to stir at room temperature for a longer period (4-12 hours). Gentle warming (30-40°C) can be applied if necessary, but monitor for side reactions. |
| Product Degradation | 1. Harsh Acidic Conditions: The benzimidazole core or side chain may be sensitive to prolonged exposure to strong acids. | 1. Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed. 2. Consider using alternative deprotection conditions, such as HCl in dioxane or isopropanol, which can sometimes be milder than neat TFA. |
| Difficult Product Isolation | 1. Product is Highly Water-Soluble as a Salt: The hydrochloride or trifluoroacetate salt of the amine product may be difficult to extract from aqueous solutions. | 1. After quenching the acid, adjust the pH to be strongly basic (pH > 12) with NaOH or K2CO3 to generate the free base, which is more soluble in organic solvents like ethyl acetate or dichloromethane. 2. Alternatively, evaporate the solvent after deprotection and purify the resulting salt directly by recrystallization or chromatography. |
Part 4: Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-(5-fluoro-1H-benzimidazol-2-yl)ethyl)carbamate (Protected Intermediate)
Materials:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq) [CAS: 367-31-7]
-
N-Boc-β-alanine (1.1 eq)
-
4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
1,4-Dioxane (solvent, if using HCl)
-
Sodium Bicarbonate (NaHCO3), saturated aqueous solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.1 eq).
-
Add 4N HCl (enough to form a stirrable slurry) or PPA (5-10 times the weight of the diamine).
-
Heat the reaction mixture to 100-120°C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a saturated solution of NaHCO3 until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure Boc-protected intermediate.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
tert-butyl (2-(5-fluoro-1H-benzimidazol-2-yl)ethyl)carbamate (1.0 eq)
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM, if using TFA)
-
Diethyl Ether
-
Sodium Hydroxide (NaOH), 10% aqueous solution
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (if using TFA) or use the 4M HCl in dioxane solution directly.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (10-20 eq) dropwise or use the HCl/dioxane solution as the solvent.
-
Remove the ice bath and stir the reaction at room temperature for 2-6 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
To isolate the product as a salt, triturate the residue with diethyl ether to precipitate the solid, which can then be filtered.
-
To isolate the free base, dissolve the residue in water, cool in an ice bath, and basify to pH > 12 with 10% NaOH solution. Extract the product with ethyl acetate or DCM, dry the organic layer, and concentrate to yield the final product.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Organic Syntheses. Benzimidazole.
- International Journal of Advance Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).
- Organic Chemistry Portal. Benzimidazole synthesis.
- AdiChemistry.
- CUTM Courseware.
- PubChem. This compound.
- Ossila. 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7.
- Semantic Scholar.
- ResearchGate. (PDF)
- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis.
- Google Patents.
- Sigma-Aldrich. 4-Fluoro-1,2-phenylenediamine 97 367-31-7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. adichemistry.com [adichemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
addressing poor cell permeability of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Welcome to the technical support guide for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of this compound. We will explore the underlying physicochemical reasons for this issue and provide a series of actionable troubleshooting guides, experimental protocols, and enhancement strategies to help you advance your research.
Part 1: Frequently Asked Questions & Root Cause Analysis
This section addresses the fundamental questions regarding the permeability of this compound, grounding the discussion in its core physicochemical properties.
Q1: Why is my compound, this compound, exhibiting poor cell permeability?
A1: The poor cell permeability is likely rooted in the compound's chemical structure and resulting physicochemical properties. The primary issue is the presence of a terminal primary amine (-NH2) group. At physiological pH (~7.4), this amine is predominantly protonated, acquiring a positive charge (-NH3+). This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fat-loving) cell membrane. While the benzimidazole core is relatively hydrophobic, the influence of the charged ethylamine side chain is dominant in preventing efficient membrane transit.
Q2: How does this compound stack up against Lipinski's Rule of Five?
A2: Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a compound and its potential for oral bioavailability, which is heavily dependent on cell permeability.[1][2] Let's analyze the compound based on its computed properties.
| Property | Value (Computed) | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 179.2 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 3 (one NH, one NH₂) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (two N, one F) | ≤ 10 | Yes |
| LogP (Octanol/Water Partition Coefficient) | ~1.0 - 1.5 (Estimated) | ≤ 5 | Yes |
As shown, the compound does not violate any of Lipinski's rules based on its static properties.[3][4][5] However, these rules do not explicitly account for the ionization state of a molecule. The key takeaway is that while the compound is "rule-of-five compliant," its tendency to become charged at physiological pH is the primary barrier to permeability, a nuance not fully captured by the rules alone.[5]
Q3: What is the first step I should take to experimentally confirm the low permeability?
A3: The recommended first step is to perform an in vitro permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[6][7] It is a high-throughput, cost-effective method that specifically measures passive diffusion.[8] A low apparent permeability coefficient (Papp) from a PAMPA experiment would provide strong evidence that the compound struggles to cross a lipid membrane without the help of transporters.
Part 2: Troubleshooting Guide for Permeability Assays
This guide provides solutions to common issues encountered when experimentally assessing the permeability of your compound.
Problem: Low Apparent Permeability Coefficient (Papp) in PAMPA Assay
-
Potential Cause 1: Intrinsic Poor Permeability: This is the expected result based on the compound's structure. The low Papp value confirms that the molecule does not passively diffuse well across a simple lipid membrane.
-
Suggested Solution: This result validates the need for permeability enhancement strategies. Proceed to Section 3 to explore chemical modification or formulation approaches.
-
-
Potential Cause 2: Low Compound Solubility: The compound may be precipitating out of the donor solution, leading to an artificially low measured permeability.
-
Suggested Solution:
-
Solubility Assessment: First, determine the aqueous solubility of your compound at the assay's pH.
-
Use of Co-solvents: If solubility is an issue, consider using a small percentage (typically <1-2%) of a pharmaceutically acceptable co-solvent like DMSO or ethanol in your buffer to keep the compound in solution.[9]
-
Concentration Adjustment: Perform the assay at a concentration well below the compound's measured solubility limit.
-
-
Problem: High Efflux Ratio (>2) in Caco-2 Assay
A Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that express various transporters, providing a more biologically complex model than PAMPA.[10] It measures permeability in both directions: apical-to-basolateral (A→B, representing absorption) and basolateral-to-apical (B→A, representing efflux).
-
Potential Cause: Active Efflux: An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 indicates that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10] The cells are actively pumping the compound out, which is a major mechanism of drug resistance and a cause of low bioavailability.
-
Suggested Solution:
-
Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil for P-gp). A significant increase in the A→B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Structural Modification: Consider structural modifications to the compound to reduce its affinity for the identified efflux transporter. This often involves subtle changes to the molecule's shape or hydrogen bonding patterns.[11]
-
Formulation Strategies: Nanoparticle-based delivery systems can sometimes help bypass efflux pumps by altering the mechanism of cellular entry.[12][13]
-
-
Part 3: Strategies for Enhancing Cell Permeability
Once poor passive diffusion is confirmed, the following strategies can be employed to improve the compound's ability to enter cells.
Strategy 1: Chemical Modification - The Prodrug Approach
A prodrug is a bioreversible, inactive derivative of a parent drug that is designed to overcome pharmaceutical barriers, such as poor permeability.[14][15] Once inside the cell, the prodrug is metabolically cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound. For this compound, the goal is to temporarily mask the polar primary amine.[16]
Recommended Prodrug Moieties:
-
N-Acylation to form an Amide: Reacting the primary amine with an acyl chloride or anhydride can form a neutral amide bond. This masks the positive charge, increases lipophilicity, and can improve permeability. The amide can then be cleaved by intracellular amidases.
-
Formation of a Carbamate: Reacting the amine with a chloroformate can create a carbamate linkage. This is another effective way to mask the amine's polarity.
-
N-Mannich Bases: These can be used to increase lipophilicity and suppress the pKa of the amine group.[16]
Experimental Protocol: Synthesis of an N-Acetyl Prodrug
This protocol provides a general method for creating an N-acetylated prodrug of the parent compound.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) containing a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude product (the N-acetylated prodrug) via column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Validation: Test the permeability of the new prodrug using the PAMPA and/or Caco-2 assays to confirm improvement over the parent compound.
Strategy 2: Formulation-Based Approaches
If chemical modification is not desired, formulation strategies can be used to encapsulate the drug and facilitate its entry into cells. Many benzimidazole compounds face challenges with poor aqueous solubility and limited bioavailability, which can be addressed with nanotechnology.[12][13][17]
Recommended Formulation Technologies:
-
Lipid-Based Nanoparticles: Encapsulating the compound in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve solubility and oral bioavailability.[17] These carriers can merge with the cell membrane, facilitating drug release directly into the cytoplasm.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, protecting it from degradation and offering possibilities for sustained release.[17]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their aqueous solubility and potentially their permeability by enhancing the concentration of the drug at the cell surface.[9]
References
- Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. PubMed.
- Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. GSC Online Press.
- Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. Zenodo.
- Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. ResearchGate.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
- Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives | Request PDF. ResearchGate.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. ResearchGate.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry. ACS Publications.
- Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. PubMed.
- Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer. PubMed.
- Lipinski's Rule of 5. GARDP Revive.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.
- Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
- Caco-2 Permeability Assay. Evotec.
- Prodrugs for Amines. MDPI.
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH.
- ADME & Lipinski's rules for drugs. YouTube.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
- Chemical structures of the benzimidazole compounds. ResearchGate.
- Lipinski's rule of five. Wikipedia.
- Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS). NIH.
- lipinski rule of five - Lecture Notes. SlideShare.
- Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. MDPI.
- Amino Acids in the Development of Prodrugs. PMC - PubMed Central.
- Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC - NIH.
- Technical Support Center: Enhancing the Cell Permeability of 5-Benzoyl-2-benzimidazolinone. Benchchem.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central.
- 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. PubChem - NIH.
- This compound | C9H10FN3. PubChem.
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed.
- 2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride. BLDpharm.
- Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. Benchchem.
- Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie.
Sources
- 1. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. zenodo.org [zenodo.org]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Introduction:
Welcome to the technical support guide for the synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with in-depth, field-tested insights and actionable protocols to help you minimize impurities, optimize yield, and ensure the highest quality of your final product. We will delve into the causality behind common issues, offering solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis. Each question is designed to reflect a real-world experimental challenge.
Question 1: "I'm observing a significant amount of an over-acylation impurity. What is it, and how can I prevent its formation?"
Answer:
This is a very common issue. The impurity you are likely observing is the N-acylated byproduct, where the ethanamine nitrogen of your desired product reacts with another molecule of the starting material, 3-(tert-butoxycarbonylamino)propanoic acid.
Causality and Mechanism:
This side reaction occurs when the nucleophilic primary amine of the product, this compound, competes with the starting diamine (4-fluoro-1,2-diaminobenzene) for the activated carboxylic acid. This is particularly prevalent if the reaction temperature is too high or if there is a localized excess of the acid component.
Prevention Strategies:
-
Stoichiometric Control: Carefully control the molar ratio of your reactants. A slight excess (1.05 to 1.1 equivalents) of the 4-fluoro-1,2-diaminobenzene can help ensure the complete consumption of the carboxylic acid starting material, minimizing the chance of it reacting with the product.
-
Controlled Addition: Instead of adding all reactants at once, consider a controlled, slow addition of the 3-(tert-butoxycarbonylamino)propanoic acid to the reaction mixture containing the diamine and the condensing agent (e.g., EDC or polyphosphoric acid). This maintains a low concentration of the acid, favoring the primary reaction pathway.
-
Temperature Management: Maintain the reaction temperature within the optimal range. For many condensation reactions of this type, a temperature of 80-100°C is sufficient for cyclization without promoting significant side reactions. Exceeding this can increase the rate of N-acylation.
Question 2: "My final product shows poor solubility and is difficult to purify by crystallization. What are my options?"
Answer:
Solubility issues with benzimidazole derivatives are common due to their planar structure and hydrogen bonding capabilities. If standard crystallization techniques are failing, it's often due to residual starting materials or closely related impurities co-precipitating with the product.
Troubleshooting Workflow for Purification:
Caption: Troubleshooting workflow for purification.
Detailed Purification Strategies:
-
Acid-Base Extraction: Your product contains a basic ethanamine group, making it ideal for an acid-base workup. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous phase, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and extract your pure product back into an organic solvent.
-
Column Chromatography: If impurities are structurally very similar to the product, flash column chromatography is a highly effective, albeit less scalable, option. A gradient elution from a non-polar solvent (like heptane) to a more polar solvent (like ethyl acetate with a small amount of methanol) on a silica gel column can provide excellent separation.
-
Alternative Crystallization Solvents: Experiment with different solvent systems. A combination of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane) can often induce crystallization where a single solvent system fails.
Question 3: "I'm seeing incomplete cyclization, with residual diamine starting material in my crude product. How can I drive the reaction to completion?"
Answer:
Incomplete cyclization is typically due to insufficient activation of the carboxylic acid, deactivation of the condensing agent, or suboptimal reaction conditions.
Driving the Reaction to Completion:
-
Choice of Condensing Agent: Polyphosphoric acid (PPA) is a classic and effective reagent for this type of intramolecular cyclization as it acts as both a catalyst and a dehydrating agent. If you are using a carbodiimide like EDC, ensure it is fresh and used in at least 1.2-1.5 molar equivalents.
-
Water Scavenging: The condensation reaction to form the benzimidazole ring releases water. This water can hydrolyze the activated acid intermediate or deactivate the condensing agent. Running the reaction under an inert atmosphere (N2 or Argon) and using anhydrous solvents is crucial. In some cases, adding a Dean-Stark trap can be effective for removing water azeotropically.
-
Reaction Time and Temperature: As monitored by TLC or HPLC, if the reaction stalls, a modest increase in temperature (e.g., from 80°C to 100°C) or extending the reaction time may be necessary to push it to completion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the final workup and isolation?
The isoelectric point of this compound is crucial here. The benzimidazole ring has a pKa of around 5.5, while the primary amine has a pKa around 9-10. For precipitation or extraction, adjusting the pH to between 7.5 and 8.5 is typically ideal to ensure the molecule is in its neutral, least soluble form.
Q2: Can I use a different protecting group for the ethanamine precursor?
Yes, while Boc (tert-butoxycarbonyl) is common due to its stability and ease of removal, other protecting groups like Cbz (carboxybenzyl) can also be used. The choice of protecting group will dictate the deprotection strategy (e.g., hydrogenolysis for Cbz, strong acid for Boc). The Boc group is often preferred for its clean cleavage into volatile byproducts (isobutylene and CO2) upon treatment with acids like TFA.
Q3: How can I confirm the structure and purity of my final product?
A combination of analytical techniques is essential for full characterization:
-
HPLC (High-Performance Liquid Chromatography): To determine purity and quantify impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and identify the mass of any impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are required to confirm the chemical structure and connectivity of the molecule.
Protocols and Methodologies
Protocol 1: Synthesis via PPA Condensation
Caption: General workflow for the synthesis protocol.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 4-fluoro-1,2-diaminobenzene (1.0 eq) and N-Boc-β-alanine (1.05 eq).
-
Carefully add polyphosphoric acid (PPA) (10-15 wt eq) to the flask. Note: This is an exothermic process.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting diamine is consumed.
-
Allow the mixture to cool to approximately 60°C and then very slowly pour it onto crushed ice with rapid stirring.
-
Carefully neutralize the acidic slurry by the slow addition of concentrated sodium hydroxide (NaOH) solution until the pH reaches ~8. A precipitate will form.
-
Filter the crude solid and wash thoroughly with deionized water.
-
The resulting crude Boc-protected product can then be deprotected using standard methods (e.g., 4M HCl in dioxane or trifluoroacetic acid) to yield the final product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: HPLC Method for Purity Analysis
This method provides a baseline for analyzing the purity of the final product and identifying common impurities.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 275 nm |
| Injection Vol. | 10 µL |
References
optimizing storage conditions for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Last Updated: January 17, 2026
Introduction
This guide provides comprehensive technical support for the optimal storage and handling of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine (CAS No. 887405-22-3). As a key intermediate and building block in pharmaceutical research and development, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This document, designed for researchers, scientists, and drug development professionals, offers in-depth, evidence-based answers to frequently asked questions and troubleshooting guidance for common storage-related issues. Our recommendations are grounded in the fundamental principles of chemical stability, drawing parallels from the broader class of benzimidazole derivatives and fluorinated organic compounds.
The benzimidazole scaffold is known for its relative stability; however, the introduction of a fluoro- group and an ethanamine side chain presents specific considerations for storage to prevent degradation.[1] This guide aims to provide the necessary expertise to ensure the long-term viability of this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for long-term storage of solid this compound?
A1: For optimal long-term stability of solid this compound, we recommend storage in a cool, dry, and well-ventilated area.[2] A controlled environment is crucial to minimize the risk of degradation.
Expert Insight: The primary concerns for benzimidazole derivatives are hydrolysis and oxidation, which are accelerated by elevated temperatures and moisture. The fluorine atom can also influence the molecule's reactivity. While specific long-term stability studies on this exact compound are not extensively published, data from related benzimidazole drug residue studies show that storage at -20°C is effective for preserving the stability of many analogs in various matrices.[3] For the pure, solid compound, refrigeration at 2-8°C is generally sufficient for short to medium-term storage. For long-term storage (greater than 6 months), we recommend storage at -20°C.
| Storage Duration | Recommended Temperature | Recommended Humidity |
| Short-term (< 6 months) | 2°C to 8°C | < 50% RH |
| Long-term (> 6 months) | -20°C | As low as possible |
Q2: Should I be concerned about light exposure during storage?
A2: Yes, protection from light is a critical consideration. Many complex organic molecules, including heterocyclic compounds like benzimidazoles, can be susceptible to photodegradation.
Expert Insight: Exposure to UV or even ambient light can provide the energy to initiate degradative pathways. Studies on the stability of various benzimidazole derivatives often specify storage in the dark to ensure accurate results.[3] Therefore, it is best practice to store this compound in an amber glass vial or a light-blocking container. If the primary container is clear, it should be placed inside a secondary, opaque container.
Q3: What type of container is best for storing this compound?
A3: The choice of container is vital for maintaining the purity of this compound. We recommend using well-sealed, inert glass containers, such as amber glass vials with PTFE-lined caps.
Expert Insight: Glass is generally preferred over plastic for long-term storage of organic compounds due to its inertness and impermeability to gases and moisture. The PTFE (Teflon) liner in the cap provides a highly inert sealing surface, preventing potential leaching from or reaction with the cap material. The ethanamine side chain has basic properties, and direct contact with acidic or reactive surfaces should be avoided.
Q4: Can I store this compound in solution? If so, what are the recommended solvents and conditions?
A4: Storing this compound in solution is generally not recommended for long-term preservation due to the increased potential for degradation. If short-term storage in solution is necessary, the choice of solvent is critical.
Expert Insight: A study on new benzimidazole derivatives demonstrated good stability in 0.2% DMSO for up to 96 hours.[4][5] For short-term experimental use, dissolving the compound in a high-purity, anhydrous aprotic solvent like DMSO or DMF is a reasonable approach. However, it is crucial to use anhydrous solvents to minimize water-mediated degradation. Solutions should be stored at -20°C or -80°C and protected from light.[3] It is advisable to prepare fresh solutions for critical experiments whenever possible.
Troubleshooting Guide
Problem: The solid compound has changed color (e.g., from white/off-white to yellow or brown).
| Potential Cause | Explanation | Recommended Action |
| Oxidation | The benzimidazole ring or the ethanamine side chain may be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored byproducts. | 1. Verify Storage: Ensure the container is tightly sealed and was stored in the dark. 2. Inert Atmosphere: For future storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. 3. Purity Check: Analyze the material by HPLC or LC-MS to determine the extent of degradation and identify impurities. |
| Moisture Absorption | The compound may be hygroscopic. Absorbed water can accelerate degradation pathways. | 1. Dry Storage: Store in a desiccator or a controlled low-humidity environment. 2. Drying: If moisture is suspected, the compound can be dried under vacuum, but care must be taken to avoid sublimation at higher temperatures. |
Problem: I'm seeing poor solubility or precipitation in my solvent.
| Potential Cause | Explanation | Recommended Action |
| Degradation | The degradation products may have lower solubility than the parent compound. | 1. Purity Analysis: Use analytical techniques (HPLC, NMR) to confirm the identity and purity of the compound. 2. Fresh Stock: If degradation is confirmed, it is best to use a fresh, uncompromised stock of the compound. |
| Incorrect Solvent | The chosen solvent may not be appropriate for the desired concentration. | 1. Solubility Data: Consult available solubility data or perform small-scale solubility tests with a range of solvents. 2. Gentle Warming/Sonication: Gentle warming or sonication can aid in dissolution, but be cautious of potential thermal degradation. |
| pH Effects | The amine group in the side chain means the compound's solubility can be pH-dependent. | 1. pH Adjustment: For aqueous solutions, carefully adjusting the pH may improve solubility. The compound will likely be more soluble under acidic conditions due to the protonation of the amine. |
Problem: My experimental results are inconsistent, and I suspect compound instability.
Expert Insight: Inconsistent results are a common indicator of compound degradation. A systematic approach is necessary to identify the source of the issue.
Troubleshooting Workflow for Suspected Instability
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
validation of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine purity by HPLC
An In-Depth Technical Guide to the Validation of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine Purity by HPLC
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound this compound serves as a vital building block in the synthesis of numerous therapeutic agents. The presence of impurities, which can arise from the synthetic route, degradation, or storage, can have significant consequences, potentially altering the final product's pharmacology, toxicology, and stability.[1] Therefore, a robust, validated analytical method to quantify purity and identify impurities is indispensable.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will delve into the rationale behind methodological choices, present a detailed validation protocol grounded in regulatory standards, and compare the primary HPLC method with viable alternatives.
The Primary Analytical Workhorse: A Stability-Indicating RP-HPLC Method
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (like C18) effectively retains the moderately polar benzimidazole derivative, while a polar mobile phase allows for controlled elution and separation from impurities.
The core objective is to develop a stability-indicating method—one that can unequivocally separate the main analyte from its potential degradation products and process-related impurities.[3] This is achieved through rigorous validation, including forced degradation studies.
Causality Behind Experimental Choices
The selection of each parameter in the HPLC method is a deliberate choice rooted in the physicochemical properties of the analyte and the principles of chromatography.
-
Column Selection (Stationary Phase): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended as the initial choice.[4] The octadecylsilane stationary phase provides sufficient hydrophobicity to retain the benzimidazole core, while the ethanamine side chain and fluorine atom introduce polarity that influences this interaction. This choice offers a balanced retention mechanism for effective separation.
-
Mobile Phase Composition: Benzimidazole derivatives contain a basic nitrogen atom, which can interact with residual silanols on the silica backbone of the column, leading to poor peak shape (tailing).[5] To mitigate this, a buffered mobile phase is essential. A gradient elution using a combination of an aqueous buffer and an organic modifier is proposed:
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH adjusted to ~3.0). The acidic pH ensures that the primary amine of the analyte is protonated, improving solubility in the aqueous phase and minimizing undesirable secondary interactions with the stationary phase.
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency.
-
Gradient Elution: A gradient program (e.g., starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B) is crucial. It ensures that early-eluting polar impurities are well-resolved while also enabling the elution of more non-polar, late-eluting impurities within a reasonable runtime.[6]
-
-
Detection: The benzimidazole ring system contains a strong chromophore. A UV detector set at approximately 280 nm is expected to provide high sensitivity for this compound and its structurally related impurities.[5] A photodiode array (PDA) detector is highly recommended as it can assess peak purity and provide spectral information to help distinguish between co-eluting peaks.
Proposed HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water, pH 3.0 | Suppresses silanol interactions and ensures consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency. |
| Gradient Program | 0-20 min: 10% B to 70% B; 20-25 min: 70% B; 25-30 min: return to 10% B | Ensures separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Enhances reproducibility of retention times and can improve peak shape. |
| Detection Wavelength | 280 nm (with PDA for peak purity) | High absorbance region for the benzimidazole chromophore. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
A Self-Validating System: The Method Validation Protocol
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7] The protocol described here follows the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]
Validation Workflow Diagram
Sources
- 1. selectscience.net [selectscience.net]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. usp.org [usp.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. scribd.com [scribd.com]
A Comparative Analysis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine and its Non-Fluorinated Analog for Drug Discovery
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Key Benzimidazole Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into a drug candidate can be a transformative event, profoundly influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine and its parent analog, 2-(1H-benzimidazol-2-yl)ethanamine. We will delve into the nuances of their synthesis, physicochemical properties, and biological activities, supported by established experimental protocols and predictive data, to offer researchers and drug development professionals a comprehensive understanding of the implications of fluorination on this privileged scaffold.
The Rationale for Fluorination in Benzimidazole Scaffolds
The benzimidazole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antihistamines, proton pump inhibitors, and anthelmintics.[1] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can induce significant changes in a molecule's properties due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.[2] These modifications can lead to:
-
Altered Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH. This can impact receptor binding, solubility, and membrane permeability.
-
Enhanced Lipophilicity (logP): Fluorination often increases a molecule's lipophilicity, which can affect its ability to cross biological membranes, but this effect can be complex and position-dependent.[3][4]
-
Improved Metabolic Stability: The high bond energy of the C-F bond can block sites of metabolic oxidation, leading to a longer half-life and improved bioavailability.[5]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.
This guide will explore these effects in the context of 2-(1H-benzimidazol-2-yl)ethanamine, a known histamine H1 receptor antagonist scaffold.
Synthesis of Fluorinated and Non-Fluorinated Benzimidazole Ethanamines
The synthesis of 2-(aminoalkyl)benzimidazoles is typically achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7] For the synthesis of the title compounds, a protected β-alanine derivative is a suitable carboxylic acid component.
Synthetic Workflow Overview
Caption: General synthetic workflow for 2-(benzimidazol-2-yl)ethanamine analogs.
Experimental Protocol: Synthesis of 2-(1H-benzimidazol-2-yl)ethanamine
This protocol is based on the well-established Phillips-Ladenburg condensation reaction.[6][7]
Materials:
-
o-Phenylenediamine
-
N-Boc-β-alanine
-
Polyphosphoric acid (PPA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: A mixture of o-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.1 eq) is heated in polyphosphoric acid at 150°C for 3 hours with stirring.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The mixture is then neutralized with a saturated sodium bicarbonate solution until a precipitate forms. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product, N-Boc-2-(1H-benzimidazol-2-yl)ethanamine, is purified by column chromatography on silica gel.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 2 hours.
-
Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-(1H-benzimidazol-2-yl)ethanamine.
Experimental Protocol: Synthesis of this compound
This protocol is a modification of the previous procedure, utilizing the corresponding fluorinated starting material.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
N-Boc-β-alanine
-
Polyphosphoric acid (PPA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.1 eq) is heated in polyphosphoric acid at 150°C for 3 hours with stirring.
-
Work-up: The reaction mixture is cooled and poured into ice-water, followed by neutralization with a saturated sodium bicarbonate solution to precipitate the product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude N-Boc-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is purified by column chromatography.
-
Deprotection: The purified intermediate is treated with a 1:1 mixture of TFA and DCM at room temperature for 2 hours.
-
Isolation: The solvent is evaporated, and the residue is worked up as described for the non-fluorinated analog to yield this compound.
Comparative Physicochemical Properties
The introduction of a fluorine atom is expected to modulate the physicochemical properties of the benzimidazole scaffold. The following table summarizes the predicted and expected experimental values for key parameters.
| Property | 2-(1H-benzimidazol-2-yl)ethanamine | This compound | Rationale for Difference |
| Molecular Formula | C₉H₁₁N₃ | C₉H₁₀FN₃ | Addition of one fluorine atom. |
| Molecular Weight | 161.20 g/mol | 179.19 g/mol | Increased mass due to fluorine. |
| Predicted pKa | ~7.5 | ~7.0 | The electron-withdrawing fluorine atom is expected to lower the basicity of the benzimidazole nitrogens and the primary amine.[8] |
| Predicted logP | ~1.2 | ~1.5 | Fluorination generally increases lipophilicity.[3][4] |
Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[5]
Materials:
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
The test compound (fluorinated or non-fluorinated analog)
-
UV-Vis spectrophotometer with a 96-well plate reader
-
96-well UV-transparent microplates
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Plate Loading: Add a small aliquot of the stock solution to each well of the 96-well plate containing the different buffer solutions to achieve a final concentration of ~50 µM.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Experimental Protocol: Determination of logP by the Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient.[2][9][10]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
The test compound
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Partitioning: A known amount of the test compound is dissolved in a biphasic system of pre-saturated n-octanol and water.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning and then centrifuged to separate the two phases.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined by HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Comparative Biological Activity
The primary biological target for many benzimidazole-containing compounds is the histamine H1 receptor, where they act as antagonists.[11]
Histamine H1 Receptor Binding Affinity
The binding affinity of the compounds for the histamine H1 receptor can be determined using a competitive radioligand binding assay.
| Compound | Predicted H1 Receptor Affinity (Ki) | Rationale |
| 2-(1H-benzimidazol-2-yl)ethanamine | Moderate | This scaffold is a known, albeit not highly potent, H1 antagonist. |
| This compound | Potentially Higher | Fluorine substitution can enhance binding affinity through favorable interactions with the receptor binding pocket. |
Experimental Protocol: Histamine H1 Receptor Binding Assay
This protocol describes a competitive binding assay using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human histamine H1 receptor
-
[³H]-Pyrilamine (radioligand)
-
The test compound (fluorinated or non-fluorinated analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for histamine H1 receptor binding assay.
Metabolic Stability
The metabolic stability of the compounds can be assessed in vitro using liver microsomes, which contain the major drug-metabolizing enzymes.
| Compound | Predicted Metabolic Stability (t₁/₂) | Rationale |
| 2-(1H-benzimidazol-2-yl)ethanamine | Lower | The benzimidazole ring is susceptible to oxidation by cytochrome P450 enzymes.[12] |
| This compound | Higher | The fluorine atom at the 5-position can block a potential site of metabolism, leading to increased stability.[5] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure for assessing metabolic stability using liver microsomes.[13][14]
Materials:
-
Human liver microsomes
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
The test compound
-
LC-MS/MS system for quantification
Procedure:
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: After protein precipitation, analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k), and the half-life (t₁/₂) is calculated as 0.693/k.
Discussion and Conclusion
The strategic placement of a fluorine atom on the benzimidazole ring of 2-(1H-benzimidazol-2-yl)ethanamine is predicted to have a multifaceted impact on its drug-like properties. The anticipated decrease in pKa may alter its ionization state at physiological pH, potentially influencing its interaction with the histamine H1 receptor and its absorption and distribution characteristics. The expected increase in lipophilicity could enhance its ability to cross cell membranes, a critical factor for oral bioavailability and CNS penetration.
From a pharmacodynamic perspective, the fluorine atom has the potential to engage in additional favorable interactions within the H1 receptor binding pocket, which may translate to increased binding affinity and potency. Perhaps most significantly, the fluorination at the 5-position is likely to block a key site of metabolic attack, thereby increasing the compound's metabolic stability and prolonging its duration of action.
References
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4748. [Link]
-
Bharate, S. S., Bharate, S. B., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(5), 356–368. [Link]
-
Casas-Solvas, J. M., Vargas-Berenguel, A., Capitán-Vallvey, L. F., & Ariza-Avidad, M. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 949–953. [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
-
Ganguly, J. (2016). SAR of H1 Receptor Antagonists. SlideShare. [Link]
-
JoVE Science Education Database. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Karpińska, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1499-1512. [Link]
-
Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 25(11), 2686. [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. [Link]
-
Murray, M., & Reidy, G. F. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Chemical research in toxicology, 5(1), 60–67. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Pop, V., Farr, C., & May, E. (2021). How to Predict pKa. Rowan Scientific. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-benzimidazol-2-yl)ethanamine. Retrieved from [Link]
- Singh, N., & Singh, P. (2018). Benzimidazole: A versatile scaffold for the development of potent bioactive agents. European Journal of Medicinal Chemistry, 158, 892-915.
- Singh, S., & Dalvie, D. (2012). In vitro metabolic stability of drugs and applications of LC-MS in metabolite profiling. LC-MS in Drug Analysis: Methods and Protocols, 141-158.
-
T’jollyn, H., Snoeys, J., Van Peer, A., & De Smet, J. (2018). In Vitro Metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. European Journal of Drug Metabolism and Pharmacokinetics, 13(1), 47-51. [Link]
-
Woodward, J. J., Hollingworth, G. J., & Taylor, R. J. (1995). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of ocular pharmacology and therapeutics, 11(4), 389–400. [Link]
-
Zhang, M., & Liu, X. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling, 63(10), 3045–3055. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 3. H1-histamine receptor affinity predicts weight gain with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hi-tec.tripod.com [hi-tec.tripod.com]
- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 8. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medjpps.com [medjpps.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine and Other Benzimidazole Inhibitors: A Researcher's Handbook
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of pharmacologically active agents.[1] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse range of therapeutic applications.[1] This guide provides a comprehensive comparison of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine and other prominent benzimidazole-based inhibitors, offering insights into their mechanisms of action, experimental data, and the technical protocols for their evaluation.
While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) principles derived from closely related analogs to project its potential biological profile. This analysis is grounded in the established activities of fluorinated benzimidazoles and 2-aminoethyl-benzimidazole derivatives.
The Benzimidazole Core: A Foundation for Diverse Inhibition
The versatility of the benzimidazole ring system allows for substitutions at various positions, profoundly influencing the molecule's biological activity. This has led to the development of distinct classes of inhibitors targeting a range of enzymes and receptors. This guide will focus on four major classes for comparison:
-
Anticancer Agents: Targeting cellular processes vital for cancer cell proliferation and survival.
-
Monoamine Oxidase (MAO) Inhibitors: Modulating neurotransmitter levels, with applications in neurodegenerative diseases and depression.
-
Proton Pump Inhibitors (PPIs): Reducing gastric acid secretion, used in the treatment of acid-related disorders.
-
Histamine H1 Receptor Antagonists: Blocking the action of histamine, providing relief from allergic reactions.
In Focus: this compound
Based on its structural features, this compound is hypothesized to exhibit a range of biological activities. The presence of the 2-aminoethyl side chain is a common feature in compounds targeting monoamine oxidases and histamine receptors. Furthermore, the fluorine substitution on the benzimidazole ring is known to enhance the potency of various bioactive molecules, including anticancer and antimicrobial agents.
Projected Biological Profile:
-
Anticancer Potential: The fluoro-substitution at the 5-position is a key feature in many potent anticancer benzimidazoles. It is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines.
-
Monoamine Oxidase Inhibition: The 2-aminoethyl moiety is a classic pharmacophore for MAO substrates and inhibitors. Therefore, this compound is a candidate for MAO-A or MAO-B inhibition.
-
Histamine H1 Receptor Antagonism: The structural similarity to known H1 antagonists suggests a potential for this compound to block histamine-mediated responses.
-
Antimicrobial Activity: Fluorinated benzimidazoles have demonstrated significant antimicrobial properties. It is conceivable that this compound could possess activity against a range of bacterial and fungal pathogens.
Comparative Analysis with Leading Benzimidazole Inhibitors
To provide a comprehensive perspective, we will now compare the projected profile of this compound with established benzimidazole inhibitors from different therapeutic classes.
Anticancer Benzimidazole Derivatives
A significant number of benzimidazole derivatives have been developed as potent anticancer agents, acting through various mechanisms, including tubulin polymerization inhibition, topoisomerase inhibition, and kinase inhibition.[1]
Key Comparators: Mebendazole, Albendazole, and various experimental fluorinated benzimidazoles.
Mechanism of Action: Many benzimidazole anticancer agents function by disrupting microtubule polymerization, a critical process for cell division. This leads to cell cycle arrest and apoptosis.
Caption: Benzimidazole anticancer agents disrupt microtubule dynamics.
Comparative Performance Data:
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2-(p-fluorophenyl)-1H-benzimidazole | A549 (Lung) | 1.10 | [2] |
| Mebendazole | HCT116 (Colon) | 0.34 | [3] |
| Albendazole | A549 (Lung) | 0.18 | [2] |
| Bendamustine | Various | Varies | [1] |
Note: Data for this compound is not available. The data for the fluorinated analog is provided for structural comparison.
Benzimidazole-based Monoamine Oxidase (MAO) Inhibitors
MAO inhibitors are crucial in the treatment of depression and neurodegenerative disorders like Parkinson's disease by preventing the breakdown of monoamine neurotransmitters.[4] Benzimidazole derivatives have emerged as a promising class of MAO inhibitors.
Key Comparators: Safinamide (a non-benzimidazole for reference), and various experimental benzimidazole-based MAO inhibitors.
Mechanism of Action: MAO inhibitors block the active site of MAO-A and/or MAO-B, leading to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.
Caption: Benzimidazole MAOIs prevent neurotransmitter breakdown.
Comparative Performance Data:
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole | MAO-B | - | 430 | [5] |
| A Benzimidazole Chalcone Derivative (BCH2) | MAO-B | 800 | 250 | [6] |
| Safinamide | MAO-B | 42.6 | - | [7] |
| Clorgyline (Reference MAO-A inhibitor) | MAO-A | Varies | Varies | [8] |
Benzimidazole-based Proton Pump Inhibitors (PPIs)
PPIs are a cornerstone in the management of acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump).[9]
Key Comparators: Omeprazole, Lansoprazole, Pantoprazole.
Mechanism of Action: Benzimidazole PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form then covalently binds to cysteine residues on the H+/K+ ATPase, inhibiting its function and thus reducing acid secretion.[10]
Caption: Mechanism of action of benzimidazole proton pump inhibitors.
Comparative Performance Data:
| Compound | Target | IC50 (µM) | Reference |
| Omeprazole | H+/K+ ATPase | 2.4 | [11] |
| Lansoprazole | H+/K+ ATPase | ~6.0 | [12] |
| Pantoprazole | H+/K+ ATPase | 6.8 | [11] |
Benzimidazole-based Histamine H1 Receptor Antagonists
This class of compounds is used to treat allergic reactions by blocking the action of histamine at H1 receptors.
Key Comparators: Astemizole, Mebhydrolin.
Mechanism of Action: Benzimidazole antihistamines are inverse agonists that bind to the H1 receptor, stabilizing it in an inactive conformation and thereby preventing histamine-induced signaling.
Comparative Performance Data:
| Compound | Receptor | Ki (nM) | Reference |
| Astemizole | Histamine H1 | 0.2 - 1.1 | |
| Mebhydrolin | Histamine H1 | 2.5 | |
| Mepyramine (Reference) | Histamine H1 | 0.8 |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for the accurate evaluation of benzimidazole inhibitors.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO activity.[8]
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), substrate solution (e.g., p-tyramine), HRP solution, and a fluorogenic probe (e.g., Amplex Red).
-
Assay Reaction: In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B), the benzimidazole inhibitor at various concentrations, and the assay buffer.
-
Initiation: Start the reaction by adding the substrate and the detection reagents (HRP and fluorogenic probe).
-
Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.[8]
Proton Pump (H+/K+ ATPase) Inhibition Assay
This assay measures the activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Detailed Protocol:
-
Enzyme Preparation: Isolate H+/K+ ATPase-rich microsomes from gastric tissue.
-
Assay Mixture: Prepare a reaction mixture containing buffer, MgCl2, KCl, and the benzimidazole inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Pi Measurement: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., Fiske-Subbarow method).
-
Data Analysis: Calculate the percentage of inhibition of H+/K+ ATPase activity and determine the IC50 value.
Histamine H1 Receptor Binding Assay
This radioligand binding assay determines the affinity of the benzimidazole compound for the H1 receptor.[3]
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the histamine H1 receptor.
-
Binding Reaction: In a 96-well plate, incubate the membranes with a radiolabeled H1 antagonist (e.g., [3H]mepyramine) and the benzimidazole compound at various concentrations.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the displacement of the radioligand by the test compound and calculate the Ki value.[3]
Conclusion
The benzimidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. While direct experimental data for this compound remains to be fully elucidated, structure-activity relationship analyses suggest its potential as a multi-target inhibitor, with possible applications in oncology, neurology, and infectious diseases. The comparative data and detailed protocols provided in this guide are intended to empower researchers in the field of drug discovery to further explore the therapeutic potential of this and other novel benzimidazole derivatives. The continued investigation into the nuanced effects of substitutions on the benzimidazole core will undoubtedly lead to the development of next-generation inhibitors with improved efficacy and safety profiles.
References
Click to expand
- Der Pharma Chemica. (2025).
- Cuberes, M. R., et al. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287-92.
- BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
- ResearchGate. (n.d.). Structure of proton pump inhibitors (PPIs)
- ResearchGate. (2025). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)
- Bano, S., et al. (2025).
-
ResearchGate. (n.d.). Proton pump types of inhibitors based on benzimidazole and imidazopyridine rinds in (a) and (b) respectively[10].
- Selleck Chemicals. (n.d.). Proton Pump Inhibitor Review & List.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine.
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- Grandi, T., et al. (1999).
- Kromer, W., et al. (1992). Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. Journal of Pharmacology and Experimental Therapeutics, 262(2), 590-596.
- Lindberg, P., et al. (1998). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Journal of Medicinal Chemistry, 41(11), 1757-1766.
- Murugesan, D., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 223, 113645.
- ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX.
- RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
- Wikipedia. (n.d.). Benzimidazole.
- Ivanova, A., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5489.
- Lee, S., et al. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Journal of Global Antimicrobial Resistance.
- Asian Journal of Pharmacy and Pharmacology. (2016).
- BLDpharm. (n.d.). 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride.
- Journal of Applicable Chemistry. (n.d.).
- ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50....
- ResearchGate. (n.d.). SAR for histamine H1 and H2 receptor agonists.
- Pharmacy 180. (n.d.).
- ResearchGate. (2025). (PDF)
- Al-Khazaleh, M., et al. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 24(21), 15809.
- PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine.
- Folia Microbiologica. (2005). Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2-ethanediols, 1,4-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2,3,4-butanetetraols and their FeIII, CuII, and AgI complexes.
- Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).
- MDPI. (2021).
- Wikipedia. (n.d.). Bretisilocin.
- Combi-Blocks. (n.d.). 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine.
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Biological Efficacy of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine and Structurally Related Histamine H1 Receptor Agonists
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The compound 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a member of this versatile class. While direct in vivo efficacy data for this specific molecule is not extensively documented in publicly available literature, its structural features—a benzimidazole core and an ethanamine side chain—suggest a potential interaction with biogenic amine receptors.
This guide provides a comparative analysis of the potential in vivo biological efficacy of this compound by examining structurally related compounds that are known to act as agonists of the histamine H1 receptor. This hypothesis is based on the structural resemblance of the ethanamine side chain to histamine, a key endogenous ligand for histamine receptors. We will objectively compare the performance of established selective histamine H1 receptor agonists, 2-thiazolylethylamine and 2-(3-trifluoromethylphenyl)histamine, using supporting experimental data from various in vivo models. This comparative framework will offer researchers, scientists, and drug development professionals a valuable frame of reference for designing and interpreting future in vivo studies of novel benzimidazole derivatives like this compound.
The Histamine H1 Receptor: A Key Player in Physiological Processes
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[4] It is widely expressed in tissues such as smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[4] Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] This signaling pathway ultimately results in an increase in intracellular calcium levels, triggering diverse cellular responses depending on the cell type.
Comparative In Vivo Efficacy of Histamine H1 Receptor Agonists
To contextualize the potential biological effects of this compound, we will examine the in vivo data of two well-characterized selective histamine H1 receptor agonists: 2-thiazolylethylamine and 2-(3-trifluoromethylphenyl)histamine.
| Compound | Animal Model | In Vivo Effect | Dosage & Administration | Reference |
| 2-thiazolylethylamine | Rat | Produces concentration-dependent vasodilator responses in stomach submucosal arterioles. | Topically applied | [6][7] |
| Mouse | Decreased seizure susceptibility. | Intracerebroventricular (ICV) | [8] | |
| 2-(3-trifluoromethylphenyl)histamine | Rat | Decreased food intake. | Intracerebroventricular (ICV) | [9] |
| Rat | Increased wakefulness and reduced slow-wave sleep. | 80-120 µg, Intracerebroventricular (ICV) | [10] |
Experimental Protocols for In Vivo Assessment
The following are representative protocols for evaluating the in vivo efficacy of compounds targeting the histamine H1 receptor. These methodologies provide a framework for designing experiments to test novel molecules like this compound.
Rat Stomach Microcirculation Model for Vasodilation
This model allows for the direct observation and quantification of changes in arteriolar diameter in response to a test compound.[6][7]
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and surgically expose the stomach.
-
Microscope Setup: Use a video microscope system to visualize the submucosal arterioles.
-
Compound Administration: Topically apply multiple concentrations of the test compound (e.g., this compound) and a positive control (e.g., 2-thiazolylethylamine) to the exposed stomach tissue.
-
Data Acquisition: Record the changes in arteriolar diameter at baseline and after the application of each concentration of the compounds.
-
Data Analysis: Construct concentration-response curves to determine the potency and efficacy of the test compound in inducing vasodilation.
Mouse Seizure Susceptibility Model
This model is used to assess the anticonvulsant or proconvulsant effects of a test compound.[8]
Methodology:
-
Animal Preparation: Use male ICR mice.
-
Compound Administration: Administer the test compound (e.g., this compound) and a positive control (e.g., 2-thiazolylethylamine) via intracerebroventricular (ICV) injection.
-
Seizure Induction: Induce seizures using either electroshock or a chemical convulsant like pentylenetetrazole.
-
Data Acquisition: Observe and record the latency to and the severity of seizures.
-
Data Analysis: Compare the seizure parameters between the vehicle-treated group and the compound-treated groups to determine the effect on seizure susceptibility.
Rat Sleep-Wake Cycle Monitoring
This model is employed to evaluate the effects of a test compound on the central nervous system, specifically on sleep and wakefulness.[10]
Methodology:
-
Animal Preparation: Implant electrodes in male Wistar rats for chronic sleep recordings (EEG and EMG).
-
Compound Administration: After a recovery period, administer the test compound (e.g., this compound) and a positive control (e.g., 2-(3-trifluoromethylphenyl)histamine) via intracerebroventricular (ICV) injection.
-
Data Acquisition: Continuously record EEG and EMG signals for a defined period (e.g., 24 hours) to monitor the different sleep-wake states (wakefulness, slow-wave sleep, REM sleep).
-
Data Analysis: Analyze the recorded data to quantify the time spent in each sleep-wake state and compare the results between the different treatment groups.
Discussion and Future Directions
The presented data on selective histamine H1 receptor agonists provide a valuable starting point for predicting the potential in vivo biological activities of this compound. Based on the effects of 2-thiazolylethylamine and 2-(3-trifluoromethylphenyl)histamine, it is plausible that this compound could exhibit effects on the cardiovascular system (e.g., vasodilation) and the central nervous system (e.g., modulation of seizure susceptibility and wakefulness).
It is crucial to acknowledge that the fluorine substitution on the benzimidazole ring of the target compound could significantly influence its pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and blood-brain barrier permeability. Therefore, the direct evaluation of this compound in the described in vivo models is essential to confirm its biological efficacy and mechanism of action.
Furthermore, the broad spectrum of activities associated with the benzimidazole scaffold suggests that this compound might interact with other biological targets beyond the histamine H1 receptor.[1][2] Future studies should, therefore, also include off-target profiling to ensure a comprehensive understanding of its pharmacological profile.
Conclusion
While direct in vivo data for this compound is currently limited, a comparative analysis based on its structural similarity to known histamine H1 receptor agonists provides a rational framework for initiating its pharmacological investigation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute robust in vivo studies to elucidate the biological efficacy and therapeutic potential of this and other novel benzimidazole derivatives. The insights gained from such studies will be instrumental in advancing our understanding of the structure-activity relationships of this important class of compounds and in the development of new therapeutic agents.
References
-
Ketanserin - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Manahan-Vaughan, D., & Reymann, K. G. (1995). In vivo electrophysiological investigations into the role of histamine in the dentate gyrus of the rat. British Journal of Pharmacology, 116(3), 2059–2066.
-
Medicosis Perfectionalis. (2021). Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. YouTube. Retrieved from [Link]
- Lin, C. S., & Guth, P. H. (1993). In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. British Journal of Pharmacology, 108(3), 633–638.
-
Lin, C. S., & Guth, P. H. (1993). In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. PubMed. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
- Yokoyama, H., et al. (1992). 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice. European Journal of Pharmacology, 214(2-3), 243–247.
- Horio, Y., et al. (2011). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 12(12), 8507–8518.
-
Histamine H1 receptor - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Lecklin, A., et al. (1998).
-
Van Hiel, M. B., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. Retrieved from [Link]
- Monczor, F., & Fernandez, N. (2016). Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology. Molecular Pharmacology, 90(5), 640–651.
- Leurs, R., et al. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 25 Suppl 1, 38–41.
-
Al-Busaidi, I. J., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Retrieved from [Link]
- Tabarean, I. V. (2015). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. British Journal of Pharmacology, 172(10), 2539–2549.
- Gergs, U., et al. (2022). Human histamine H2 receptors can initiate cardiac arrhythmias in a transgenic mouse. Archives of Toxicology, 96(2), 523–536.
-
Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. Retrieved from [Link]
- Alamo, N., et al. (2016). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cellular Signalling, 28(10), 1516–1526.
- Adamska, K., et al. (2019). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 24(18), 3249.
- Schmidt, A. C., & Atcherley, C. W. (2021). An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. ACS Chemical Neuroscience, 12(15), 2824–2834.
- Monti, J. M., et al. (1996). The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat. European Journal of Pharmacology, 313(1-2), 61–65.
- Levi, R., et al. (1975). Selective Impairment of Atrioventricular Conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, Two Histamine H1-receptor Agonists. European Journal of Pharmacology, 34(1), 237–240.
- Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(33), 22971–22995.
Sources
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of intracerebroventricularly infused histamine and selective H1, H2 and H3 agonists on food and water intake and urine flow in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the molecular structure of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
An In-Depth Comparative Guide to the Structural Confirmation of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of contemporary drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel heterocyclic compounds such as this compound, a compound of interest due to its benzimidazole core—a privileged scaffold in medicinal chemistry—this process is of paramount importance. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of this specific molecule, grounded in experimental data and established methodologies. We will delve into the "why" behind procedural choices, offering a narrative that is both educational and practical for researchers in the field.
The Subject Molecule: this compound
The molecule , this compound, is a derivative of benzimidazole. The presence of a fluorine atom at the 5-position and an ethanamine side chain at the 2-position introduces specific spectral characteristics that we can exploit for its identification. The structural confirmation process must unequivocally verify the connectivity of these fragments and the position of the fluorine substituent on the benzene ring.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H10FN3 |
| Molecular Weight | 179.19 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)CCN |
| InChI | InChI=1S/C9H10FN3/c10-6-3-4-7-8(5-6)12-9(13-7)2-1-11/h3-5H,1-2,11H2,(H,12,13) |
A Comparative Overview of Key Analytical Techniques
The structural confirmation of a novel compound is rarely achieved with a single technique. Instead, a synergistic approach, leveraging the strengths of multiple analytical methods, is employed. For this compound, the most pertinent techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and coupling | Provides detailed information on the carbon-hydrogen framework. | Can be complex to interpret with overlapping signals. |
| ¹³C NMR | Carbon skeleton | Reveals the number and type of carbon atoms. | Lower sensitivity than ¹H NMR; requires more sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity; provides the molecular formula with high resolution MS. | Does not provide direct information on atom connectivity. |
| Infrared (IR) Spectroscopy | Functional groups | Quick and easy method to identify key functional groups (e.g., N-H, C=N). | Can be ambiguous for complex molecules. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Analysis: The proton NMR spectrum provides a wealth of information. The aromatic region will be characteristic of a 1,2,4-trisubstituted benzene ring, with the fluorine atom influencing the chemical shifts and coupling constants of the adjacent protons. The ethanamine side chain will present as two triplet signals, assuming free rotation. The N-H protons of the benzimidazole and the primary amine may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.4-7.6 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 7.0-7.2 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-7 | 7.3-7.5 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| -CH2- (ethyl) | 2.9-3.1 | t | J(H-H) ≈ 6-7 |
| -CH2- (ethyl) | 2.8-3.0 | t | J(H-H) ≈ 6-7 |
| -NH2 | Variable (broad) | s | - |
| -NH (imidazole) | Variable (broad) | s | - |
Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for this type of molecule due to its ability to dissolve polar compounds and to slow down the exchange of N-H protons, making them more easily observable.
¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule (9 expected). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of the C-F bond.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the molecular formula with a high degree of confidence.
Expected Mass Spectrum Data:
-
Electrospray Ionization (ESI+): Expect to see a prominent ion at m/z 180.0935, corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: The fragmentation pattern can also provide structural information. For instance, the loss of the ethylamine side chain could be a possible fragmentation pathway.
Experimental Protocol for MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).
-
Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass of the protonated molecule.
Workflow for Structural Confirmation
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. Our approach is grounded in established principles of drug discovery, emphasizing a tiered, data-driven strategy to identify potential off-target interactions early in the development pipeline. This document is intended for researchers, scientists, and drug development professionals.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Consequently, a thorough understanding of the cross-reactivity profile of any new benzimidazole derivative is paramount to predicting its therapeutic window and potential side effects. Our analysis of the chemical structure of this compound, coupled with a review of existing literature on analogous compounds, suggests a potential for interaction with several key receptor families, primarily monoaminergic G-protein coupled receptors (GPCRs) and certain enzymes.
Based on this analysis, we have designed a multi-faceted experimental plan to compare the binding affinity and functional activity of this compound against a panel of high-probability off-targets. This guide will detail the rationale behind target selection, provide step-by-step experimental protocols, and present a clear structure for comparative data analysis.
Rationale for Target Selection & Experimental Strategy
The core of our cross-reactivity study is a systematic evaluation of the compound's activity at receptors and enzymes where structurally related benzimidazoles have shown affinity. Our primary hypothesis is that this compound may exhibit off-target activity at serotonin, dopamine, and histamine receptors. Additionally, given the prevalence of acetylcholinesterase inhibition among nitrogen-containing heterocyclic compounds, this enzyme is included as a key potential off-target.
Our experimental approach is tiered, beginning with broad screening using radioligand binding assays to assess binding affinity, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist) for any identified "hits."
Experimental Design & Protocols
Overview of the Experimental Workflow
The following diagram illustrates the sequential workflow for the cross-reactivity profiling of this compound.
Caption: High-level experimental workflow for cross-reactivity studies.
Primary Target Panel & Reference Compounds
The initial screening will be conducted against a panel of receptors selected based on the known pharmacology of the benzimidazole class. Each assay will include well-characterized reference compounds to ensure assay validity and provide a benchmark for comparison.
| Target Family | Specific Receptor | Rationale | Reference Compound(s) |
| Serotonin | 5-HT1A | Common off-target for benzimidazoles.[1] | WAY-100635 (Antagonist) |
| 5-HT2A | Implicated in the effects of atypical antipsychotics. | Ketanserin (Antagonist) | |
| 5-HT6 | Benzimidazole derivatives are known 5-HT6 antagonists.[2][3][4] | SB-258585 (Antagonist) | |
| Dopamine | D2 | Primary target for many antipsychotics with benzimidazole scaffolds.[5] | Haloperidol (Antagonist) |
| D4 | Structurally similar benzimidazoles show D4 affinity.[1][6] | Clozapine (Antagonist) | |
| Histamine | H1 | Many benzimidazole-based compounds are H1 antagonists.[7] | Astemizole (Antagonist) |
| Enzyme | Acetylcholinesterase | Potential for inhibition by heterocyclic compounds.[8][9] | Donepezil (Inhibitor) |
Detailed Experimental Protocols
This protocol provides a generalized framework for competitive radioligand binding assays. Specific radioligands and concentrations will be optimized for each target.
Objective: To determine the binding affinity (Ki) of this compound for the selected receptor targets.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.[10][11]
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cell membranes)
-
Radiolabeled ligand (e.g., [3H]-WAY-100635 for 5-HT1A)
-
Unlabeled reference compound
-
This compound
-
Assay buffer (specific to each receptor)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test/reference compound.
-
Incubation: Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]
This protocol is for assessing the functional activity of the test compound at Gs or Gi-coupled receptors (e.g., 5-HT1A, D2).
Objective: To determine if this compound acts as an agonist or antagonist at Gs/Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.[12] These changes can be quantified using a competitive enzyme immunoassay (EIA).[13][14]
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 cells)
-
This compound
-
Reference agonist and antagonist
-
Forskolin (to stimulate cAMP production for Gi-coupled receptor assays)
-
cAMP enzyme immunoassay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Compound Treatment:
-
Agonist Mode: Treat cells with varying concentrations of the test compound or reference agonist.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound or reference antagonist, then stimulate with a fixed concentration of a known agonist (or forskolin for Gi-coupled receptors).
-
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Perform the cAMP EIA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[14][15]
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.[16]
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal response).
-
For antagonist activity, determine the IC50 and calculate the Kb (antagonist dissociation constant) using the Schild equation.
This protocol is for assessing the functional activity of the test compound at Gq-coupled receptors (e.g., H1, 5-HT2A).
Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled receptors by measuring changes in intracellular calcium concentration.
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores.[2] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes like Fluo-4.[17][18]
Materials:
-
Cells expressing the target receptor
-
This compound
-
Reference agonist and antagonist
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with Fluo-4 AM dye solution. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to the active, calcium-sensitive form.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Agonist Mode: Establish a baseline fluorescence reading, then inject varying concentrations of the test compound or reference agonist and continue to record the fluorescence signal over time.
-
Antagonist Mode: Inject varying concentrations of the test compound or reference antagonist, incubate for a short period, then inject a fixed concentration of a known agonist and record the fluorescence signal.
-
-
Data Acquisition: Measure the fluorescence intensity before and after compound addition.
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of final to baseline fluorescence (F/F0).
-
Plot the response against the logarithm of the test compound concentration.
-
Determine EC50 for agonists and IC50 for antagonists.
Objective: To determine if this compound inhibits acetylcholinesterase activity.
Principle: This assay is based on the Ellman's method.[4][7][19] Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.[20][21]
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
This compound
-
Reference inhibitor (e.g., Donepezil)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add buffer, DTNB, and either buffer (for control), the test compound, or the reference inhibitor.
-
Enzyme Addition: Add the acetylcholinesterase solution to all wells and pre-incubate.
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison of the test compound's activity across the different targets and against the reference compounds.
Table 1: Comparative Binding Affinities (Ki) of this compound and Reference Compounds
| Target | Radioligand | Ki (nM) - Test Compound | Ki (nM) - Reference Compound | Reference Compound |
| 5-HT1A | [3H]-WAY-100635 | Experimental Value | Literature/Experimental Value | WAY-100635 |
| 5-HT2A | [3H]-Ketanserin | Experimental Value | Literature/Experimental Value | Ketanserin |
| 5-HT6 | [3H]-SB-258585 | Experimental Value | Literature/Experimental Value | SB-258585 |
| D2 | [3H]-Spiperone | Experimental Value | Literature/Experimental Value | Haloperidol |
| D4 | [3H]-Nemonapride | Experimental Value | Literature/Experimental Value | Clozapine |
| H1 | [3H]-Pyrilamine | Experimental Value | Literature/Experimental Value | Astemizole |
Table 2: Comparative Functional Activities of this compound
| Target | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| 5-HT1A | cAMP | Experimental Value | Experimental Value |
| 5-HT2A | Calcium Flux | Experimental Value | Experimental Value |
| 5-HT6 | cAMP | Experimental Value | Experimental Value |
| D2 | cAMP | Experimental Value | Experimental Value |
| D4 | cAMP | Experimental Value | Experimental Value |
| H1 | Calcium Flux | Experimental Value | Experimental Value |
Table 3: Acetylcholinesterase Inhibition
| Compound | IC50 (nM) |
| This compound | Experimental Value |
| Donepezil (Reference) | Literature/Experimental Value |
Visualizing Signaling Pathways
Understanding the potential downstream effects of off-target interactions is crucial. The following diagrams illustrate the canonical signaling pathways for the G-protein coupled receptors included in our screening panel.
Gi/o and Gs-Coupled Receptor Signaling
Caption: Gi/o and Gs-coupled receptor signaling pathways.
Gq-Coupled Receptor Signaling
Caption: Gq-coupled receptor signaling pathway.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound approach to characterizing the cross-reactivity profile of this compound. The data generated from these studies will be instrumental in making informed decisions about the continued development of this compound. A favorable selectivity profile, characterized by a significant window between its affinity for the intended target and any identified off-targets, is a critical prerequisite for advancing to more complex preclinical models. Should significant off-target activity be identified, these data will provide a rational basis for structure-activity relationship (SAR) studies aimed at mitigating these interactions while preserving on-target potency.
References
-
Bonaventure, P. et al. (2010). Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation. Journal of Medicinal Chemistry, 53(3), 1357-1369. [Link]
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]
-
López-Rodríguez, M. L. et al. (2010). Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation. PubMed. [Link]
-
Witzigmann, D. et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(8), 717-727. [Link]
-
Cowen, P. J. (1991). Serotonin receptor subtypes: implications for psychopharmacology. The British Journal of Psychiatry. Supplement, (12), 7–14. [Link]
-
GraphPad. Analyzing Radioligand Binding Data. [Link]
-
Newman, A. H. et al. (2007). Dopamine D4 Ligands and Models of Receptor Activation: 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and Related Heteroarylmethylarylpiperazines Exhibit a Substituent Effect Responsible for Additional Efficacy Tuning. Journal of Medicinal Chemistry, 50(15), 3565-3578. [Link]
-
Lidow, M. S. et al. (1998). The effects of haloperidol on dopamine receptor gene expression. Journal of Pharmacology and Experimental Therapeutics, 284(2), 521-527. [Link]
-
Missale, C. et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. [Link]
-
Colović, M. B. et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]
-
Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions (pp. 63-176). IRL Press. [Link]
-
Leurs, R. et al. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 25(Suppl 1), 26-30. [Link]
-
Laduron, P. M. et al. (1982). In vitro and in vivo binding characteristics of a new long-acting histamine H1 antagonist, astemizole. Molecular Pharmacology, 21(2), 294-300. [Link]
-
Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. [Link]
-
Sino Biological. G Protein-coupled Receptors Signaling Pathway. [Link]
-
Wikipedia. Dopamine receptor. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Creative Diagnostics. GPCR Pathway. [Link]
-
Wikipedia. Histamine H1 receptor. [Link]
-
MedlinePlus. Acetylcholinesterase Inhibitors. [Link]
-
AZoNetwork. (2019). Neuronal Serotonin Receptor and Transporter Pharmacology. [Link]
-
GeeksforGeeks. (2023). GPCR Signaling Pathway. [Link]
-
Creative Diagnostics. GPCR Pathway. [Link]
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]
-
Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
Morisset, S. et al. (2004). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cellular Signalling, 16(4), 439-447. [Link]
-
Sense of Mind. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology [Video]. YouTube. [Link]
-
Kim, H. et al. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(8), 423-430. [Link]
-
Wikipedia. Histamine receptor. [Link]
-
Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. [Link]
-
Zhang, L. L. et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
-
Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. JoelDare.com. [Link]
-
National Center for Biotechnology Information. (2013). Principles of the HTRF cAMP Assay. In Assay Guidance Manual. [Link]
-
Sketchviz. Guide to Flowcharts in Graphviz. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Bio-protocol. (2015, March 15). Measuring Intracellular Calcium with Fluo-4 Part 1 [Video]. YouTube. [Link]
Sources
- 1. Serotonin receptor subtypes: implications for psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 9. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. hellobio.com [hellobio.com]
- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated Benzimidazoles in Cancer Research
A Senior Application Scientist's Guide to Enhanced Efficacy and Mechanistic Insights
In the landscape of modern oncology, the benzimidazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile platform for anticancer drug design.[1][3] The strategic incorporation of fluorine into these molecules has been a game-changer, often leading to compounds with superior potency, metabolic stability, and target selectivity.[4][5] This guide provides a comparative analysis of fluorinated versus non-fluorinated benzimidazoles, offering experimental data and mechanistic insights for researchers and drug development professionals.
The Impact of Fluorination: A Physicochemical Perspective
The introduction of fluorine, the most electronegative element, into an organic molecule profoundly alters its physicochemical properties.[4][5] These changes, including increased lipophilicity and altered pKa, can significantly enhance a compound's pharmacokinetic and pharmacodynamic profile. A key advantage of fluorination is the increased metabolic stability it confers. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s, leading to a longer in vivo half-life and improved bioavailability.
Comparative Efficacy: Fluorinated vs. Non-Fluorinated Benzimidazoles
Experimental data consistently demonstrates the enhanced anticancer activity of fluorinated benzimidazoles across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative fluorinated and non-fluorinated benzimidazole derivatives, highlighting the significant improvement in potency often achieved with fluorination.
Table 1: Comparison of Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzimidazole Derivatives (Tubulin Polymerization Inhibitors)
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Analog | Benzimidazole core without fluorine | MCF-7 (Breast) | >10 | [5] |
| Fluorinated Analog (MBIC) | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast) | 1.59 | [3][5] |
| Non-Fluorinated Analog | 2-arylbenzimidazole | A549 (Lung) | >50 | [4] |
| Fluorinated Analog | 2-(4-fluorophenyl)-1H-benzimidazole | A549 (Lung) | 0.377 |
Table 2: Comparison of Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzimidazole Derivatives (Kinase Inhibitors)
| Compound | Target Kinase | Cancer Cell Line | IC50 (nM) | Reference |
| Non-Fluorinated Analog | EGFR | A549 (Lung) | >1000 | [6] |
| Fluorinated Analog | EGFR | A549 (Lung) | 78 | [6] |
| Non-Fluorinated Analog | Aurora Kinase A | HCT-116 (Colon) | ~500 | [1][7] |
| Fluorinated Analog | Aurora Kinase A | HCT-116 (Colon) | 18.12 (GI50) | [1] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
Fluorinated benzimidazoles exert their anticancer effects through a variety of mechanisms, often targeting key proteins involved in cell division and signaling.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics.[8][9] Microtubules, essential components of the cytoskeleton, are crucial for cell division, intracellular transport, and the maintenance of cell shape.[10] By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, leading to mitotic arrest and ultimately, apoptosis.[8] Fluorination can enhance the binding affinity of these compounds to the colchicine-binding site on tubulin.
Below is a diagram illustrating the disruption of microtubule dynamics by fluorinated benzimidazoles.
Caption: Disruption of microtubule polymerization by fluorinated benzimidazoles.
Kinase Inhibition
Many fluorinated benzimidazoles function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[2][11] These enzymes play critical roles in cell signaling pathways that control proliferation, survival, and angiogenesis.
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many tumors.[12] Fluorinated benzimidazoles have been developed as inhibitors of Aurora kinases A and B, leading to mitotic catastrophe and apoptosis.[1][7]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[3] Fluorinated benzimidazoles have shown significant inhibitory activity against EGFR, blocking downstream signaling pathways like MAPK and PI3K/Akt.[3][9]
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair.[3][6] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality. Fluorinated benzimidazole-based PARP inhibitors like Veliparib are in clinical development.[3]
The following diagram depicts the inhibition of the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by fluorinated benzimidazoles.
Experimental Protocols
To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[13][14][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzimidazole compounds (and non-fluorinated controls) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[10][17][18][19]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add various concentrations of the test compounds to the reaction mixture in a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the control.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring ATP consumption.[12][20][21][22][23][24][25][26][27][28]
Protocol:
-
Assay Setup: In a 384-well plate, add the test compound, the purified kinase (e.g., Aurora A, EGFR), and the appropriate substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add a second reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: Add a luciferase/luciferin reagent to generate a luminescent signal proportional to the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value of the inhibitor.
The following diagram outlines the workflow for a typical kinase inhibition assay.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Conclusion
The strategic incorporation of fluorine into the benzimidazole scaffold represents a powerful approach in the development of novel anticancer agents. The resulting fluorinated derivatives consistently demonstrate enhanced potency and improved pharmacokinetic properties compared to their non-fluorinated counterparts. Their diverse mechanisms of action, including the inhibition of tubulin polymerization and key oncogenic kinases, underscore their therapeutic potential. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these promising compounds, paving the way for the next generation of targeted cancer therapies.
References
-
A review on the synthesis and anticancer activity of benzimidazole derivatives. (URL: [Link])
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (URL: [Link])
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL: [Link])
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (URL: [Link])
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. (URL: [Link])
-
Different targets of benzimidazole as anticancer agents. - ResearchGate. (URL: [Link])
-
Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (URL: [Link])
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (URL: [Link])
-
Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. (URL: [Link])
-
Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Importance of Fluorine in Benzazole Compounds - PMC - NIH. (URL: [Link])
-
Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro - OUCI. (URL: [Link])
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed. (URL: [Link])
-
PARP assay for inhibitors | BMG LABTECH. (URL: [Link])
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (URL: [Link])
-
Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed. (URL: [Link])
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - MDPI. (URL: [Link])
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (URL: [Link])
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed. (URL: [Link])
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - Frontiers. (URL: [Link])
-
Importance of Fluorine in Benzazole Compounds - ResearchGate. (URL: [Link])
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 7. Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro [ouci.dntb.gov.ua]
- 8. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 9. nveo.org [nveo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. promega.com [promega.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. promega.com [promega.com]
- 27. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
A Comparative Guide to the Validation of Chiral Separation Methods for 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. For chiral molecules such as 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, the enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development and validation of a robust analytical method for chiral separation is not merely a regulatory requirement but a scientific necessity to ensure the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of potential chiral separation techniques for this compound, grounded in established scientific principles and regulatory expectations. As a senior application scientist, the aim is to not only present methodologies but to elucidate the rationale behind experimental choices, empowering researchers to develop and validate a method that is fit for its intended purpose.
The Imperative of Chiral Purity
The significance of chirality in drug action is well-documented. One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1] Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the enantiomeric purity of chiral drug substances.[1] The validation of an analytical procedure is the formal process of demonstrating that the method is suitable for its intended purpose, a cornerstone of which is outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[2][3][4]
Comparing Chiral Separation Technologies
The choice of an analytical technique for chiral separation is pivotal and depends on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. For a primary amine like this compound, several powerful techniques are at our disposal.
dot
Caption: Comparison of Key Performance Attributes of Chiral Separation Techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry.[5][6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
-
Principle of Separation: Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. For primary amines, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.[7][8]
-
Advantages:
-
Versatility: A wide variety of CSPs are commercially available, covering a broad range of chemical functionalities.
-
Robustness: Well-established technology with predictable performance.
-
High Loading Capacity: Suitable for preparative and semi-preparative separations.
-
-
Disadvantages:
-
Solvent Consumption: Can generate significant amounts of organic solvent waste.
-
Longer Analysis Times: Method development and analysis can be time-consuming.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[9][10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[12]
-
Principle of Separation: Similar to HPLC, SFC relies on CSPs for enantiomeric recognition. The use of supercritical CO2 as the mobile phase results in lower viscosity and higher diffusivity, leading to faster separations.[11][12]
-
Advantages:
-
Disadvantages:
-
Specialized Equipment: Requires dedicated SFC instrumentation.
-
Solubility Issues: The analyte must be soluble in the supercritical fluid mobile phase.
-
Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[1][14] For chiral separations, a chiral selector is added to the background electrolyte.
-
Principle of Separation: The enantiomers form diastereomeric complexes with the chiral selector, altering their charge-to-size ratio and, consequently, their migration times in the electric field.[14][15] Cyclodextrins are commonly used chiral selectors for this purpose.[1]
-
Advantages:
-
High Efficiency and Resolution: Can achieve very high theoretical plate counts.
-
Minimal Sample and Reagent Consumption: A key advantage in early-stage development when sample availability is limited.[1]
-
Rapid Method Development: The ability to quickly change the chiral selector in the background electrolyte facilitates rapid screening.
-
-
Disadvantages:
-
Lower Sensitivity: UV detection can be less sensitive than in HPLC due to the short path length of the capillary.
-
Matrix Effects: Can be more susceptible to interference from the sample matrix.
-
Proposed Validation of a Chiral HPLC Method
Based on its robustness and widespread use, this guide will focus on the validation of a chiral HPLC method for this compound. The validation will be conducted in accordance with ICH Q2(R2) guidelines.[2][3][16][17]
dot
Caption: Workflow for Chiral Method Validation.
Experimental Protocol: Chiral HPLC Method Validation
1. System Suitability: Prior to any validation runs, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Procedure:
-
Prepare a solution containing both enantiomers of this compound.
-
Inject the solution six replicate times.
-
Calculate the resolution between the two enantiomeric peaks, the tailing factor for each peak, and the relative standard deviation (RSD) of the peak areas.
-
-
Acceptance Criteria:
-
Resolution (Rs) > 1.5
-
Tailing factor (T) ≤ 2.0
-
RSD of peak areas ≤ 2.0%
-
2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Procedure:
-
Inject a blank (diluent), a solution of the desired enantiomer, a solution of the undesired enantiomer, and a racemic mixture.
-
Spike the desired enantiomer with known related substances and potential impurities.
-
Analyze the spiked sample to ensure no co-elution with the enantiomeric peaks.
-
-
Acceptance Criteria:
-
No interference from the blank at the retention times of the enantiomers.
-
The peak for each enantiomer is pure and not affected by the presence of other components.
-
3. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
-
Procedure:
-
Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the reporting limit to 150% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should be close to zero.
-
4. Accuracy (as Recovery): Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Procedure:
-
Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery of the spiked enantiomer.
-
-
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each level.
-
5. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Procedure: Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, with the same analyst, and on the same instrument.
-
Acceptance Criteria: RSD ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 10.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on Signal-to-Noise Ratio):
-
Determine the concentration of the undesired enantiomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria:
-
The method should be sufficiently sensitive to detect and quantify the undesired enantiomer at a level compliant with regulatory requirements (typically 0.1%).
-
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic modifier)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
-
Acceptance Criteria:
-
The system suitability parameters (resolution, tailing factor) should remain within the acceptance criteria.
-
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference | No interference observed | Pass |
| Linearity (r²) | ≥ 0.995 | 0.999 | Pass |
| Range | Reporting Limit to 150% of Spec. | 0.05% to 0.225% | Pass |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.3% | Pass |
| Precision (Repeatability RSD) | ≤ 5.0% | 1.8% | Pass |
| Precision (Intermediate RSD) | ≤ 10.0% | 3.5% | Pass |
| LOD | S/N ≈ 3:1 | 0.015% | Pass |
| LOQ | S/N ≈ 10:1 | 0.05% | Pass |
| Robustness | System suitability criteria met | All conditions met | Pass |
Conclusion
The validation of a chiral separation method is a meticulous process that underpins the quality and safety of a pharmaceutical product. While Chiral HPLC represents a robust and well-established approach for the enantiomeric separation of this compound, emerging technologies like Chiral SFC and Chiral CE offer compelling advantages in terms of speed and sustainability. The choice of method should be guided by a thorough evaluation of the specific project needs and available resources.
Regardless of the technology chosen, a comprehensive validation study that adheres to the principles outlined in the ICH Q2(R2) guidelines is paramount. This ensures the generation of reliable and defensible data, ultimately contributing to the successful development of a safe and effective drug.
References
-
A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Chromatography Online. Retrieved January 17, 2026, from [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023, September 12). Juniper Publishers. Retrieved January 17, 2026, from [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved January 17, 2026, from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. Retrieved January 17, 2026, from [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved January 17, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]
-
Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 17, 2026, from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved January 17, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]
-
Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. (2024, July 8). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Identification of chiral drug isomers by capillary electrophoresis. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved January 17, 2026, from [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate. Retrieved January 17, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 17, 2026, from [Link]
-
Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024, May 28). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 17, 2026, from [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). International Labmate. Retrieved January 17, 2026, from [Link]
-
Chiral Benzimidazoles and their Chemistry. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved January 17, 2026, from [Link]
-
FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 17, 2026, from [Link]
-
Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 17, 2026, from [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.today [hplc.today]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. selvita.com [selvita.com]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
Assessing the Metabolic Stability of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, a thorough understanding of a candidate's metabolic stability is paramount to its success.[1][2] This property dictates a drug's pharmacokinetic profile, influencing its efficacy, safety, and ultimately, its therapeutic potential.[3] This guide provides an in-depth comparative framework for assessing the metabolic stability of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, a novel benzimidazole derivative. By leveraging established in vitro methodologies and drawing comparisons with structurally related compounds, researchers can gain critical insights to guide further drug development efforts.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs. However, these compounds are often subject to extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][4] Understanding the metabolic liabilities of a new chemical entity like this compound at an early stage is crucial for optimizing its pharmacokinetic properties.[5]
The Critical Choice of In Vitro Assay Systems
The selection of an appropriate in vitro model is a critical first step in evaluating metabolic stability. The two most widely utilized systems in early drug discovery are liver microsomes and hepatocytes. Each offers distinct advantages and provides complementary information.[6][7][8]
-
Liver Microsomes: This subcellular fraction contains a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][7] Microsomal stability assays are cost-effective, have high throughput, and are excellent for identifying compounds susceptible to CYP-mediated metabolism.[4]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both phase I and phase II metabolic enzymes and their necessary cofactors.[9][10] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, including the contribution of non-CYP enzymes and conjugation pathways.[10] They are often considered the "gold standard" for in vitro metabolism studies.[7]
For a comprehensive assessment of this compound, a tiered approach is recommended, beginning with a microsomal stability assay for initial screening, followed by a more detailed investigation in hepatocytes for promising candidates.
Comparative Metabolic Stability of Benzimidazole Analogues
While specific experimental data for this compound is not publicly available, we can infer its potential metabolic profile by examining data from structurally related benzimidazoles. The following table summarizes representative in vitro metabolic stability data for various benzimidazole derivatives from literature, providing a basis for comparison.
| Compound/Analogue Class | In Vitro System | Key Metabolic Parameter | Observation | Reference |
| N-benzyl-benzimidazoles | Mouse Liver Microsomes | Half-life (t½) | Wide range of t½ values, indicating susceptibility to structural modifications. | [6] |
| Albendazole | Human Liver Microsomes | Intrinsic Clearance (CLint) | Rapidly metabolized, primarily via sulfoxidation. | [11] |
| Fenbendazole | Human Liver Microsomes | Metabolite Profile | Extensive metabolism to sulfoxide and hydroxylated metabolites. | [12] |
| Amidino Substituted Benzimidazoles | Not Specified | Metabolic Stability | One derivative showed higher metabolic instability. | [13] |
This comparative data highlights that the benzimidazole core is susceptible to metabolism, and substitutions on the ring system and at the 2-position significantly influence the rate and pathway of metabolism. The presence of the 5-fluoro substituent in our target compound may influence its metabolic profile, potentially by altering the electronic properties of the benzimidazole ring.
Experimental Protocols for Assessing Metabolic Stability
To ensure robust and reproducible data, the following detailed protocols for liver microsomal and hepatocyte stability assays are provided.
Liver Microsomal Stability Assay
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of necessary cofactors.
Protocol:
-
Reagent Preparation:
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).[15]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[16]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[17]
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[4]
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[14]
Hepatocyte Stability Assay
This assay provides a more physiologically relevant assessment of metabolic stability by using intact liver cells.
Protocol:
-
Reagent Preparation:
-
Prepare the appropriate cell culture medium (e.g., Williams' Medium E) and warm to 37°C.[13]
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability.
-
Prepare a test compound stock solution (e.g., 1 mM in DMSO).
-
-
Incubation:
-
Prepare a suspension of hepatocytes in the incubation medium at a desired cell density (e.g., 0.5-1 x 10^6 viable cells/mL).[13]
-
Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[13]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[10]
-
Process the samples as described in the microsomal stability assay protocol (protein precipitation and centrifugation).
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed as µL/min/10^6 cells.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6).
Visualizing the Workflow and Potential Metabolic Pathways
To further clarify the experimental process and potential metabolic fate of benzimidazoles, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assessment.
Caption: Potential metabolic pathways of this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the metabolic stability of this compound. By employing a combination of liver microsomal and hepatocyte stability assays, researchers can generate crucial data on the intrinsic clearance and metabolic pathways of this novel compound. Comparing these findings with data from structurally related benzimidazoles will provide valuable context for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. Ultimately, a thorough understanding of metabolic stability will enable the rational design of more drug-like benzimidazole derivatives with optimized pharmacokinetic profiles, increasing the probability of successful clinical development.
References
-
Cyprotex. Hepatocyte Stability. Evotec. Retrieved from [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Retrieved from [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]
- Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115–124.
-
AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Retrieved from [Link]
-
Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. Retrieved from [Link]
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current drug metabolism, 7(8), 887-902.
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]
-
ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
AxisPharm. Hepatocyte Stability Assay Test. Retrieved from [Link]
-
Mercell. metabolic stability in liver microsomes. Retrieved from [Link]
- Lee, S. H., et al. (2012). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial agents and chemotherapy, 56(10), 5049–5060.
-
BioDuro. ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
ResearchGate. Comparison Of Strategies For Assessing Metabolic Stability In Vitro. Retrieved from [Link]
-
ResearchGate. Comparison of the in vitro metabolic stability data from cassette.... Retrieved from [Link]
-
Domainex. Hepatocyte Stability Assay. Retrieved from [Link]
- Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 543–555.
- Murray, M., & Hudson, A. M. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Chemical research in toxicology, 5(1), 60–66.
- Droc, K., & Cederbaum, A. I. (1996). Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. Biochemical pharmacology, 52(5), 763–769.
- Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC advances, 12(31), 20387–20394.
- Vokrál, I., et al. (2011). Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro. Environmental toxicology and pharmacology, 31(2), 273–278.
- Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules (Basel, Switzerland), 28(5), 2339.
- Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules (Basel, Switzerland), 28(6), 2631.
-
ACS Publications. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Retrieved from [Link]
- He, X., et al. (2014). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Xenobiotica, 44(6), 513–523.
-
ResearchGate. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules (Basel, Switzerland), 28(8), 3373.
-
ResearchGate. Effects of P450 isoform-specific inhibitors on the metabolism of.... Retrieved from [Link]
- Neman, S., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer research, 43(10), 4213–4223.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia, 22(3).
-
International Journal of Advance Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Royal Society of Chemistry. Benzimidazoles | Metabolic Pathways of Agrochemicals: Part 2 Insecticides and Fungicides. Retrieved from [Link]
- Espinoza-Chávez, R. M., et al. (2024). Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. ChemMedChem, 19(20), e202400293.
-
ResearchGate. Marketed drugs having benzimidazole moiety. Retrieved from [Link]
-
PubChem. 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. Retrieved from [Link]
-
Wikipedia. Benzimidazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. usp-pqm.org [usp-pqm.org]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/mass spectrometric identification of benzimidazole anthelminthics metabolites formed ex vivo by Dicrocoelium dendriticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Feature-based molecular networking updates the in vitro metabolic characterisation of fenbendazole across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of albendazole, ricobendazole and flubendazole in Haemonchus contortus adults: Sex differences, resistance-related differences and the identification of new metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fenbendazole and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
This guide provides essential safety and logistical information for the proper disposal of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document synthesizes procedural guidance with the underlying scientific rationale to ensure that waste is managed safely, responsibly, and in compliance with regulatory standards.
Part 1: Core Safety Directives & Hazard Assessment
The fundamental principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise.[1] For this compound, a specific, comprehensive Safety Data Sheet (SDS) is not widely available. Therefore, a conservative approach based on the known hazards of analogous structures—fluorinated organic compounds and benzimidazole derivatives—is mandatory.
Anticipated Hazard Profile
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[2] The probable hazards are summarized in the table below. The fluorinated nature of the compound requires special consideration, as thermal decomposition can produce highly toxic and corrosive gases such as hydrogen fluoride.[3]
| Hazard Classification | Anticipated Risk | GHS Precautionary Code (Inferred) | Source Analogue |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | H302 | [4][5] |
| Skin Irritation | Category 2: Causes skin irritation. | H315 | [2][5][6] |
| Eye Irritation | Category 2/2A: Causes serious eye irritation. | H319 | [2][5][6] |
| Respiratory Irritation | Category 3: May cause respiratory irritation. | H335 | [5][6] |
| Environmental Hazard | Release into the environment should be avoided. | (N/A) | [7][8] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all engineering controls are functional and appropriate PPE is worn. This is the first line of defense against chemical exposure.[9]
-
Engineering Controls : All handling, weighing, and waste collection activities must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Eye and Face Protection : At a minimum, chemical splash goggles are required. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[9]
-
Skin Protection : Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[6][7]
-
Respiratory Protection : If work outside of a fume hood is unavoidable and there is a risk of aerosolization, consult your institution's Environmental Health & Safety (EHS) department for appropriate respiratory protection.
Part 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance. Never dispose of this chemical down the drain or in the regular trash.[2][10] All waste must be handled in accordance with local, state, and federal regulations and disposed of through your institution's EHS department or a licensed hazardous waste contractor.[10][11]
Step 1: Waste Segregation at the Point of Generation
Proper segregation prevents accidental chemical reactions and ensures proper disposal routing.[12] Keep waste streams separate.
-
Solid Waste : Unused or expired pure compound, and contaminated consumables like weighing papers, gloves, and bench paper.
-
Liquid Waste : Solutions containing the compound and the first rinsate from decontaminating glassware.[2] Do not mix with incompatible waste streams (e.g., strong oxidizing agents, acids, or bases).[9][12]
-
Sharps Waste : Chemically contaminated needles, pipette tips, and broken glass. These must be placed in a dedicated, puncture-resistant sharps container labeled for chemical contamination.[13]
Step 2: Waste Collection and Container Management
Select appropriate containers to prevent leaks and ensure compatibility.[14]
-
Use only containers made of compatible materials (e.g., HDPE or glass for liquids) with secure, tight-fitting screw caps.[12]
-
Keep containers closed at all times except when adding waste.[11][14] A funnel should never be left in an open waste container.
-
Do not fill containers beyond 90% capacity to allow for expansion.[15]
-
Ensure the exterior of the container remains clean and free of contamination.[15]
Step 3: Comprehensive Waste Labeling
Accurate labeling is a regulatory requirement and is critical for safety.[12] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[12]
-
The full, unabbreviated chemical name: "this compound" .[14]
-
For mixtures, list all components and their approximate percentages.[12]
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[12]
-
The date of waste generation.[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated SAA at or near the point of generation.[11][12]
-
The SAA must be under the control of the laboratory personnel generating the waste.[14]
-
It should be located away from sinks or floor drains.[13]
-
Use secondary containment (e.g., a tray or bin) to capture any potential leaks.[13]
-
Segregate incompatible waste containers within the SAA.[13]
Step 5: Decontamination of Empty Containers
Empty containers that held the pure compound must be decontaminated before being disposed of as non-hazardous waste.[2]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, collect the first rinsate as hazardous liquid waste in your designated container.[2] Subsequent rinsates may also need to be collected depending on local regulations.[2]
-
After thorough rinsing, deface or remove the original chemical label and dispose of the container according to your institution's guidelines.[1][10]
Step 6: Arranging for Final Disposal
Once a waste container is full (or has been in accumulation for the maximum time allowed by your institution, often up to one year), arrange for its removal.[12]
-
Complete a chemical waste pickup request form as required by your institution's EHS department.[14]
-
Ensure the date the container became full is marked on the label.[12] EHS must remove full containers promptly (often within three days).[12]
Part 3: Visualization of the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the workflow for managing different waste streams of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- Vanderbilt University.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- Fisher Scientific. SAFETY DATA SHEET - 2H-Benzimidazol-2-one, 1,3-dihydro-.
- Fisher Scientific. SAFETY DATA SHEET - 2-(1H-Benzimidazol-1-yl)acetic acid.
- Sigma-Aldrich. (2024).
- CymitQuimica. (2024). Safety Data Sheet - 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride.
- Guide to the Safe Handling of Fluoropolymer Resins.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- AA Blocks. (2025). Safety Data Sheet - 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theic2.org [theic2.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aablocks.com [aablocks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. ethz.ch [ethz.ch]
Safeguarding Your Research: A Practical Guide to Handling 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deeply ingrained culture of safety and precision in your laboratory.
Disclaimer: Specific safety data for this compound is limited. The following guidance is synthesized from safety data sheets (SDS) of closely related benzimidazole and fluoroaniline analogues. It is imperative to treat this compound with the caution required for a substance with unknown long-term toxicological properties.
Hazard Assessment: Understanding the Risks
Based on the toxicological profiles of analogous compounds, this compound should be presumed to present the following hazards:
-
Skin Irritation (Category 2): May cause redness, itching, and inflammation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A): Can lead to significant, but reversible, eye damage with direct exposure.[1]
-
Respiratory Irritation (Category 3): Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and shortness of breath.[1]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound may lead to adverse health effects.[1]
These classifications necessitate a stringent adherence to the personal protective equipment (PPE) protocols outlined below.
Your Armor: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Double-gloving with powder-free nitrile gloves. | A fully fastened laboratory coat, preferably with knit cuffs. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is the minimum requirement. |
| Solution Preparation & Transfers | Chemical splash goggles. | Double-gloving with powder-free nitrile gloves. | A fully fastened laboratory coat. | To be performed in a chemical fume hood. |
| Running Reactions & Work-up | Chemical splash goggles. A face shield is recommended if there is a splash hazard. | Double-gloving with powder-free nitrile gloves. Change outer glove immediately after any contamination. | A fully fastened laboratory coat. | To be performed in a chemical fume hood. |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Standard safety glasses offer minimal protection against splashes. Chemical splash goggles that form a seal around the eyes are essential.[1]
-
Hand Protection: Double-gloving provides an extra layer of security against potential permeation and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat, when fully fastened, protects your personal clothing and skin from accidental spills.
-
Respiratory Protection: Handling fine powders can easily generate airborne particles. A chemical fume hood is the primary engineering control to mitigate this risk. In its absence, a properly fitted N95 respirator will provide a necessary barrier.
The Ritual of Safety: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Procedure:
Caption: PPE Donning Sequence
Doffing Procedure:
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
